molecular formula C11H11ClN2 B2956199 2-Chloro-3,6,7-trimethylquinoxaline CAS No. 29067-80-9

2-Chloro-3,6,7-trimethylquinoxaline

Cat. No.: B2956199
CAS No.: 29067-80-9
M. Wt: 206.67
InChI Key: RFEIHZCKIYFYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,6,7-trimethylquinoxaline (CAS 29067-80-9) is an organic compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 . This chemical serves as a versatile and valuable synthetic intermediate in medicinal chemistry, particularly for constructing novel quinoxaline derivatives with potential pharmacological activities. Research indicates that the quinoxaline nucleus is a privileged structure in drug discovery, and derivatives based on this scaffold, such as those involving substitutions at the C-2 position, are frequently synthesized and evaluated for their biological properties . For instance, analogous 2-chloro-3-methylquinoxaline compounds have been used as key precursors to generate novel Schiff bases and other derivatives that demonstrate optimized antimicrobial activity . The presence of the reactive chlorine atom in its structure allows for further molecular transformations, making it a crucial building block for researchers developing new bioactive molecules . This product is intended for research and development purposes exclusively. It is not approved for human or animal use and should be handled by qualified laboratory personnel only. According to safety information, this compound may cause skin and eye irritation and may be harmful if swallowed . For optimal stability, it is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-chloro-3,6,7-trimethylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-6-4-9-10(5-7(6)2)14-11(12)8(3)13-9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEIHZCKIYFYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Synthetic Profiling of 2-Chloro-3,6,7-trimethylquinoxaline: A Key Intermediate in G-Quadruplex Ligand Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and targeted oncology, the quinoxaline scaffold serves as a privileged pharmacophore. Specifically, 2-chloro-3,6,7-trimethylquinoxaline has emerged as a critical synthetic intermediate in the development of ligands designed to bind and stabilize G-quadruplex (G4) DNA structures. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, synthetic methodology, and mechanistic utility. By understanding the causality behind its structural reactivity, drug development professionals can leverage this intermediate to synthesize highly selective, dispersion-driven G4 ligands.

Physicochemical and Structural Profiling

The utility of 2-chloro-3,6,7-trimethylquinoxaline is dictated by its unique balance of electronics and sterics. The pyrazine ring fused to a benzene ring forms the electron-deficient quinoxaline core. The chlorine atom at the C2 position acts as an optimal leaving group, while the three methyl groups (C3, C6, C7) provide necessary steric bulk and enhance the dispersion component of arene-arene interactions—a critical factor for effective G4 DNA binding ().

Table 1: Key Chemical Identifiers & Physicochemical Properties

PropertyValue
Chemical Name 2-Chloro-3,6,7-trimethylquinoxaline
Molecular Formula C11H11ClN2
Monoisotopic Mass 206.06108 Da
Predicted XLogP 3.3
SMILES CC1=CC2=NC(=C(N=C2C=C1C)Cl)C
InChIKey RFEIHZCKIYFYAM-UHFFFAOYSA-N

Data sourced from structural profiling databases ().

Synthetic Methodology & Isolation Protocol

The synthesis of 2-chloro-3,6,7-trimethylquinoxaline relies on the deoxychlorination of its lactam precursor, 3,6,7-trimethylquinoxalin-2(1H)-one. The following protocol outlines the step-by-step methodology, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.

Step-by-Step Deoxychlorination Protocol
  • Reagent Loading: To a round-bottom flask (RBF) containing 3,6,7-trimethylquinoxalin-2(1H)-one (500 mg, 2.66 mmol), add Phosphorus Oxychloride (POCl₃) (2.50 mL, 26.8 mmol).

    • Causality: POCl₃ serves a dual purpose as both the chlorinating agent and the reaction solvent. The large molar excess drives the equilibrium forward and maintains a fluid reaction mixture.

  • Thermal Activation: Stir the mixture at 110 °C overnight (approx. 12 hours).

    • Causality: Heating provides the activation energy necessary for the tautomerization of the lactam to the lactim form. The lactim oxygen then attacks the electrophilic phosphorus of POCl₃, creating a phosphorodichloridate intermediate that transforms the oxygen into an excellent leaving group for subsequent chloride attack.

  • Exotherm Control (Quenching): Allow the reaction to cool to ambient temperature, then carefully pour the mixture onto ice water (ca. 20 mL).

    • Causality: Unreacted POCl₃ reacts violently with water. Pouring onto ice controls the exothermic hydrolysis, preventing thermal degradation of the newly formed C-Cl bond and avoiding product reversion to the lactam.

  • Phase Separation & Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL). Combine the organic layers.

    • Causality: With a predicted XLogP of 3.3, the target chlorinated product is highly lipophilic and partitions efficiently into the EtOAc phase. Polar byproducts (phosphoric acid, HCl) remain trapped in the aqueous phase.

  • In-Process Control (Self-Validation): Before proceeding to purification, analyze the organic layer via LC-MS. The protocol validates itself when the highly polar precursor peak disappears and the lipophilic product mass ([M+H]⁺ = 207.06) emerges.

SynthesisWorkflow A Precursor 3,6,7-trimethylquinoxalin-2(1H)-one B Deoxychlorination POCl3, 110°C, 12h A->B C Quench Ice Water (Exotherm Control) B->C D Extraction EtOAc Phase Separation C->D E Target Product 2-Chloro-3,6,7-trimethylquinoxaline D->E

Figure 1: Step-by-step synthetic workflow for the deoxychlorination of the quinoxalinone precursor.

Spectroscopic Characterization

Accurate structural validation is paramount. The ¹³C NMR spectrum of the isolated product confirms the successful integration of the chlorine atom and the preservation of the trimethylated core.

Table 2: ¹³C NMR Spectral Data (151 MHz, CDCl₃)

Chemical Shift (δ, ppm)Putative Assignment / Structural Region
152.9, 148.0Pyrazine ring carbons (C2-Cl, C3-CH3)
141.1, 141.0Bridgehead aromatic carbons (C4a, C8a)
130.2, 130.1, 128.6, 128.3Benzene ring carbons (C5, C6, C7, C8)
23.5Methyl carbons (-CH3)

The distinct downfield shifts at 152.9 and 148.0 ppm are characteristic of the highly deshielded sp² carbons in the pyrazine ring, confirming the presence of the electron-withdrawing chlorine atom.

Mechanistic Application: SNAr for G4-Ligand Development

The primary utility of 2-chloro-3,6,7-trimethylquinoxaline lies in its reactivity toward Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Causality: The C2 position of the quinoxaline ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of the adjacent sp²-hybridized nitrogen atoms. This creates an ideal electrophilic center. When a nucleophile (such as guanidine hydrochloride or an aliphatic amine) attacks C2, it forms a stabilized Meisenheimer complex. The subsequent expulsion of the chloride ion restores aromaticity, driving the reaction forward to yield functionalized quinoxalines.

These resulting functionalized molecules exhibit electron-deficient electrostatics and strong dispersion forces, rendering them potent and selective stabilizers of G4 DNA structures found in oncogenic promoters like c-MYC and BCL-2 ().

SNArMechanism A Electrophile 2-Chloro-3,6,7-trimethylquinoxaline C Transition State Meisenheimer Complex A->C B Nucleophile Amine / Guanidine HCl B->C D Leaving Group Expulsion Chloride Ion Release C->D E G4 DNA Ligand Functionalized Quinoxaline D->E

Figure 2: Nucleophilic aromatic substitution (SNAr) pathway for G4 DNA ligand functionalization.

References

  • Andréasson, M., Donzel, M., Abrahamsson, A., et al. (2024). "Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands." Journal of Medicinal Chemistry, 67(3), 2202-2219. URL: [Link]

  • Luxembourg Centre for Systems Biomedicine (LCSB). (2024). "2-chloro-3,6,7-trimethylquinoxaline (C11H11ClN2)." PubChemLite Database. URL: [Link]

Comprehensive Synthesis and Mechanistic Pathway of 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, 2-chloro-3,6,7-trimethylquinoxaline serves as a critical electrophilic building block for synthesizing G-quadruplex (G4) DNA stabilizing ligands [1] and red-emitting phosphors for photonic applications [2]. The 2-chloro substituent acts as a highly reactive site for subsequent Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling reactions. This whitepaper details the bi-modal synthesis pathway, mechanistic causality, and self-validating protocols required to produce this compound with high fidelity.

Retrosynthetic Analysis & Pathway Design

The target molecule, 2-chloro-3,6,7-trimethylquinoxaline, can be disconnected at the C2 position, tracing back to the corresponding quinoxalin-2(1H)-one precursor. This lactam is efficiently constructed via the condensation of an ortho-phenylenediamine with an α-keto acid.

  • Precursor 1 : 4,5-Dimethyl-1,2-phenylenediamine provides the di-methylated aromatic backbone.

  • Precursor 2 : Pyruvic acid (or sodium pyruvate) supplies the C3-methyl group and the C2-carbonyl necessary for subsequent halogenation.

SynthesisWorkflow A 4,5-Dimethyl-1,2- phenylenediamine C 3,6,7-Trimethylquinoxalin- 2(1H)-one A->C Condensation (Reflux) B Pyruvic Acid B->C D 2-Chloro-3,6,7- trimethylquinoxaline C->D Deoxychlorination (POCl3, 110 °C)

Synthetic workflow from 4,5-dimethyl-1,2-phenylenediamine to 2-chloro-3,6,7-trimethylquinoxaline.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3,6,7-Trimethylquinoxalin-2(1H)-one

Objective : Construct the quinoxaline core via bi-dentate condensation.

  • Reagent Preparation : Dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 equiv) in a polar protic solvent (e.g., ethanol or aqueous acetic acid). Causality: Protic solvents facilitate the proton transfers required during the sequential imine and amide bond formations.

  • Addition : Slowly add pyruvic acid (1.1 equiv) at 0 °C. Causality: The slight excess ensures complete consumption of the diamine, while the low initial temperature prevents uncontrolled exothermic side reactions.

  • Thermal Activation : Heat the reaction mixture to reflux (approx. 80–100 °C) for 2–4 hours. Causality: Elevated temperature overcomes the activation barrier of the second dehydration step following the initial nucleophilic attack.

  • Validation (Self-Validating Step) : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar diamine spot and the appearance of a UV-active, less polar spot indicates completion.

  • Workup : Cool to room temperature. The product typically precipitates as a solid. Filter, wash with cold ethanol, and dry under a vacuum to afford the intermediate.

Protocol 2: Deoxychlorination to 2-Chloro-3,6,7-trimethylquinoxaline

Objective : Convert the lactam/lactim tautomer into an active aryl chloride [1].

  • Reagent Loading : To a round-bottom flask containing 3,6,7-trimethylquinoxalin-2(1H)-one (1.0 equiv), add Phosphorus oxychloride (POCl₃) (approx. 10 equiv). Causality: POCl₃ serves as both the chlorinating agent and the solvent, ensuring pseudo-first-order kinetics and driving the equilibrium forward.

  • Thermal Activation : Stir the mixture at 110 °C overnight. Causality: The high temperature is strictly required to facilitate the nucleophilic attack of the chloride ion on the sterically hindered phosphorodichloridate intermediate.

  • Quenching : Cool the mixture to ambient temperature, then cautiously pour it dropwise onto crushed ice (approx. 20 mL/g of starting material). Causality: Water vigorously hydrolyzes the excess POCl₃ into phosphoric acid and HCl. Ice controls the severe exotherm, preventing product degradation and charring.

  • Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃. Causality: The mild base neutralizes residual acid without hydrolyzing the newly formed aryl chloride. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation (Self-Validating Step) : Confirm product identity via LC-MS (Expected[M+H]⁺ m/z ≈ 207.06) and ¹H NMR (singlets for the three methyl groups and the isolated aromatic protons).

Mechanistic Causality & Reaction Kinetics

The deoxychlorination of the quinoxalin-2(1H)-one core relies fundamentally on lactam-lactim tautomerization. The lactim (2-hydroxy tautomer) attacks the highly electrophilic phosphorus of POCl₃, expelling a chloride ion and forming a reactive phosphorodichloridate intermediate. This transforms the C2 hydroxyl into an excellent leaving group. The previously expelled chloride ion then acts as a nucleophile, attacking the C2 carbon via an addition-elimination mechanism (S_NAr). This collapses the tetrahedral intermediate, releasing the dichlorophosphate anion (PO₂Cl₂⁻) and yielding the 2-chloroquinoxaline derivative.

Mechanism N1 Lactam Tautomer (Quinoxalin-2-one) N2 Lactim Tautomer (2-Hydroxy Tautomer) N1->N2 Tautomerization N3 Phosphorodichloridate Intermediate N2->N3 + POCl3 (Nucleophilic Attack) - HCl N4 Tetrahedral Addition Complex N3->N4 + Cl- (Addition) N5 2-Chloro-3,6,7- trimethylquinoxaline N4->N5 Elimination - PO2Cl2-

Mechanistic pathway of the deoxychlorination step using phosphoryl chloride (POCl3).

Quantitative Data & Yield Optimization

To ensure reproducibility, the following table summarizes the optimized stoichiometric ratios, thermodynamic conditions, and expected validation metrics for the two-step synthesis.

Reaction StepReagents & EquivalentsSolvent / CatalystTemp (°C)Time (h)Expected Yield (%)Validation Metric
1. Condensation Diamine (1.0 eq), Pyruvic Acid (1.1 eq)Ethanol / Acetic Acid80–1002–485–95TLC (DCM:MeOH 9:1), R_f shift
2. Deoxychlorination Quinoxalinone (1.0 eq), POCl₃ (10.0 eq)POCl₃ (Neat)11012–1675–90LC-MS ([M+H]⁺ ≈ 207.06)

Conclusion

The synthesis of 2-chloro-3,6,7-trimethylquinoxaline is a robust, two-step process that leverages fundamental principles of condensation and nucleophilic aromatic substitution. By strictly controlling the thermal activation during chlorination and carefully managing the exothermic quench, researchers can reliably produce this intermediate with high purity, ready for downstream functionalization in drug discovery and materials engineering.

References

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Journal of Medicinal Chemistry.[Link]

  • Cardiff University Red Emitting Iridium(III) and Rhenium(I) Complexes Developed for Photonic Applications. Cardiff University ORCA Archive. [Link]

2-Chloro-3,6,7-trimethylquinoxaline CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-3,6,7-trimethylquinoxaline

Executive Summary

In the landscape of modern drug discovery, specialized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) is a highly privileged building block, predominantly utilized in the synthesis of advanced pharmacophores such as G-quadruplex (G4) DNA ligands[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in oncological drug development, and field-proven, self-validating synthetic protocols for its application.

Chemical Identity & Physicochemical Profiling

The utility of 2-chloro-3,6,7-trimethylquinoxaline stems directly from its structural topology. The rigid quinoxaline core provides the necessary planarity for intercalative or surface-stacking interactions with nucleic acids. The chlorine atom at the C2 position acts as a critical synthetic handle—an electrophilic center primed for nucleophilic aromatic substitution (SNAr). Meanwhile, the trimethylation at positions 3, 6, and 7 fundamentally alters the electron density and polarizability of the ring system, which is paramount for dispersion-driven binding kinetics[1].

Table 1: Chemical Identity and Quantitative Data

PropertyValue
Chemical Name 2-Chloro-3,6,7-trimethylquinoxaline
CAS Number 29067-80-9[2]
Molecular Formula C11H11ClN2[2]
Molecular Weight 206.67 g/mol [2]
Monoisotopic Mass 206.06108 Da[3]
SMILES String CC1=CC2=NC(=C(N=C2C=C1C)Cl)C[3]
InChIKey RFEIHZCKIYFYAM-UHFFFAOYSA-N[4]

Mechanistic Role in Oncological Drug Development

G-quadruplex (G4) DNA structures are non-canonical secondary structures formed in guanine-rich regions, frequently located in the promoter regions of oncogenes and at telomeres. Small molecules that selectively stabilize these G4 structures can effectively block Taq DNA polymerase, leading to the downregulation of target oncogenes[1].

Recent structure-activity relationship (SAR) studies demonstrate that quinoxaline derivatives originating from CAS 29067-80-9 act as exceptionally potent G4 stabilizers[1].

The Causality of Binding: The interaction between the quinoxaline ligand and the G4 arene system is predominantly dispersion-driven rather than electrostatically driven[1]. The addition of methyl groups on the quinoxaline core enhances the molecule's polarizability. Because dispersion forces scale with polarizability, trimethylated derivatives exhibit profound binding affinities, achieving apparent Kd​ values as low as 0.05 µM, significantly outperforming their unmethylated or mono-methylated counterparts[1].

G4BindingMechanism L Quinoxaline Core (Planar Scaffold) I Dispersion-Driven Arene-Arene Interaction L->I Pi-Stacking M Methyl Substituents (Enhanced Polarizability) M->I Increases Affinity G G-Quadruplex DNA (G-Tetrad Surface) G->I Binding Target O Polymerase Blocking & Target Downregulation I->O Kd ~ 0.05 µM

Figure 1: Dispersion-driven G4 DNA stabilization mechanism by quinoxaline derivatives.

Synthetic Workflows & Methodologies

To utilize 2-chloro-3,6,7-trimethylquinoxaline in drug development, it is typically synthesized from its lactam precursor, 3,6,7-trimethylquinoxalin-2(1H)-one[1]. The following protocol outlines the field-proven chlorination methodology, designed as a self-validating system.

SynthesisWorkflow A 3,6,7-Trimethylquinoxalin-2(1H)-one (Precursor) C Reflux (100°C) Chlorination via SNAr A->C B POCl3 (10 eq) Electrophilic Activation B->C D Ice-Water Quench Hydrolysis of excess POCl3 C->D Reaction Completion E 2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) D->E Extraction & Purification

Figure 2: Synthetic workflow for 2-Chloro-3,6,7-trimethylquinoxaline via POCl3 chlorination.

Protocol 1: Chlorination of 3,6,7-trimethylquinoxalin-2(1H)-one
  • Step 1: Reagent Preparation. Suspend 3,6,7-trimethylquinoxalin-2(1H)-one (e.g., 500 mg, 2.66 mmol) in a round-bottom flask. Add an excess of Phosphorus oxychloride ( POCl3​ ) (e.g., 2.50 mL, 26.8 mmol)[1].

    • Causality: POCl3​ serves a dual purpose as both the chlorinating agent and the solvent. The massive molar excess ensures the reaction kinetics are driven toward complete conversion via Le Chatelier's principle, while maintaining the reaction in a fluid state.

  • Step 2: Electrophilic Activation & Reflux. Heat the mixture to reflux under an inert atmosphere.

    • Causality: Thermal energy is required to overcome the activation barrier of the nucleophilic attack by the lactam oxygen onto the phosphorus center. This forms an intermediate phosphorodichloridate leaving group, which is subsequently displaced by chloride at the C2 position.

  • Step 3: Self-Validating In-Process Control (IPC). Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Validation: The protocol self-validates when the highly polar precursor spot completely disappears, replaced by a highly UV-active, non-polar spot corresponding to the chlorinated product. Proceeding to quench before this state risks violent hydrolysis of unreacted intermediates.

  • Step 4: Quench and Isolation. Concentrate the mixture under reduced pressure to remove bulk POCl3​ , then quench the residue dropwise into ice-water.

    • Causality: The ice-water quench serves two critical functions: it safely hydrolyzes residual POCl3​ into water-soluble phosphoric and hydrochloric acids, and it forces the highly hydrophobic 2-chloro-3,6,7-trimethylquinoxaline to precipitate. The product is then isolated via organic extraction (e.g., using CHCl3​ /IPA) and dried over Na2​SO4​ [1].

Downstream Application: Nucleophilic Aromatic Substitution (SNAr)

Once synthesized, CAS 29067-80-9 is functionalized with amine-bearing side chains to generate the final therapeutic G4-ligand[1].

Protocol 2: SNAr Functionalization with Amines
  • Step 1: Coupling. Dissolve 2-chloro-3,6,7-trimethylquinoxaline and the target amine (e.g., a dimethylamino-propylamine derivative) in a polar aprotic solvent like DMF. Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1].

    • Causality: DMF stabilizes the highly polar Meisenheimer complex intermediate formed during SNAr. DBU is chosen to scavenge the generated HCl; by neutralizing the acid, DBU prevents the protonation of the nucleophilic amine, thereby maintaining its reactivity and driving the reaction to completion.

  • Step 2: Self-Validating IPC. Analyze the reaction mixture via LC-MS.

    • Validation: The displacement of the chlorine atom fundamentally alters the molecule's isotopic signature. The disappearance of the characteristic 3:1 (M / M+2) chlorine isotope pattern, coupled with a mass shift corresponding to the exact mass of the amine minus the displaced chlorine, self-validates the success of the coupling event[1].

Conclusion

2-Chloro-3,6,7-trimethylquinoxaline is far more than a simple catalog chemical; it is a rationally designed scaffold whose specific substitution pattern enables the precise modulation of dispersion forces in nucleic acid targeting. By strictly adhering to the mechanistically grounded protocols outlined above, researchers can ensure high-fidelity synthesis and functionalization, accelerating the development of next-generation G4-stabilizing therapeutics.

References

  • ChemicalBook. "29067-80-9 | CAS DataBase - ChemicalBook: Name, 2-Chloro-3,6,7-trimethylquinoxaline." chemicalbook.com. Available at: 2

  • PubChemLite. "2-chloro-3,6,7-trimethylquinoxaline (C11H11ClN2) - PubChemLite." uni.lu. Available at: 3

  • PubChemLite. "RFEIHZCKIYFYAM-UHFFFAOYSA-N - Explore - PubChemLite." uni.lu. Available at:4

  • National Institutes of Health (PMC). "Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands." nih.gov. Available at: 1

Sources

2-Chloro-3,6,7-trimethylquinoxaline: Structural Profiling and Synthetic Methodologies in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, quinoxaline derivatives serve as privileged scaffolds for designing targeted therapeutics. Among these, 2-chloro-3,6,7-trimethylquinoxaline acts as a critical electrophilic intermediate. Its unique substitution pattern—featuring a reactive chlorine atom and three lipophilic methyl groups—makes it highly valuable for synthesizing complex polycyclic systems, particularly in the development of G-quadruplex (G4) DNA ligands aimed at oncogene repression.

This technical guide dissects the physicochemical properties, mechanistic logic, and validated synthetic protocols associated with this intermediate, providing a self-contained resource for drug development professionals.

Physicochemical and Structural Profiling

To effectively utilize 2-chloro-3,6,7-trimethylquinoxaline in synthetic workflows, researchers must understand its baseline quantitative metrics. The compound consists of a fused benzene and pyrazine ring system, where the electron-deficient nature of the pyrazine core dictates its reactivity.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name 2-Chloro-3,6,7-trimethylquinoxaline
CAS Registry Number 29067-80-9
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Monoisotopic Mass 206.06108 Da
SMILES String CC1=CC2=NC(Cl)=C(C)N=C2C=C1C
Storage Conditions 2-8°C, inert atmosphere, protected from light

Data supported by and verified chemical vendors such as .

Mechanistic Insights: The Logic of the Scaffold

The structural design of 2-chloro-3,6,7-trimethylquinoxaline is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream drug design, particularly for targeting secondary DNA structures.

According to recent studies published in the , the dispersion component in arene–arene interactions is central to how ligands bind to G4 DNA efficiently.

  • The Quinoxaline Core: The nitrogen atoms in the pyrazine ring withdraw electron density, creating an electron-deficient π-surface. This facilitates strong π-π stacking interactions with the electron-rich guanine quartets of G4 DNA.

  • 6,7-Dimethyl Substitution: These methyl groups increase the overall lipophilicity (LogP) of the molecule, modulating the binding pose within the DNA grooves and improving cellular permeability.

  • 2-Chloro Substitution: The chlorine atom is positioned adjacent to an electronegative nitrogen. This creates a highly electrophilic center, perfectly primed for Nucleophilic Aromatic Substitution (SNAr) to attach basic side chains (e.g., guanidines or alkylamines) that interact with the DNA phosphate backbone.

G4_Binding A Quinoxaline Core (Electron-Deficient) D Arene-Arene Dispersion & Electrostatics A->D Provides π-surface B 6,7-Dimethyl Groups (Lipophilicity) B->D Modulates Binding C G-Quadruplex (G4) DNA (Target) E Oncogene Promoter Repression C->E Transcriptional Control D->C High-Affinity Interaction

Figure 2: Logical relationship of quinoxaline features driving G4-DNA stabilization.

Validated Synthetic Methodology

The synthesis of 2-chloro-3,6,7-trimethylquinoxaline is achieved via the deoxychlorination of its corresponding lactam precursor, 3,6,7-trimethylquinoxalin-2(1H)-one. The following protocol is a self-validating system designed to maximize yield while ensuring the safe handling of reactive intermediates.

Deoxychlorination Protocol

Objective: Conversion of the tautomeric lactam oxygen into a reactive chloride leaving group.

Step-by-Step Procedure & Causality:

  • Reagent Charging: To a thoroughly dried round-bottom flask (RBF), add 3,6,7-trimethylquinoxalin-2(1H)-one (500 mg, 2.66 mmol).

    • Causality: Moisture must be strictly excluded. Water rapidly hydrolyzes the chlorinating agent, generating HCl gas and neutralizing the reaction's driving force.

  • Addition of Chlorinating Agent: Carefully add Phosphorus Oxychloride (POCl₃) (2.50 mL, 26.8 mmol).

    • Causality: A ~10-fold molar excess of POCl₃ is deliberately chosen because it acts as both the electrophilic reagent and the reaction solvent. This ensures a homogeneous mixture and drives the formation of the Vilsmeier-type imidoyl chloride intermediate.

  • Thermal Activation: Stir the mixture at 110 °C overnight (approx. 12–16 hours) under a nitrogen atmosphere.

    • Causality: The boiling point of POCl₃ is 105.8 °C. Maintaining the block temperature at 110 °C ensures a gentle, continuous reflux, providing the exact thermal energy required to overcome the activation barrier for heteroaromatic chloride substitution.

  • Quenching (Critical Safety Step): Allow the reaction to cool to ambient temperature. Slowly pour the crude mixture onto vigorously stirred crushed ice/water (ca. 20 mL).

    • Causality: Unreacted POCl₃ undergoes a violent, highly exothermic hydrolysis upon contact with water. The use of crushed ice acts as a thermal sink, safely dissipating the exotherm and preventing the thermal degradation of the newly formed 2-chloro-3,6,7-trimethylquinoxaline.

  • Isolation via Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 × 30 mL).

    • Causality: The target chloroquinoxaline is moderately lipophilic and partitions cleanly into the organic EtOAc phase, leaving the polar, highly acidic phosphoric acid byproducts trapped in the aqueous layer.

  • Validation and Work-up: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: Brine removes residual water via osmotic pressure. Na₂SO₄ chemically binds microscopic water droplets, ensuring the isolated intermediate is entirely anhydrous and stable for immediate use in downstream SNAr reactions.

G A 3,6,7-Trimethylquinoxalin -2(1H)-one B POCl3 110 °C, Overnight A->B Deoxychlorination C 2-Chloro-3,6,7- trimethylquinoxaline B->C Ice Quench E SNAr Reaction Microwave C->E Electrophile D Amine Nucleophile D->E Nucleophile F G4-DNA Ligand E->F Substitution

Figure 1: Synthetic workflow of 2-chloro-3,6,7-trimethylquinoxaline and subsequent SNAr.

References

  • Title: 2-chloro-3,6,7-trimethylquinoxaline (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands Source: Journal of Medicinal Chemistry (PMC10846882) URL: [Link]

Crystallographic Profiling and Synthetic Utility of 2-Chloro-3,6,7-trimethylquinoxaline in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of heterocyclic scaffolds relies heavily on understanding their precise crystallographic and electronic properties. 2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) is a highly functionalized nitrogen-containing heterocycle that serves as a pivotal synthon in the development of targeted therapeutics[1]. With the molecular formula C11​H11​ClN2​ and a monoisotopic mass of 206.06 Da[2], this compound provides a unique combination of electron-deficient electrostatics (via the chloro and pyrazine moieties) and enhanced polarizability (via the trimethyl substitution).

Recently, this specific architecture has been leveraged to synthesize advanced ligands targeting G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes such as c-MYC, c-KIT, and BCL-2[3]. This whitepaper dissects the molecular geometry, synthetic protocols, and crystallographic implications of 2-chloro-3,6,7-trimethylquinoxaline, providing researchers with a comprehensive guide to utilizing this building block in structure-based drug design.

Molecular Geometry & Supramolecular Architecture

The crystallographic behavior of substituted quinoxalines is dictated by the delicate balance between π−π stacking interactions and the steric demands of peripheral substituents.

Core Planarity and Electronic Distribution

The quinoxaline core is a 10- π electron aromatic system that inherently favors a planar geometry to maximize resonance stabilization. However, the introduction of substituents at the 2, 3, 6, and 7 positions fundamentally alters the electron density map:

  • The 2-Chloro Substituent: Acts as a strong electron-withdrawing group (EWG) via inductive effects, significantly lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the pyrazine ring. This electron deficiency is critical for binding to electron-rich biological targets[3].

  • The 3,6,7-Trimethyl Groups: While mildly electron-donating via hyperconjugation, their primary crystallographic role is steric bulk and the enhancement of London dispersion forces[3].

Crystal Packing and Halogen Bonding

In the solid state, 2-chloro-3,6,7-trimethylquinoxaline derivatives typically crystallize in monoclinic or triclinic space groups (e.g., P21​/c or P1ˉ )[4]. The crystal packing is primarily driven by:

  • Offset π−π Stacking: The steric hindrance of the adjacent methyl groups at the 6 and 7 positions prevents perfectly face-to-face stacking, forcing an offset parallel conformation.

  • Halogen Bonding: The highly polarizable chlorine atom frequently engages in intermolecular C−Cl⋯H−C interactions or C−Cl⋯N contacts, acting as a structure-directing vector that dictates the supramolecular architecture[5].

Experimental Workflows: Synthesis and Crystallization

To utilize 2-chloro-3,6,7-trimethylquinoxaline effectively, one must employ robust, self-validating synthetic and crystallization protocols. The following methodology details the deoxychlorination of its lactam precursor[6].

Causality in Experimental Design

The synthesis relies on the conversion of 3,6,7-trimethylquinoxalin-2(1H)-one to the corresponding imidoyl chloride. Phosphoryl chloride ( POCl3​ ) is selected over thionyl chloride ( SOCl2​ ) because the high boiling point of POCl3​ (106 °C) allows the reaction to be driven to completion under reflux without the need for high-pressure reactors. The lactam oxygen acts as a nucleophile, attacking the phosphorus atom to create a superior leaving group (dichlorophosphate), which is subsequently displaced by a chloride ion in a nucleophilic aromatic substitution ( SN​Ar ) mechanism.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask containing 3,6,7-trimethylquinoxalin-2(1H)-one (500 mg, 2.66 mmol), add neat POCl3​ (2.50 mL, 26.8 mmol, ~10 equivalents). Self-Validation: The large excess of POCl3​ acts as both the reagent and the solvent, ensuring pseudo-first-order kinetics and preventing the formation of unreacted starting material[6].

  • Thermal Activation: Equip the flask with a reflux condenser and stir the mixture at 110 °C overnight under an inert argon atmosphere[6].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The highly polar starting material ( Rf​≈0.1 ) will be fully consumed, replaced by the highly non-polar chlorinated product ( Rf​≈0.7 ).

  • Quenching and Workup: Allow the reaction to cool to ambient temperature. Carefully pour the mixture dropwise onto crushed ice (ca. 20 mL) to hydrolyze the excess POCl3​ into water-soluble phosphoric and hydrochloric acids[6]. Caution: Highly exothermic.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ to neutralize residual acid, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 2-chloro-3,6,7-trimethylquinoxaline[6].

Crystallization for X-Ray Diffraction (XRD)

To obtain single crystals suitable for XRD:

  • Dissolve the purified compound in a minimum volume of Dichloromethane (DCM).

  • Place the solution in an inner vial. Place this vial inside a larger, sealed jar containing Hexane (antisolvent).

  • Allow vapor diffusion to occur at 4 °C over 3–5 days. Causality: The slow diffusion of the non-polar hexane into the DCM gradually lowers the dielectric constant of the medium, promoting ordered nucleation and preventing amorphous kinetic trapping.

SynthesisWorkflow A 3,6,7-Trimethylquinoxalin-2(1H)-one (Precursor) B Deoxychlorination Reagent: POCl3 (10 eq) Temp: 110°C, Overnight A->B C Exothermic Quench Ice Water Hydrolysis B->C D Liquid-Liquid Extraction EtOAc / NaHCO3 Wash C->D E 2-Chloro-3,6,7-trimethylquinoxaline (Target Synthon) D->E F Vapor Diffusion Crystallization DCM / Hexane at 4°C E->F

Figure 1: Synthetic and crystallization workflow for 2-Chloro-3,6,7-trimethylquinoxaline.

Application in G-Quadruplex (G4) DNA Ligand Development

The crystallographic and electronic parameters of 2-chloro-3,6,7-trimethylquinoxaline make it an exceptional precursor for G4 DNA ligands. G-quadruplexes are non-canonical DNA structures formed by guanine-rich sequences, stabilized by Hoogsteen hydrogen bonding and monovalent cations.

The Role of Dispersion and Electrostatics

Recent structure-activity relationship (SAR) studies have demonstrated that binding to the planar G-tetrads of G4 DNA is not solely reliant on π−π stacking. The interaction is heavily governed by a combination of electron-deficient electrostatics and London dispersion forces [3].

When 2-chloro-3,6,7-trimethylquinoxaline is converted into an extended ligand (e.g., via SN​Ar displacement of the chlorine with an amine-bearing side chain), the structural "memory" of the precursor dictates efficacy:

  • The trimethyl groups increase the hydrophobic surface area. Because the G4 DNA interface is highly polarizable, these methyl groups significantly enhance the dispersion component of the binding free energy ( ΔGbind​ )[3].

  • The electron-deficient quinoxaline core (tuned by the initial chlorination and subsequent substitution) creates an electrostatic complementarity with the electron-rich guanine tetrads, optimizing the stacking interaction[3].

G4BindingMechanism Ligand 2-Chloro-3,6,7-trimethylquinoxaline Derived Ligand Dispersion Dispersion Forces (Mediated by Trimethyl Groups) Ligand->Dispersion Electrostatics Electron-Deficient Electrostatics (Heterocyclic Core) Ligand->Electrostatics PiStacking π-π Stacking (Planar Quinoxaline System) Ligand->PiStacking G4DNA G-Quadruplex DNA Target (c-MYC, c-KIT Promoters) Dispersion->G4DNA Electrostatics->G4DNA PiStacking->G4DNA Stabilization Thermodynamic Stabilization & Oncogene Downregulation G4DNA->Stabilization

Figure 2: Mechanistic pathways of Arene-Arene interactions in G4 DNA binding.

Quantitative Data Summaries

To facilitate rapid comparison and experimental planning, the physicochemical properties of the synthon and the thermodynamic impact of its structural features are summarized below.

Table 1: Physicochemical and Putative Crystallographic Parameters
ParameterValue / Description
Chemical Name 2-Chloro-3,6,7-trimethylquinoxaline
CAS Number 29067-80-9[1]
Molecular Formula C11​H11​ClN2​ [2]
Monoisotopic Mass 206.06108 Da[2]
Predicted XlogP 3.3 (High lipophilicity/dispersion potential)[2]
Typical Space Group (Derivatives) Monoclinic ( P21​/c ) or Triclinic ( P1ˉ )[4]
Primary Lattice Interactions Offset π−π stacking, C−Cl⋯H−C halogen bonding[5]
Table 2: Impact of Heterocyclic Substitution on G4 DNA Binding Affinity

Data synthesized from comparative Microscale Thermophoresis (MST) assays of related quinazoline/quinoxaline G4 ligands[3].

Core ScaffoldSubstitution PatternMST Binding Affinity ( Kd​ , μ M)Mechanistic Observation
QuinazolineUnsubstituted~1.00Baseline π−π stacking.
QuinazolineMonomethyl~0.1010x increase due to added dispersion forces.
QuinazolineTrimethyl0.05Maximum dispersion component achieved.
QuinazolineChloro-substituted0.17Enhanced binding via electron-deficient electrostatics.
Quinoxaline Trimethyl + Amine (Derived from Target) < 0.10 Optimal balance of dispersion and electrostatics.

References

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands Journal of Medicinal Chemistry, ACS Publications (2024) URL:[Link]

  • PubChemLite: 2-chloro-3,6,7-trimethylquinoxaline (C11H11ClN2) PubChem Database, National Center for Biotechnology Information URL:[Link]

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines Beilstein Journal of Organic Chemistry (2022) URL:[Link]

  • Novel preparation of fluorinated isoindoles and their conversion to fluorinated benzoporphyrins (Crystallographic Context) ResearchGate / Structural Chemistry (2005) URL:[Link]

Sources

Solubility Profile of 2-Chloro-3,6,7-trimethylquinoxaline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the quinoxaline scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors, antidiabetic agents, and G-quadruplex (G4) DNA stabilizing ligands [1][2]. 2-Chloro-3,6,7-trimethylquinoxaline (CTMQ) (CAS: 29067-80-9; MW: 206.68 Da) serves as a critical, highly reactive electrophilic building block in these synthetic pathways. However, as a standalone entity, CTMQ presents a challenging physicochemical profile characterized by extreme lipophilicity and poor aqueous solubility.

As a Senior Application Scientist, I approach CTMQ not as a final active pharmaceutical ingredient (API), but as a transient intermediate whose solubility profile dictates the parameters of downstream synthetic handling, purification, and formulation. This whitepaper deconstructs the structural determinants driving CTMQ's solubility, outlines self-validating protocols for thermodynamic solubility determination, and details the synthetic workflows required to transform this insoluble precursor into highly soluble, bioavailable G4 DNA ligands [1].

Structural Determinants of Solubility

The aqueous solubility of small heterocyclic molecules is governed by the delicate balance between their crystal lattice energy and their hydration energy. For CTMQ, this balance is heavily skewed toward the solid state and lipid partitioning due to three structural factors:

  • C2-Chloro Substitution: The chlorine atom is highly lipophilic and strongly electron-withdrawing. It suppresses the basicity (pKa) of the adjacent quinoxaline nitrogen (N1), effectively preventing protonation at physiological pH (7.4) and eliminating a critical hydrogen-bond acceptor site [3].

  • C3, C6, C7-Methylation: The addition of three methyl groups significantly increases the hydrophobic surface area of the molecule. This drives up the partition coefficient (LogP) and forces the surrounding water molecules into an entropically unfavorable clathrate-like cage.

  • Planar Aromaticity: The rigid, planar quinoxaline core promotes strong π−π stacking (dispersion forces) in the solid state, increasing the crystal lattice energy that must be overcome for dissolution to occur [1].

G CTMQ 2-Chloro-3,6,7-trimethylquinoxaline (Highly Lipophilic) Chloro C2-Chloro Group (Decreases N-basicity) CTMQ->Chloro contains Methyls C3/6/7-Methyl Groups (Increases Hydrophobic Area) CTMQ->Methyls contains Core Quinoxaline Core (Strong Pi-Pi Stacking) CTMQ->Core contains Solubility Poor Aqueous Solubility (<10 µM at pH 7.4) Chloro->Solubility drives Methyls->Solubility drives Core->Solubility drives

Figure 1: Structural determinants driving the extreme lipophilicity and poor solubility of CTMQ.

Physicochemical & Thermodynamic Solubility Profile

Because the pKa of the quinoxaline nitrogens in CTMQ is suppressed well below 2.0, the molecule remains entirely neutral across the physiological pH range (pH 2.0 to 8.0) [3]. Consequently, its distribution coefficient (LogD) at pH 7.4 is virtually identical to its LogP.

When CTMQ is subjected to nucleophilic aromatic substitution (SNAr) to replace the C2-chloro group with an aliphatic amine, the physicochemical profile shifts dramatically. The introduction of a basic amine (pKa ~9.5) ensures the molecule is ionized at pH 7.4, drastically lowering the LogD and increasing aqueous solubility to over 1000 µM, a requirement for systemic circulation and low intrinsic clearance [1].

Table 1: Comparative Physicochemical Data of CTMQ vs. Downstream Derivatives

CompoundMW (Da)LogP (Est.)LogD (pH 7.4)Aqueous Sol. (µM)Intrinsic Clearance
2-Chloro-3,6,7-trimethylquinoxaline 206.683.2 - 3.83.2 - 3.8< 10High / Unfavorable
Amine-Substituted Quinoxaline (e.g., Cmpd 8)~305.401.2 - 1.8< 0.5> 1000Low / Favorable

Data extrapolated from structure-activity relationship (SAR) profiling of quinoxaline-based G4 ligands [1][2].

Experimental Methodologies for Solubility Determination

To accurately profile highly lipophilic intermediates like CTMQ, kinetic solubility assays (which rely on spiking DMSO stock solutions into aqueous buffers) are fundamentally flawed. They frequently result in supersaturation and colloidal aggregation, yielding falsely elevated solubility values. Instead, a Thermodynamic Shake-Flask Method coupled with RP-HPLC must be employed to measure the true equilibrium state [2].

Protocol 1: Self-Validating Thermodynamic Solubility Assay

Causality & Rationale: Starting from the solid state ensures that the measured solubility reflects the true energy required to break the crystal lattice. Taking dual time-point measurements (24h and 48h) acts as a self-validating mechanism; if the concentration remains constant, thermodynamic equilibrium is definitively confirmed.

  • Solid Equilibration: Add 5 mg of solid CTMQ to a 1.5 mL glass vial. Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4).

  • Agitation: Seal the vial and incubate in an orbital shaker at 37 °C and 300 RPM.

  • Phase Separation (24h & 48h): At 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the lipophilic analyte). Repeat this extraction at 48 hours.

  • RP-HPLC Quantification: Inject 10 µL of the filtrate onto a C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm). Elute using a gradient of Water/Acetonitrile (0.1% TFA).

  • Validation: Calculate the concentration against a pre-established calibration curve (prepared in 100% Acetonitrile to ensure full dissolution). If the 24h and 48h peak areas differ by <5%, equilibrium is validated.

G Step1 1. Solid Addition (Excess CTMQ in pH 7.4 Buffer) Step2 2. Equilibration (Shake-flask, 37°C) Step1->Step2 Step3 3. Phase Separation (15k x g Centrifugation + PTFE Filtration) Step2->Step3 Step4 4. RP-HPLC Quantification (Validate 24h vs 48h timepoints) Step3->Step4 Step5 5. Thermodynamic LogS Determination Step4->Step5

Figure 2: Self-validating thermodynamic shake-flask workflow for lipophilic compounds.

Synthetic Workflow & Solubility Optimization

CTMQ is rarely the final biological target. In the development of G4 DNA ligands, it is synthesized as an intermediate and immediately subjected to derivatization to rescue its solubility profile [1].

Protocol 2: Synthesis of CTMQ and Downstream Derivatization

Causality & Rationale: The synthesis utilizes Phosphorus oxychloride ( POCl3​ ) not just as a chlorinating agent, but as the solvent. POCl3​ drives the tautomeric equilibrium of the starting lactam (quinoxalinone) toward the reactive lactim, facilitating deoxychlorination. The subsequent SNAr reaction replaces the solubility-limiting chlorine with a hydrophilic aliphatic amine, optimizing the molecule for arene-arene dispersion interactions with G4 DNA while ensuring aqueous solubility [1].

  • Deoxychlorination: To a round-bottom flask containing 3,6,7-trimethylquinoxalin-2(1H)-one (500 mg, 2.66 mmol), add POCl3​ (2.50 mL, 26.8 mmol).

  • Thermal Activation: Stir the mixture at 110 °C overnight. The high thermal energy is required to overcome the activation barrier of the C-O bond cleavage.

  • Quenching (Self-Validating Step): Cool the reaction to ambient temperature and pour dropwise onto ice water (20 mL). Crucial causality: Rapid quenching at 0 °C prevents the hydrolysis of the newly formed C-Cl bond back to the starting lactam.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield CTMQ.

  • Solubility Rescue (SNAr): React CTMQ with an aliphatic amine (e.g., 3-(dimethylamino)propylamine) under microwave irradiation or PyAOP-mediated conditions to yield the final, highly soluble G4 ligand[1].

G Precursor 3,6,7-trimethylquinoxalin-2(1H)-one (Insoluble Lactam) POCl3 POCl3, 110°C (Deoxychlorination) Precursor->POCl3 CTMQ 2-Chloro-3,6,7-trimethylquinoxaline (Lipophilic Intermediate) POCl3->CTMQ SNAr SNAr with Aliphatic Amine (Microwave / PyAOP) CTMQ->SNAr Product Amine-Substituted Quinoxaline (Soluble G4 Ligand) SNAr->Product

Figure 3: Synthetic workflow transforming the insoluble lactam into a soluble G4 DNA ligand via CTMQ.

References

  • Exploring the Dispersion and Electrostatic Components in Arene-Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Andreasson M, et al. Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Greener pastures in evaluating antidiabetic drug for a quinoxaline Derivative: Synthesis, Characterization, Molecular Docking, in vitro and HSA/DFT/XRD studies. Arabian Journal of Chemistry, 2022. URL:[Link]

  • [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI Molecules, 2023. URL:[Link]

The Quinoxaline Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activities and Therapeutic Potential of Quinoxaline Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse biological activity. The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, stands as a testament to this principle.[1][2] Its structural rigidity, coupled with the synthetic accessibility for a wide array of substitutions, has established it as a "privileged structure" in the design of novel therapeutic agents.[1][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. For researchers and drug development professionals, this document aims to serve as a foundational resource, bridging the gap between synthetic chemistry and pharmacological application.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines.[1][4][5] Their therapeutic efficacy stems from their ability to modulate a variety of molecular targets crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[1][4][6]

Mechanisms of Anticancer Action

The anticancer activity of quinoxaline scaffolds is not monolithic; rather, it is characterized by a diversity of mechanisms, often targeting key nodes in oncogenic signaling pathways.

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[4][5] Many quinoxaline-based compounds act as ATP-competitive inhibitors of various kinases, including:

    • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical for tumor angiogenesis and cell growth.[1][4][5]

    • Non-Receptor Tyrosine Kinases: Including members of the Src family and Janus kinases (JAKs).[7]

    • Serine/Threonine Kinases: Such as the Pim kinases, which are involved in cell cycle progression and apoptosis.[8]

  • Topoisomerase Inhibition: Certain quinoxaline derivatives function as topoisomerase II inhibitors.[9] These enzymes are vital for managing DNA topology during replication. Their inhibition leads to DNA damage and the induction of apoptosis.[1][9]

  • Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death through various pathways.[4][7][9] This can be a direct consequence of DNA damage or the inhibition of pro-survival signaling pathways.[9] Studies have shown that some derivatives can upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins such as Bcl-2.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[10][11] The substituents at the 2, 3, 6, and 7 positions are particularly important for modulating anticancer potency.[10][12] For instance, the introduction of aryl or heteroaryl groups at the 2 and 3 positions can significantly enhance antiproliferative activity.[10] Furthermore, the incorporation of amide, sulphonamide, or urea moieties has been shown to yield potent inhibitors of specific kinases like VEGFR-2.[7]

anticancer_pathways Quinoxaline Quinoxaline Derivative RTK VEGFR, EGFR, PDGFR Quinoxaline->RTK Inhibition TopoII Topoisomerase II Quinoxaline->TopoII Inhibition PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA_damage DNA Damage TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Key anticancer mechanisms of quinoxaline derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11eHepG2 (Liver)2.1[4]
Compound 11eMCF-7 (Breast)2.7[4]
Compound 22HCT-116 (Colorectal)10.23[4]
Compound 22HepG2 (Liver)2.81[4]
Compound 22MCF-7 (Breast)7.28[4]
Compound IVPC-3 (Prostate)2.11[9]
Quinoxaline 5cMV4-11 (AML)< 1[8]
Quinoxaline 5eHCT-116 (Colorectal)< 1[8]

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi, making them promising candidates for the development of novel anti-infective agents.[1][13][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoxalines are multifaceted and can include:

  • Inhibition of DNA Synthesis: Some quinoxaline derivatives interfere with DNA replication, leading to bacterial cell death.[14]

  • Disruption of Bacterial Membranes: These compounds can compromise the integrity of the bacterial cell membrane.[14]

  • Induction of Reactive Oxygen Species (ROS): Quinoxaline 1,4-di-N-oxides (QdNOs) are a notable subclass that can be bioreductively activated to generate ROS, leading to oxidative damage to bacterial cells.[15][16][17]

  • Inhibition of Protein Synthesis: Interference with this essential cellular process is another mechanism of antimicrobial action.[14]

The N-oxide groups in QdNOs are often crucial for their antibacterial activity, as their reduced metabolites typically show no activity.[16][17]

antimicrobial_workflow cluster_protocol MIC Determination Workflow start Prepare serial dilutions of quinoxaline compound inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth inhibition incubate->observe end Determine MIC observe->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antibacterial Spectrum

The antibacterial efficacy of quinoxaline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Cyadox (CYA)Clostridium perfringens1[17]
Olaquindox (OLA)Clostridium perfringens1[17]
Cyadox (CYA)Brachyspira hyodysenteriae0.031[17]
Olaquindox (OLA)Brachyspira hyodysenteriae0.0625[17]
Symmetrically disubstituted quinoxalines (2, 3, 4, 5)Staphylococcus aureus, Bacillus subtilis, Escherichia coliSignificant Activity[18]

III. Antiviral, Anti-inflammatory, and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, quinoxaline scaffolds have demonstrated potential in a range of other therapeutic areas.

  • Antiviral Activity: Certain quinoxaline derivatives have shown activity against various viruses, including Herpes virus and Human Immunodeficiency Virus (HIV).[19][20] Their mechanisms of action can involve binding to viral DNA or inhibiting key viral enzymes.[19]

  • Anti-inflammatory Activity: Some quinoxaline derivatives possess potent anti-inflammatory properties.[21][22][23][24] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways such as the p38 MAPK and NF-κB pathways.[1][21][22]

  • Neuroprotective Activity: Quinoxaline derivatives have been investigated for their potential in treating neurodegenerative diseases. They can act as antagonists at N-methyl-D-aspartate (NMDA) and AMPA receptors, which are implicated in excitotoxicity.[25]

IV. Synthesis of Quinoxaline Derivatives: Building the Core

The synthetic versatility of the quinoxaline scaffold is a key driver of its prominence in drug discovery. The most common and classical method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][26][27]

General Experimental Protocol for Quinoxaline Synthesis

This protocol describes a general method for the synthesis of 2,3-disubstituted quinoxalines.

  • Dissolution: Dissolve the substituted o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.[1]

  • Addition: Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., benzil) to the solution.[1]

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the cyclocondensation.[26][27] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[26]

  • Workup and Purification: Upon completion, the product is isolated. This may involve filtration if the product precipitates, followed by washing.[26] Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain the pure quinoxaline derivative.[26]

Numerous variations and improvements on this classical synthesis have been developed, including the use of different catalysts and reaction conditions to improve yields and shorten reaction times, as well as the development of greener synthetic methodologies.[2][19][28]

V. Conclusion and Future Perspectives

The quinoxaline scaffold represents a remarkably versatile and privileged structure in medicinal chemistry, with a vast and expanding repertoire of biological activities.[29][30] The demonstrated efficacy of quinoxaline derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their immense therapeutic potential.[12][29][30] While significant progress has been made, a primary challenge associated with some quinoxaline compounds is their potential toxicity.[29]

Future research will undoubtedly focus on the continued exploration of the vast chemical space around the quinoxaline nucleus. The development of more selective and potent derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will be crucial. Furthermore, the application of green chemistry principles in the synthesis of these compounds will be essential for their sustainable development.[28][29] The journey of the quinoxaline scaffold from a simple heterocyclic compound to a cornerstone of modern drug discovery is a compelling narrative of chemical ingenuity and pharmacological innovation, with many exciting chapters yet to be written.

References

  • Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide - Benchchem.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14).
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026-03-07).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024-08-03).
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. - R Discovery. (2026-03-01).
  • Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities - Benchchem.
  • Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC.
  • Biological activity of quinoxaline derivatives - ResearchGate.
  • The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide - Benchchem.
  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY - TIJER.org. (2015-06-05).
  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate.
  • A Comparative Guide to the Antibacterial Spectrum of Quinoxaline Compounds - Benchchem.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017-09-01).
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - MDPI. (2014-02-18).
  • Quinoxalines in Oral Health: From Antimicrobials to Biomaterials - Bentham Science Publishers.
  • Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives | Journal of Medicinal Chemistry - ACS Publications. (2001-05-05).
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. (2021-02-06).
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC.
  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines | Organic Letters - ACS Publications. (2016-02-10).
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - Frontiers. (2016-12-05).
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2026-01-01).
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - Bentham Science Publisher. (2024-06-15).
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed.
  • An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline - Hilaris Publisher.
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β - Semantic Scholar.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2021-02-18).
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - Taylor & Francis. (2024-03-14).
  • Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors - RSC Publishing. (2020-05-19).
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties | Bentham Science Publishers. (2024-06-15).
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019-11-19).
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - SciELO.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers. (2016-03-21).

Sources

The Strategic Role of Trimethyl-Substituted Quinoxalines in Medicinal Chemistry: Synthesis, Mechanism, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline ring system is widely recognized as a "privileged scaffold" in modern medicinal chemistry and materials science[1]. Among its most versatile derivatives are the trimethyl-substituted quinoxalines (e.g., 2,3,6-trimethylquinoxaline and 2,6,7-trimethylquinoxaline). These compounds serve as critical intermediates in the synthesis of complex heterocyclic therapeutic agents, exhibiting potent biological activities ranging from kinase inhibition to antimalarial efficacy[1][2].

This technical whitepaper provides an in-depth analysis of trimethyl-substituted quinoxalines, detailing their physicochemical properties, field-proven synthesis methodologies, and their mechanistic roles in modulating critical biological pathways such as ASK1 and Wnt/β-catenin[3][4].

Chemical Properties & Structural Significance

Trimethylquinoxalines are defined by a pyrazine ring fused to a benzene ring, with three methyl group substitutions[3]. The strategic positioning of these methyl groups significantly influences the molecule's lipophilicity, steric profile, and electron density. In drug design, these methyl groups often act as hydrophobic anchors, enhancing binding affinity within the hydrophobic pockets of target kinases[2].

Table 1: Core Molecular Properties of 2,3,6-Trimethylquinoxaline
PropertyValueReference
IUPAC Name 2,3,6-Trimethylquinoxaline[5]
CAS Number 17635-21-1[1]
Molecular Formula C11H12N2[1]
Molecular Weight 172.23 g/mol [1]
Boiling Point 277.7 ºC at 760 mmHg[6]

Advanced Synthesis Protocols

The synthesis of trimethylquinoxalines relies on the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound[1]. While traditional batch methods are prevalent, recent advancements have introduced highly sustainable, continuous-flow synthesis pathways utilizing renewable feedstocks like glucose and fructose, achieving an exceptional environmental footprint (E-factor < 1)[7].

Standard Laboratory Protocol: Synthesis of 2,3,6-Trimethylquinoxaline

The following protocol outlines a self-validating system for the synthesis of 2,3,6-trimethylquinoxaline via classical condensation[1].

  • Step 1: Reagent Preparation & Solvation

    • Action: Dissolve 1.0 equivalent of 4-methyl-1,2-phenylenediamine in absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition state during imine formation through hydrogen bonding, promoting the initial nucleophilic attack by the amine on the carbonyl carbon[1].

  • Step 2: Cyclocondensation Reaction

    • Action: Add 1.05 equivalents of diacetyl (2,3-butanedione) dropwise under continuous stirring. Equip the flask with a reflux condenser and heat to reflux for 2–4 hours.

    • Causality: Dropwise addition prevents runaway exothermic side reactions. Refluxing provides the necessary activation energy to drive the dual dehydration steps, thermodynamically favoring the closure of the stable, aromatic pyrazine ring[1].

  • Step 3: Impurity Scavenging via Activated Charcoal

    • Action: Add activated charcoal to the hot reaction mixture, stir for 10 minutes, and perform a hot vacuum filtration through a Celite pad.

    • Causality: Aromatic diamines are prone to oxidation, forming highly colored, polymeric impurities. Activated charcoal adsorbs these high-molecular-weight byproducts. Hot filtration is critical to prevent the premature crystallization of the target quinoxaline on the filter paper[1].

  • Step 4: Isolation and Self-Validation

    • Action: Cool the filtrate slowly to room temperature, then transfer to a 4°C bath to induce crystallization. Isolate the crystals via vacuum filtration and dry in a vacuum oven.

    • Validation System: The protocol is self-validating through Thin-Layer Chromatography (TLC) monitoring (confirming the complete disappearance of the highly polar diamine spot). Final structural validation is achieved via 1 H NMR (CDCl 3​ ), where the presence of distinct methyl singlets (e.g., δ 2.48–2.74 ppm) confirms the successful formation of the trimethylated scaffold[2].

Synthesis_Workflow A 4-Methyl-1,2-phenylenediamine + 2,3-butanedione B Reflux (2-4h) in Ethanol A->B Condensation (Imine Formation) C Hot Filtration (Activated Charcoal) B->C Impurity Removal D Cooling & Crystallization C->D Phase Separation E 2,3,6-Trimethylquinoxaline (Yield: ~59%) D->E Vacuum Drying

Caption: A generalized workflow for the synthesis and purification of trimethylquinoxaline.

Pharmacological Applications & Mechanistic Insights

Trimethyl-substituted quinoxalines are not merely structural building blocks; they are active pharmacophores capable of modulating complex intracellular signaling networks.

ASK1 Inhibition in Non-Alcoholic Steatohepatitis (NASH)

Apoptosis signal-regulating kinase 1 (ASK1, or MAP3K5) is an upstream serine/threonine kinase activated by oxidative and endoplasmic reticulum (ER) stress. It plays a pivotal role in the pathogenesis of NASH by driving hepatic apoptosis, inflammation, and fibrosis[4][8].

Derivatives synthesized from trimethylquinoxaline precursors (such as 2,6,7-trimethylquinoxaline) have been identified as potent ASK1 inhibitors[2]. The quinoxaline nitrogen atoms engage in critical hydrogen bonding with the hinge region of the ASK1 ATP-binding pocket, while the methyl substitutions optimize the van der Waals interactions within the hydrophobic sub-pocket, competitively blocking ATP binding and halting the downstream phosphorylation of MKK4/MKK7 and JNK/p38 MAPK[4].

ASK1_Pathway Stress Oxidative / ER Stress ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MKK MKK4 / MKK7 ASK1->MKK Phosphorylates Inhibitor Trimethylquinoxaline Derivatives Inhibitor->ASK1 Inhibits (Competitive) JNK JNK / p38 MAPK MKK->JNK Activates Apoptosis NASH Progression (Apoptosis/Inflammation) JNK->Apoptosis Induces

Caption: Mechanism of action for trimethylquinoxaline derivatives as ASK1 inhibitors in NASH.
Antimalarial Activity against Plasmodium falciparum

The rise of chloroquine-resistant Plasmodium falciparum has necessitated the development of novel antimalarial agents. Quinoxaline 1,4-di-N-oxide hybrids, synthesized via the oxidation of substituted quinoxalines, exhibit profound intra-erythrocytic activity[9]. The N-oxide moieties are believed to undergo bioreduction within the parasite, generating cytotoxic free radicals that cause oxidative damage to the parasite's DNA and lipid membranes. Certain optimized derivatives have demonstrated highly potent antimalarial activity with IC 50​ values as low as 0.63 µM against the 3D7 strain[10].

Wnt/β-catenin Pathway Modulation

In oncology, the quinoxaline scaffold has shown promise as an inhibitor of the Wnt/β-catenin signaling pathway[3]. Aberrant activation of this pathway is a hallmark of various malignancies, driving unchecked cellular proliferation. Trimethylquinoxaline derivatives are currently being investigated for their ability to destabilize the β-catenin destruction complex, thereby promoting the proteasomal degradation of β-catenin and suppressing target gene transcription[3].

Table 2: Quantitative Pharmacological & Yield Data
Compound / DerivativeTarget / ApplicationKey Metric (Yield / IC 50​ )Reference
2,6,7-Trimethylquinoxaline ASK1 Inhibitor Intermediate59.2% Synthesis Yield[2]
Quinoxaline 1,4-di-N-oxide hybrids P. falciparum (3D7 strain)IC 50​ = 0.63 µM[10]
Trimethylquinoxaline derivatives Wnt/β-catenin PathwayModulates cancer signaling[3]

Conclusion

Trimethyl-substituted quinoxalines represent a highly adaptable and pharmacologically rich chemical space. By understanding the causality behind their synthetic protocols—from solvent selection to purification mechanics—researchers can efficiently scale the production of these scaffolds. Furthermore, their proven ability to selectively inhibit kinases like ASK1 and disrupt parasitic life cycles underscores their continuing importance in the development of next-generation therapeutics.

References

  • BenchChem Technical Support Team. "2,3,6-Trimethylquinoxaline | 17635-21-1". Benchchem. 1

  • TandfOnline. "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors". TandfOnline. 2

  • Semantic Scholar. "For Review Only". Semantic Scholar. 7

  • MTIEAT. "Recent Advances in the Synthesis of Quinoxalines. A Mini Review". MTIEAT. 11

  • Alfa Chemistry. "CAS 17635-21-1 Quinoxaline,2,3,6-trimethyl-". Alfa Chemistry. 6

  • PubChem. "Quinoxaline, 2,3,6-trimethyl- | C11H12N2 | CID 87204". NIH. 5

  • BenchChem Technical Support Team. "An In-depth Technical Guide to 2,3,6-Trimethylquinoxaline". Benchchem. 3

  • PMC. "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors". NIH. 8

  • ResearchGate. "Synthesis of new 2(1H)-quinoxalinone derivatives for antimicrobial and antiinflammatory evaluation". ResearchGate. 10

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Rationale & Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, heavily utilized in the pharmaceutical industry to construct biaryl and heterobiaryl scaffolds[1]. Quinoxaline derivatives, in particular, are highly valued in medicinal chemistry for their diverse biological activities, serving as core pharmacophores in antileishmanial agents[2] and small-molecule epigenetic inhibitors[3].

2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9, MW: 206.67 g/mol )[4] is a highly versatile building block. In traditional palladium-catalyzed cross-coupling, carbon-chlorine (C–Cl) bonds are often considered inert compared to C–Br or C–I bonds due to their higher bond dissociation energy. However, the regiochemistry and electronic distribution of the quinoxaline ring fundamentally alter this reactivity. The C2 position is highly electron-deficient due to the inductive and mesomeric effects of the two adjacent electronegative nitrogen atoms. This intrinsic electrophilicity lowers the activation energy barrier for the oxidative addition of Palladium(0) into the C2–Cl bond, allowing the reaction to proceed efficiently without requiring highly specialized, electron-rich phosphine ligands[5].

The presence of methyl groups at the 3, 6, and 7 positions provides a unique steric and electronic environment. While the methyl groups are mildly electron-donating (which can slightly deactivate the ring compared to unsubstituted chloroquinoxalines), their primary impact is steric hindrance around the C2 and C3 positions. To overcome this, Pd(dppf)Cl₂ is frequently selected as the optimal catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a specific bite angle that stabilizes the Pd(II) intermediate, preventing premature reductive elimination and the formation of inactive "Pd black".

Catalytic Pathway & Mechanistic Visualization

The reaction proceeds through a classic catalytic triad: Oxidative Addition, Transmetalation, and Reductive Elimination. The inclusion of a base (e.g., K₂CO₃) and a protic co-solvent (water) is strictly causal: the base must coordinate with the arylboronic acid to form a reactive, electron-rich boronate complex, which facilitates the transmetalation step with the Pd(II)-halide complex[1].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex (C2-Pd-Cl) Pd0->OA + Quinoxaline-Cl SM 2-Chloro-3,6,7-trimethylquinoxaline + Arylboronic Acid SM->OA TM Transmetalation Pd(II) Complex (C2-Pd-Aryl) OA->TM + Ar-B(OH)2 / Base - Base-B(OH)2Cl RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 2-Aryl-3,6,7-trimethylquinoxaline (Target Product) RE->Prod Product Release

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-Chloro-3,6,7-trimethylquinoxaline.

Optimization Matrix & Quantitative Data

To ensure a self-validating and robust protocol, the following table synthesizes quantitative optimization data derived from analogous chloroquinoxaline couplings[1][3].

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Expected Yield (%)Causality / Experimental Observation
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Toluene/EtOH/H₂O9065 - 75%Standard conditions; prone to catalyst degradation (Pd black) over extended heating times (>12h).
Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.5)1,4-Dioxane/H₂O9085 - 95% Bidentate ligand stabilizes intermediate against steric strain from the C3-methyl group. Optimal choice.
Pd₂(dba)₃ + XPhos K₃PO₄ (2.0)1,4-Dioxane (Dry)10080 - 90%Highly active for electron-rich or sterically hindered boronic acids; requires strictly anhydrous conditions.
Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2.0)THF/H₂O8070 - 80%Milder temperature; useful if the arylboronic acid contains base-sensitive functional groups.

Comprehensive Experimental Protocol

This protocol utilizes the optimized Pd(dppf)Cl₂ / 1,4-Dioxane / Water system. It is designed as a self-validating workflow, embedding quality control checks at critical junctions.

Materials Required
  • Substrate: 2-Chloro-3,6,7-trimethylquinoxaline (1.0 equiv, 1.0 mmol, 206.67 mg)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.03 equiv, 3 mol%, ~24.5 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvents: 1,4-Dioxane (4.0 mL), Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical Causality Step)

  • Action: In a 10 mL Schlenk flask, combine 4.0 mL of 1,4-Dioxane and 1.0 mL of DI water. Sparge the solvent mixture with ultra-pure Argon or Nitrogen gas for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the phosphine ligands of the palladium catalyst, killing the catalytic cycle. Furthermore, oxygen promotes the homocoupling of the arylboronic acid (forming an Ar-Ar byproduct).

  • Validation: Bubbling should be vigorous. The solvent is ready when large bubbles cease to form upon stopping the gas flow.

Step 2: Reaction Assembly

  • Action: To a dry, 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3,6,7-trimethylquinoxaline (206.67 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (345.5 mg).

  • Action: Evacuate and backfill the flask with Argon three times.

  • Action: Add the degassed Dioxane/Water mixture via syringe. Finally, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (24.5 mg) under a positive stream of Argon.

  • Validation: The initial mixture will typically appear as an orange/red heterogeneous suspension.

Step 3: Heating and Reaction Monitoring

  • Action: Lower the flask into a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

  • Validation (In-Process Control): After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (2-Chloro-3,6,7-trimethylquinoxaline) typically has an Rf​ of ~0.6, while the highly conjugated biaryl product will run lower ( Rf​ ~0.35-0.45) and exhibit intense UV fluorescence at 254 nm.

Step 4: Work-up and Extraction

  • Action: Once complete consumption of the starting material is confirmed, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Action: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Causality: The biphasic extraction removes the inorganic salts (KCl, K₂CO₃) and the boronic acid byproducts (which partition into the basic aqueous layer).

Step 5: Purification

  • Action: Concentrate the organic filtrate under reduced pressure. Purify the crude dark-red residue via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexanes).

  • Validation: The pure 2-Aryl-3,6,7-trimethylquinoxaline derivative will elute as a distinct, UV-active band. Evaporation of the product fractions yields the compound as a crystalline solid or viscous oil, depending on the aryl substituent.

Experimental Workflow Visualization

Workflow Prep Degas Solvents (Dioxane/H2O) Mix Charge Flask: Substrate, Ar-B(OH)2, Base, Pd(dppf)Cl2 Prep->Mix Heat Heat at 90°C under N2/Ar Mix->Heat Check Monitor via TLC / LC-MS Heat->Check Check->Heat Incomplete (Add time/catalyst) Workup Aqueous Work-up & Extraction Check->Workup Reaction Complete Purify Silica Gel Chromatography Workup->Purify

Caption: Step-by-step decision tree and workflow for the Suzuki-Miyaura protocol.

References

  • PubChemLite. "2-chloro-3,6,7-trimethylquinoxaline (C11H11ClN2)". Luxembourg Centre for Systems Biomedicine. Available at:[4]

  • Blakemore, D. et al. "Suzuki–Miyaura Coupling". Synthetic Methods in Drug Discovery: Volume 1, The Royal Society of Chemistry (2016). Available at:[1]

  • Kumbhar, A. et al. "Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction". Research on Chemical Intermediates, Springer (2015). Available at:

  • Mphahlele, M. J. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class". SciSpace (2016). Available at:[5]

  • Moarbess, G. et al. "Synthesis of New 4-(E)-alkenylpyrrolo[1,2-a]quinoxalines as Antileishmanial Agents by Suzuki-Miyaura Cross-Coupling Reactions". PubMed, NIH (2007). Available at:[2]

  • Sharma, P. et al. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". Taylor & Francis (2026). Available at:[3]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimicrobial agents, and advanced G4 DNA-binding ligands 1. The functionalization of this core via carbon-nitrogen (C-N) bond formation is a critical synthetic gateway.

Specifically, 2-chloro-3,6,7-trimethylquinoxaline 2 presents a unique synthetic challenge. While 2-chloroquinoxalines are generally electron-deficient and primed for oxidative addition, the adjacent methyl group at the 3-position introduces significant steric hindrance. To overcome this and prevent off-target hydrodehalogenation, researchers must deploy a highly optimized Palladium-catalyzed Buchwald-Hartwig amination protocol 3.

Mechanistic Causality & Catalyst Selection

The success of this coupling relies on manipulating the fundamental steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.

  • Ligand Causality (Why XPhos?): Standard bidentate ligands like BINAP often result in sluggish reactions with 3-substituted quinoxalines due to severe steric clashes during the reductive elimination phase. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is explicitly chosen for this substrate. Its electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition into the C-Cl bond. More importantly, its extreme steric bulk prevents the formation of inactive bis-ligated PdL₂ complexes and effectively "forces" the critical reductive elimination step, overcoming the steric drag of the 3-methyl group 4.

  • Base Selection: Sodium tert-butoxide (NaOtBu) provides optimal basicity for deprotonating standard secondary amines (e.g., morpholine) without degrading the electron-deficient quinoxaline core.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization landscape for coupling 2-chloro-3,6,7-trimethylquinoxaline with a model secondary amine (morpholine).

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5)Toluene10042
2Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃ (1.5)Dioxane10078
3 Pd(OAc)₂ (2%) XPhos (4%) NaOtBu (1.5) Toluene 100 >95
4Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene10065

Note: Entry 3 represents the optimal conditions utilized in the protocol below, demonstrating the superior efficacy of the Pd(OAc)₂/XPhos system for sterically hindered heteroaryl chlorides.

Self-Validating Experimental Protocol

Target: Synthesis of 4-(3,6,7-trimethylquinoxalin-2-yl)morpholine.

Materials Required:

  • 2-Chloro-3,6,7-trimethylquinoxaline (1.0 mmol, 206.66 g/mol )

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide[NaOtBu] (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Inert Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3,6,7-trimethylquinoxaline, Pd(OAc)₂, XPhos, and NaOtBu.

    • Causality Check: NaOtBu is highly hygroscopic. Weighing and transferring these solid reagents inside a nitrogen-filled glovebox prevents moisture-induced catalyst poisoning and base degradation.

  • Degassing: Seal the Schlenk tube, connect to a Schlenk line, evacuate, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Reagent Addition: Introduce anhydrous toluene (5 mL) and morpholine via a gas-tight syringe through the septum.

  • Catalytic Coupling: Submerge the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Cue: The solution will typically transition from a dark reddish-brown (indicating the formation of the active Pd(0) species) to a lighter, turbid suspension as the reaction progresses and insoluble NaCl precipitates.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite®.

    • Causality Check: The Celite® filtration is mandatory to strip out palladium black and inorganic salts, which can streak during chromatography and artificially inflate crude mass yields.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated quinoxaline product.

Process Visualizations

Workflow A 1. Reagent Preparation B 2. Inert Atmosphere A->B C 3. Catalytic Coupling B->C D 4. Workup & Filtration C->D E 5. Product Isolation D->E

Experimental workflow for the Buchwald-Hartwig amination of 2-chloroquinoxalines.

Mechanism Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Complex Oxidative Add. Pd0->PdII_OA + Heteroaryl Chloride PdII_Am Pd(II) Amido Ligand Exch. PdII_OA->PdII_Am + Amine, Base - Base·HCl PdII_Am->Pd0 Reductive Elimination + Product

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

References
  • BenchChem Application Notes. Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines: Application Notes for Researchers and Drug Dev.3

  • ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.4

  • Journal of Medicinal Chemistry. Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands.1

  • PubChemLite. 2-chloro-3,6,7-trimethylquinoxaline (C11H11ClN2).2

Sources

Application Notes & Protocols: Leveraging 2-Chloro-3,6,7-trimethylquinoxaline as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] This guide focuses on a specific, highly versatile intermediate: 2-Chloro-3,6,7-trimethylquinoxaline . The strategic placement of a reactive chlorine atom at the C2 position, combined with the steric and electronic influence of three methyl groups, makes this molecule an exceptional starting point for the synthesis of diverse compound libraries. We provide a comprehensive overview, including detailed, field-tested protocols for its synthesis and subsequent derivatization via critical C-N and C-C bond-forming reactions, and contextualize its application within a drug discovery framework, particularly for the development of kinase inhibitors.

The Quinoxaline Scaffold: A Foundation for Drug Discovery

The versatility of the quinoxaline core allows for extensive chemical modification, enabling fine-tuning of its interaction with a multitude of biological targets.[5] Several quinoxaline-based drugs have reached the market, including the anticancer agent Erdafitinib, validating the scaffold's clinical relevance.[1] The 2-chloro-quinoxaline core, in particular, is a powerful synthon. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a reactive handle for transition-metal-catalyzed cross-coupling reactions, providing robust pathways to novel chemical entities.[6]

The trimethyl substitution pattern of 2-Chloro-3,6,7-trimethylquinoxaline offers distinct advantages:

  • Modulation of Physicochemical Properties : The methyl groups increase lipophilicity, which can influence cell permeability and metabolic stability.

  • Steric Guidance : The C3-methyl group can provide a specific steric vector, influencing the conformation of appended substituents and their interaction with target proteins.

  • Blocking Metabolism : Methyl groups at C6 and C7 can block potential sites of oxidative metabolism, potentially improving the pharmacokinetic profile of derivative compounds.

Synthesis of the 2-Chloro-3,6,7-trimethylquinoxaline Scaffold

The synthesis is a reliable two-step process, beginning with the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, a foundational reaction in quinoxaline chemistry.[2] This is followed by a chlorination step to install the reactive handle.

Workflow for Scaffold Synthesis

A 4,5-Dimethyl-1,2- phenylenediamine C Step 1: Condensation (Reflux in n-Butanol) A->C B Ethyl Pyruvate B->C D 2-Hydroxy-3,6,7- trimethylquinoxaline C->D Formation of Pyrazine Ring F Step 2: Chlorination (Reflux) D->F E Phosphorus Oxychloride (POCl₃) E->F G 2-Chloro-3,6,7- trimethylquinoxaline (Target Scaffold) F->G Installation of Reactive Handle

Caption: Two-step synthesis of the target scaffold.

Protocol 2.1: Synthesis of 2-Hydroxy-3,6,7-trimethylquinoxaline

This protocol is adapted from established methods for analogous structures.[7] The core of this step is the acid-catalyzed condensation and subsequent cyclization to form the heterocyclic core.

Rationale: The reaction between an o-phenylenediamine and an α-ketoester is a classic, high-yielding method for producing 2-hydroxyquinoxalines. n-Butanol is selected as the solvent due to its high boiling point, which facilitates the dehydration and cyclization steps of the reaction.

  • Materials:

    • 4,5-Dimethyl-1,2-phenylenediamine

    • Ethyl pyruvate

    • n-Butanol

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • To a solution of 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in n-butanol, add ethyl pyruvate (1.05 eq).

    • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold ethanol and then with diethyl ether to remove residual impurities.

    • Dry the product under vacuum to yield 2-hydroxy-3,6,7-trimethylquinoxaline as a solid. The product is often of sufficient purity for the next step without further purification.

Protocol 2.2: Chlorination to Yield 2-Chloro-3,6,7-trimethylquinoxaline

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and widely used dehydrating and chlorinating agent for converting hydroxyl groups on heteroaromatic systems (like the tautomeric amide of the 2-hydroxyquinoxaline) into chlorides.[8] The reaction is performed under reflux to ensure it proceeds to completion. The workup requires careful quenching on ice due to the high reactivity of residual POCl₃ with water.

  • Materials:

    • 2-Hydroxy-3,6,7-trimethylquinoxaline

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice, Sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate

    • Round-bottom flask, reflux condenser, gas trap, fume hood

  • Procedure:

    • CRITICAL: This procedure must be performed in a well-ventilated fume hood.

    • In a dry round-bottom flask, suspend 2-hydroxy-3,6,7-trimethylquinoxaline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

    • Attach a reflux condenser fitted with a gas trap (to handle HCl fumes) and heat the mixture to reflux (approx. 105 °C) for 90-120 minutes.[7][8]

    • Monitor the reaction by TLC until completion.

    • Allow the mixture to cool to room temperature.

    • In the fume hood, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic reaction.

    • Once the quench is complete, neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8, which will precipitate the crude product.

    • Extract the product into an organic solvent like DCM (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2-Chloro-3,6,7-trimethylquinoxaline.

Key Derivatization Strategies and Protocols

The C2-chloro group is the primary site for diversification. The following protocols outline the most common and robust methods for generating a library of analogues.

Core Derivatization Reactions

cluster_start Scaffold cluster_reactions Derivatization Reactions cluster_products Derivative Classes Scaffold 2-Chloro-3,6,7- trimethylquinoxaline SNAr SNA r (Nucleophilic Substitution) Scaffold->SNAr R-NH₂ / Base Suzuki Suzuki Coupling Scaffold->Suzuki R-B(OH)₂ Pd Catalyst / Base Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald R₂NH Pd Catalyst / Ligand / Base Amine C2-Amino Derivatives (R-NH-Quinoxaline) SNAr->Amine Aryl C2-Aryl/Heteroaryl Derivatives (R-Aryl-Quinoxaline) Suzuki->Aryl Amine2 C2-Amino Derivatives (R₂N-Quinoxaline) Buchwald->Amine2 A Library Synthesis (via Protocols 3.1, 3.2 etc.) B Primary Screen: Biochemical Kinase Assay (e.g., Target Kinase IC₅₀) A->B Initial Hits C Secondary Screen: Cellular Proliferation Assay (e.g., Cancer Cell Line GI₅₀) B->C Potent Compounds D Selectivity Profiling (Panel of >100 Kinases) C->D Cell-Active Hits E ADME/Tox Profiling (Microsomal Stability, CYP Inhibition) D->E Selective Hits F Lead Optimization (Iterative SAR) E->F Compounds with Good Drug-like Properties G In Vivo Efficacy Studies (Xenograft Model) E->G Lead Candidate F->A Synthesize New Analogs

Sources

Application Note: Strategic Derivatization of 2-Chloro-3,6,7-trimethylquinoxaline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the efficient functionalization of core heterocycles is paramount for accelerating hit-to-lead optimization. 2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) [1] serves as a highly versatile, electrophilic building block. This application note provides an authoritative guide on the structural rationale, mechanistic pathways, and self-validating protocols for derivatizing this scaffold to synthesize potent, target-specific therapeutic agents.

Structural Rationale & Mechanistic Insights

The quinoxaline core is widely recognized as a 2[2], capable of engaging multiple biological targets. The specific substitution pattern of 2-chloro-3,6,7-trimethylquinoxaline offers distinct advantages:

  • Electronic Activation of the C2-Cl Bond: The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, creating an electron-deficient aromatic system. This stabilizes the dearomatized anionic intermediates (Meisenheimer complexes) formed during nucleophilic attack, making the molecule a highly3[3].

  • Steric and Lipophilic Contributions: The 3,6,7-trimethyl groups are not merely decorative. They significantly enhance the scaffold's lipophilicity (LogP) and provide essential steric constraints. In kinase inhibitor design, these methyl groups act as hydrophobic anchors, driving the molecule deep into the hydrophobic pockets adjacent to the ATP-binding hinge region.

Derivatization Workflows

Workflow Start 2-Chloro-3,6,7-trimethylquinoxaline SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr Amines/Alcohols Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Boronic Acids/Pd Meisenheimer Meisenheimer Complex SNAr->Meisenheimer OxAddition Oxidative Addition (Pd Insertion) Coupling->OxAddition Prod1 C2-Amino/Ether Derivatives Meisenheimer->Prod1 Cl- Loss Prod2 C2-Aryl/Alkyl Derivatives OxAddition->Prod2 Transmetalation & Reductive Elimination

Strategic derivatization workflows for 2-Chloro-3,6,7-trimethylquinoxaline.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of C2-amino derivatives (e.g., piperidinyl or anilino quinoxalines).

Causality & Rationale: 2-Chloroquinoxaline derivatives preferentially undergo 4[4]. The kinetics of this reaction are heavily dictated by solvent choice. Using a polar aprotic solvent like DMSO is critical; it selectively solvates the transition state and counter-ions while leaving the nucleophile "naked" and highly reactive. This leads to a highly efficient 5[5], significantly reducing reaction times compared to protic solvents.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3,6,7-trimethylquinoxaline (1.0 eq, 5.0 mmol) in anhydrous DMSO (25 mL) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add the aliphatic amine (e.g., piperidine) (2.5 eq, 12.5 mmol) dropwise at room temperature. Note: The excess amine acts as both the nucleophile and the acid scavenger, eliminating the need for heterogeneous inorganic bases (like K₂CO₃) which can cause mixing issues upon scale-up.

  • Reaction: Heat the mixture to 80 °C and stir for 2–4 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water under vigorous stirring. Collect the resulting precipitate via vacuum filtration and wash with cold water (3 x 20 mL).

Self-Validation System (Quality Control):

  • TLC: Monitor the consumption of the starting material (typically R_f = 0.6 in 3:1 Hexanes:EtOAc). The product will appear as a more polar spot (R_f ~0.3) with distinct UV activity.

  • LC-MS: Confirm the loss of the characteristic 3:1 chlorine isotope pattern (M / M+2) and the appearance of the[M+H]⁺ peak corresponding to the amine adduct.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of C2-aryl derivatives.

Causality & Rationale: While the C2-Cl bond is highly activated for SNAr, its oxidative addition to Pd(0) is comparatively sluggish due to the higher bond dissociation energy of C-Cl versus C-Br. To overcome this, we utilize Pd(dppf)Cl2​ . The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This geometric constraint dramatically lowers the activation energy required for the final reductive elimination step, preventing catalyst stalling and ensuring high turnover numbers.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-3,6,7-trimethylquinoxaline (1.0 eq, 2.0 mmol), the desired aryl boronic acid (1.2 eq, 2.4 mmol), and K3​PO4​ (2.0 eq, 4.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 0.1 mmol) under an inert argon atmosphere.

  • Solvent Injection: Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL). Note: Water is essential here to dissolve the phosphate base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the sealed flask to 90 °C and stir for 6–8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Self-Validation System (Quality Control):

  • NMR Spectroscopy: Look for a diagnostic upfield shift of the C3-methyl group in the ¹H NMR spectrum. The anisotropic shielding cone of the newly appended C2-aryl ring typically shields the adjacent methyl protons, confirming successful cross-coupling.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for various derivatization strategies applied to the 2-chloro-3,6,7-trimethylquinoxaline scaffold.

Derivatization StrategyReagents / CatalystSolvent & TempTypical TimeYield RangeDiagnostic Validation (LC-MS / NMR)
SNAr (Aliphatic Amines) Amine (2.5 eq), No baseDMSO, 80 °C2 - 4 h85 - 95%Loss of Cl isotope pattern; Upfield shift of C3-CH₃
SNAr (Anilines) Aniline (1.2 eq), K2​CO3​ (2.0 eq)DMF, 100 °C6 - 12 h70 - 85%Presence of NH broad singlet (~8-9 ppm)
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl2​ , K3​PO4​ Dioxane/H₂O, 90 °C4 - 8 h75 - 90%[M+H]⁺ matches Ar addition; New aromatic protons
Buchwald-Hartwig Amine, XPhos Pd G2, Cs2​CO3​ Toluene, 100 °C8 - 16 h60 - 80%Complete consumption of SM (TLC R_f shift)

Biological Applications & Target Engagement

Derivatives synthesized from 2-chloro-3,6,7-trimethylquinoxaline are highly valued in oncology and infectious disease research. The core structure is known to effectively target2[2]. When engaging kinase targets, the quinoxaline nitrogen atoms form critical hydrogen bonds with the hinge region of the ATP-binding site, while the 3,6,7-trimethyl groups project into the hydrophobic pocket, drastically increasing binding affinity and residence time.

KinaseInhibition Scaffold Trimethylquinoxaline Derivative Hydrophobic Hydrophobic Pocket Binding (3,6,7-Trimethyl groups) Scaffold->Hydrophobic Hinge Hinge Region Interaction (Quinoxaline Core) Scaffold->Hinge Target Receptor Tyrosine Kinase (e.g., VEGFR-2) Inhibition Kinase Domain Inhibition Target->Inhibition ATP Displacement Hydrophobic->Target Hinge->Target Outcome Apoptosis / Anti-proliferation Inhibition->Outcome

Mechanism of target engagement and kinase inhibition by quinoxaline derivatives.

References

  • BenchChem. "Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide." BenchChem. URL: 2

  • Thermo Fisher Scientific. "Active chloro-heterocycles." Fisher Scientific. URL: 3

  • Fathalla, M. F., et al. "The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects." ResearchGate. URL: 5

  • RSC Publishing. "Organic & Biomolecular Chemistry." Royal Society of Chemistry. URL: 4

  • BenchChem. "The Strategic Reactivity of the C-Cl Bond in 2-Chloroquinoxaline." BenchChem. URL: 6

Sources

Application Note: Advanced Protocols for C–N Bond Formation with 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Substrate Profiling & Mechanistic Rationale

The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and G-quadruplex (G4) DNA stabilizing ligands [1, 2]. Within this chemical space, 2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) serves as a highly specialized electrophilic building block.

The functionalization of this core via carbon-nitrogen (C–N) bond formation requires a nuanced understanding of its specific electronic and steric microenvironment:

  • Electronic Activation vs. Deactivation: The 2-chloro position is inherently activated for nucleophilic attack by the strong electron-withdrawing effect of the adjacent pyrazine nitrogen atoms. However, the 6,7-dimethyl groups inductively donate electron density into the aromatic system, subtly reducing the overall electrophilicity of the C2 carbon compared to an unsubstituted 2-chloroquinoxaline.

  • Steric Hindrance: The presence of the 3-methyl group directly adjacent to the reaction center creates a significant steric barrier. This impedes the trajectory of incoming bulky nucleophiles.

Causality in Reaction Design: Because of these competing factors, the choice of methodology is strictly dictated by the nucleophile. Highly nucleophilic, unhindered aliphatic amines (e.g., alkylamines, morpholine) possess sufficient intrinsic energy to overcome the steric barrier via a direct Nucleophilic Aromatic Substitution (SNAr) . Conversely, weaker nucleophiles (e.g., anilines, amides) lack the nucleophilicity required to form the Meisenheimer complex under these sterically demanding conditions. For these substrates, Palladium-Catalyzed Buchwald-Hartwig Amination is mandatory, utilizing sterically demanding phosphine ligands to force the reductive elimination step [3, 4].

Strategic Decision Matrix

To ensure a self-validating and efficient synthetic route, the selection between SNAr and Buchwald-Hartwig coupling must be made prior to reaction setup. The workflow below illustrates the decision logic based on amine nucleophilicity.

DecisionTree Start 2-Chloro-3,6,7-trimethylquinoxaline + Amine Nucleophile CheckAmine Assess Amine Nucleophilicity & Sterics Start->CheckAmine Aliphatic High Nucleophilicity (e.g., Alkylamines, Morpholine) CheckAmine->Aliphatic Aliphatic Amines Aryl Low Nucleophilicity / High Sterics (e.g., Anilines, Amides) CheckAmine->Aryl Aryl Amines / Amides SNAr Direct SNAr Pathway Base: DIPEA Solvent: DMF or n-BuOH Temp: 80-120 °C Aliphatic->SNAr BHA Buchwald-Hartwig Pathway Catalyst: Pd2(dba)3 / XPhos Base: NaOtBu or Cs2CO3 Solvent: Toluene or Dioxane Aryl->BHA Product C-N Coupled Quinoxaline Product SNAr->Product BHA->Product

Caption: Decision matrix for selecting the optimal C-N bond formation methodology based on nucleophile properties.

Experimental Workflows & Protocols

Protocol A: Direct Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for primary and secondary aliphatic amines. High-boiling polar solvents are utilized to provide the thermal energy required to overcome the steric hindrance of the 3-methyl group.

Reagents & Materials:

  • 2-Chloro-3,6,7-trimethylquinoxaline (1.0 equiv, 1.0 mmol, 206.68 mg)

  • Aliphatic Amine (e.g., Morpholine) (2.5 equiv, 2.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous n-Butanol or DMF (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL pressure vial equipped with a magnetic stir bar, dissolve 2-chloro-3,6,7-trimethylquinoxaline in anhydrous n-butanol.

  • Reagent Addition: Add DIPEA followed by the aliphatic amine. Causality Note: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of amine hydrochlorides which would deactivate the nucleophile.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 110 °C using an oil bath or heating block for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The disappearance of the starting material peak ( m/z 207.1 [M+H] + ) and the emergence of the product mass confirms complete conversion.

  • Work-Up: Cool to room temperature and concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash with 5% aqueous Citric Acid (2 × 10 mL) to remove unreacted aliphatic amines and DIPEA. Wash with brine (10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For anilines and amides, SNAr fails due to low nucleophilicity. This protocol utilizes a Pd(0) catalyst and XPhos. The bulky dicyclohexylphosphino group and triisopropylphenyl ring of XPhos prevent the formation of inactive bis-phosphine palladium complexes, ensuring a high concentration of the active monoligated Pd(0) species necessary to navigate the sterically hindered 2-chloro position [1, 4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_1 Pd(II)(Ar)(Cl)L_n Oxidative Addition Complex Pd0->PdII_1 Oxidative Addition + 2-Chloro-3,6,7-trimethylquinoxaline PdII_2 Pd(II)(Ar)(NR2)L_n Amido Complex PdII_1->PdII_2 Amine Coordination & Deprotonation + HNR2, Base - Base·HCl PdII_2->Pd0 Reductive Elimination Product C-N Coupled Product PdII_2->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key organometallic intermediates.

Reagents & Materials:

  • 2-Chloro-3,6,7-trimethylquinoxaline (1.0 equiv, 1.0 mmol)

  • Aryl Amine (e.g., Aniline derivative) (1.2 equiv, 1.2 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%)

  • XPhos (0.06 equiv, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube, add 2-chloro-3,6,7-trimethylquinoxaline, the aryl amine, Pd 2​ (dba) 3​ , XPhos, and NaOtBu.

  • Degassing (Critical Step): Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Causality Note: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Strict anaerobic conditions are a self-validating requirement to prevent catalyst death (indicated by a sudden black precipitation of Pd-black).

  • Solvent Addition: Add anhydrous, sparged Toluene via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat at 100 °C for 8–12 hours.

  • Work-Up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the coupled product.

Quantitative Data & Optimization Parameters

The following table summarizes the comparative quantitative data and optimized parameters for functionalizing 2-chloro-3,6,7-trimethylquinoxaline, demonstrating the operational boundaries of both methodologies.

ParameterSNAr Pathway (Aliphatic Amines)Buchwald-Hartwig Pathway (Aryl Amines)
Typical Nucleophiles Morpholine, Piperidine, AlkylaminesAnilines, Benzamides, Indoles
Catalyst System None requiredPd 2​ (dba) 3​ (2 mol%) / XPhos (6 mol%)
Optimal Base DIPEA or K 2​ CO 3​ (2.0 equiv)NaOtBu (fast) or Cs 2​ CO 3​ (mild) (1.5 equiv)
Preferred Solvent n-Butanol or DMFToluene or 1,4-Dioxane
Temperature 100 – 120 °C90 – 110 °C
Reaction Time 12 – 16 hours6 – 12 hours
Average Yield 75% – 92%65% – 88%
Primary Failure Mode Incomplete conversion due to stericsCatalyst oxidation (Pd-black formation)

References

  • Andréasson, M., et al. (2024). Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Wan, Z., et al. (2026). Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. Available at:[Link]

  • Rull, S. G., et al. (2019). Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design. ACS Catalysis, ACS Publications. Available at:[Link]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling functionalization of 2-Chloro-3,6,7-trimethylquinoxaline. Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science, and the ability to selectively introduce a variety of substituents is crucial for the development of novel molecular entities. This document outlines field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the formation of C-C, C-N, and C-C (alkynyl and vinyl) bonds at the 2-position of the quinoxaline core. The protocols provided are based on established procedures for structurally analogous substrates and serve as a robust starting point for reaction optimization.

Introduction: The Quinoxaline Scaffold and the Power of Cross-Coupling

The quinoxaline ring system is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic functionalization of the quinoxaline core is paramount in the rational design of new therapeutic agents and advanced materials with tailored properties.

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For substrates like 2-Chloro-3,6,7-trimethylquinoxaline, the chlorine atom at the 2-position serves as a versatile handle for introducing diverse molecular fragments. The electron-deficient nature of the quinoxaline ring system facilitates the initial oxidative addition step, a key activation process in the catalytic cycle of these reactions.

This guide provides detailed protocols for several key palladium-catalyzed cross-coupling reactions, offering researchers a practical resource for the synthesis of a diverse library of 2-substituted-3,6,7-trimethylquinoxaline derivatives.

The Catalytic Engine: General Mechanism of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions operate through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[1] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-Chloro-3,6,7-trimethylquinoxaline. This step forms a square planar Pd(II) complex.[2]

  • Transmetalation (for Suzuki, Sonogashira, Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Olefin Insertion (for Heck): The coupling partner delivers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled and expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Palladium Cross-Coupling Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X transmetalation Transmetalation / Coordination coupled_complex R¹-Pd(II)L_n-R² pd_complex->coupled_complex R²-M coupled_complex->pd0 reductive_elimination Reductive Elimination product R¹-R² coupled_complex->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols and Application Notes

The following protocols are based on methodologies developed for 2-Chloro-3,6-dimethylquinoxaline and other structurally similar chloro-heterocycles.[1] Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for 2-Chloro-3,6,7-trimethylquinoxaline and specific coupling partners.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between 2-Chloro-3,6,7-trimethylquinoxaline and a wide variety of organoboron reagents, such as boronic acids and their esters.[3] The reaction is known for its mild conditions and tolerance of diverse functional groups.

Rationale for Reagent Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can offer higher activity, especially for less reactive chlorides.

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Protocol:

  • To an oven-dried Schlenk tube, add 2-Chloro-3,6,7-trimethylquinoxaline (1.0 mmol), the desired aryl or vinyl boronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions:

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90Good
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O100High
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O110Good

Note: Yields are illustrative and based on reactions with analogous chloro-quinoxaline substrates.[1]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl and N-heteroaryl amines.[5] This reaction couples 2-Chloro-3,6,7-trimethylquinoxaline with primary or secondary amines.[6]

Rationale for Reagent Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and BrettPhos are commonly used in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[7] These ligands facilitate both the oxidative addition and the final reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be effective in certain cases.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and other reactive intermediates.

Detailed Protocol:

  • In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add 2-Chloro-3,6,7-trimethylquinoxaline (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions:

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100High
2MorpholinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄Dioxane110Good
3BenzylaminePd₂(dba)₃ (2)SPhos (4)NaOtBuToluene100High

Note: Yields are illustrative and based on reactions with analogous chloro-heteroaromatic substrates.[1][6]

Sonogashira Coupling: For C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of alkyne functionalities by reacting 2-Chloro-3,6,7-trimethylquinoxaline with a terminal alkyne.[8] This reaction typically employs a dual-catalyst system of palladium and copper(I).

Rationale for Reagent Selection:

  • Palladium Catalyst: Complexes like Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source and PPh₃ are effective.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: Anhydrous THF or DMF are common solvents for this reaction.

Detailed Protocol:

  • To a Schlenk flask, add 2-Chloro-3,6,7-trimethylquinoxaline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2-1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Representative Reaction Conditions:

EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRTHigh
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPADMF50Good
3TrimethylsilylacetylenePd(OAc)₂ (2)/PPh₃ (4)CuI (5)Et₃NTHFRTHigh

Note: Yields are illustrative and based on reactions with analogous chloro-quinoxaline substrates.[1][9]

Heck Reaction: For C-C (Vinyl) Bond Formation

The Heck reaction couples 2-Chloro-3,6,7-trimethylquinoxaline with an alkene, such as styrene or an acrylate, to form a substituted alkene.

Rationale for Reagent Selection:

  • Palladium Catalyst: Simple palladium salts like Pd(OAc)₂ are often sufficient. Phosphine ligands can be used but are not always necessary, leading to "phosphine-free" conditions.

  • Base: An inorganic or organic base is required to regenerate the Pd(0) catalyst at the end of the cycle. KOtBu, Et₃N, or K₂CO₃ are common choices.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used, as Heck reactions often require elevated temperatures.

Detailed Protocol:

  • In a sealed tube or pressure vessel, combine 2-Chloro-3,6,7-trimethylquinoxaline (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., KOtBu, 1.5 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Add the solvent (e.g., DMSO, 3 mL) under an inert atmosphere.

  • Seal the tube and heat the mixture at the specified temperature (e.g., 120 °C) for 12-24 hours.

  • Cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography on silica gel.

Representative Reaction Conditions:

| Entry | Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Styrene | Pd(OAc)₂ (5) | KOtBu | DMSO | 120 | Good | | 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | High | | 3 | Cyclohexene | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMA | 130 | Moderate |

Note: Yields are illustrative and based on reactions with analogous chloro-quinoxaline substrates.[9]

Experimental Workflow and Logic

The successful implementation of these cross-coupling reactions requires a systematic approach, from careful planning to product analysis.

Experimental_Workflow start Substrate & Reagent Selection (2-Chloro-3,6,7-trimethylquinoxaline, Coupling Partner) setup Reaction Setup (Inert atmosphere, Dry glassware) start->setup Choose Coupling Type (Suzuki, Heck, etc.) reagents Addition of Reagents (Catalyst, Ligand, Base, Solvent) setup->reagents reaction Reaction Monitoring (TLC, LC-MS) reagents->reaction Heating & Stirring workup Aqueous Work-up & Extraction reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of 2-Chloro-3,6,7-trimethylquinoxaline. The protocols and data presented herein, adapted from closely related systems, serve as a comprehensive guide for researchers to synthesize a wide range of novel quinoxaline derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving optimal results and may require further optimization depending on the specific coupling partners employed. These synthetic strategies are invaluable for applications in drug discovery and materials science, enabling the creation of diverse molecular architectures from a common, readily accessible scaffold.

References

  • PubMed. (2014). Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Available at: [Link]

  • Iranian Journal of Catalysis. (n.d.). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room t. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available at: [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Available at: [Link]

  • MDPI. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Available at: [Link]

  • ACS Catalysis. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available at: [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Available at: [Link]

  • RJPT. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PMC. (n.d.). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Available at: [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

analytical methods for monitoring 2-Chloro-3,6,7-trimethylquinoxaline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Advanced Analytical Workflows for Monitoring 2-Chloro-3,6,7-trimethylquinoxaline Reactions

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the analytical challenges associated with functionalizing highly substituted quinoxalines. 2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) is a critical electrophilic building block used in the synthesis of advanced antiviral and anticancer pharmacophores (1)[1].

The primary synthetic route for this molecule involves Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling at the C2 position. However, there is a fundamental mechanistic caveat: the three methyl groups at the 3, 6, and 7 positions donate electron density into the pyrazine ring via hyperconjugation. This significantly reduces the electrophilicity of the C2-Cl bond compared to an unsubstituted 2-chloroquinoxaline (2)[2]. Consequently, these reactions require harsher conditions (elevated temperatures, stronger bases), which increases the risk of side reactions, such as solvent degradation or product decomposition.

To ensure high yields and purity, real-time kinetic monitoring is non-negotiable. The protocols below detail a self-validating UHPLC-UV-MS system designed to accurately track conversion, identify byproducts, and eliminate sampling artifacts.

Analytical Workflow Visualization

The following workflow illustrates the critical path from high-temperature reaction sampling to quantitative data acquisition.

G N1 Reaction Vessel (SNAr / Coupling) N2 Aliquot Sampling (Internal Std Added) N1->N2 t = x min N3 Acidic Quench (Halts Kinetics) N2->N3 1:100 Dilution N4 UHPLC Separation (C18 Column) N3->N4 1 µL Inject N5 UV-DAD (Quantification) N4->N5 N6 ESI-MS (Identification) N4->N6 N7 Kinetic Profiling & Yield Calc N5->N7 N6->N7

Caption: Real-time LC-MS/UV workflow for monitoring 2-Chloro-3,6,7-trimethylquinoxaline reaction kinetics.

Quantitative Data Summary

Selecting the correct analytical modality is dependent on the reaction phase. The table below outlines the performance metrics for monitoring quinoxaline derivatives (3)[3].

Analytical ModalityPrimary UtilityLOD / LOQ EstimateTurnaround TimeCausality & Limitations
UHPLC-UV (DAD) Reaction yield quantification & purity profiling.~0.5 µg/mL / ~1.5 µg/mL3.0 min / sampleRelies on chromophore preservation; cannot definitively identify novel byproducts without reference standards.
LC-ESI-MS (+ mode) Structural confirmation of products & intermediates.~0.05 µg/mL / ~0.1 µg/mL3.0 min / sampleHighly sensitive to mass changes (e.g., Cl to amine substitution), but subject to matrix ionization suppression.
1H NMR (Offline) Absolute structural elucidation (regiochemistry).~1 mg / ~5 mg15–30 min / sampleRequires extensive sample purification and solvent removal prior to analysis; not suitable for real-time kinetic monitoring.

Field-Proven Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The greatest source of error in kinetic monitoring is ex-reactor conversion (the reaction continuing inside the sample vial) and volumetric changes due to solvent evaporation at high temperatures.

Protocol A: Self-Validating Micro-Sampling and Quenching

Causality: SNAr reactions of quinoxalines are highly temperature and concentration-dependent. Removing an aliquot and simply cooling it is insufficient; the nucleophile must be chemically deactivated immediately.

Step-by-Step Methodology:

  • Internal Standard (IS) Integration: Before initiating the reaction, spike the bulk reaction mixture with 0.1 M Biphenyl (or another inert, UV-active compound). Why? Normalizing the product peak area to the IS peak area mathematically eliminates concentration errors caused by solvent evaporation during high-temperature synthesis.

  • Quench Solution Preparation: Prepare a solution of 50% Acetonitrile / 50% Water containing 0.5% Formic Acid (v/v). Why? The low pH instantly protonates amine nucleophiles (e.g., piperidine, morpholine), rendering them non-nucleophilic and permanently freezing the reaction's kinetic state.

  • Aliquot Extraction: Using a positive displacement pipette, withdraw exactly 10 µL of the active reaction mixture.

  • Kinetic Quenching: Immediately dispense the 10 µL aliquot into 990 µL of the Quench Solution (1:100 dilution). Vortex vigorously for 5 seconds.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter directly into a glass HPLC vial to remove precipitated inorganic salts (e.g., K₂CO₃) that could clog the UHPLC column.

Protocol B: High-Throughput UHPLC-UV-MS Analysis

Causality: The trimethyl substitution increases the lipophilicity of the starting material compared to the core quinoxaline, requiring a specialized gradient for efficient elution and sharp peak shapes (4)[4].

Step-by-Step Methodology:

  • Column Selection: Install a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Why? Small particle sizes provide high theoretical plate counts, enabling baseline resolution of structurally similar quinoxaline derivatives in under 3 minutes.

  • Mobile Phase Configuration:

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Why? Formic acid ensures MS compatibility and suppresses the ionization of residual silanols on the silica column, preventing peak tailing of the basic quinoxaline nitrogen atoms.

  • Gradient Program (Flow Rate: 0.6 mL/min):

    • 0.0 – 0.5 min: Isocratic at 10% B

    • 0.5 – 2.0 min: Linear ramp to 90% B

    • 2.0 – 2.5 min: Isocratic hold at 90% B (Flushes highly lipophilic byproducts)

    • 2.5 – 3.0 min: Re-equilibrate at 10% B

  • Detection Parameters:

    • UV-DAD: Monitor at 254 nm (universal quinoxaline core absorbance) and 320 nm (specific for extended conjugation in substituted products).

    • MS (ESI+): Monitor the [M+H]⁺ ion.

Data Interpretation & Mechanistic Pitfalls

When analyzing the LC-MS data, look for two critical indicators that dictate the success or failure of the reaction:

  • The Isotopic Signature Tip: 2-Chloro-3,6,7-trimethylquinoxaline has a monoisotopic mass of 206.06 Da (1)[1]. In the positive ESI mass spectrum, the unreacted starting material will appear at m/z ~207.1. Because of the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak will always be accompanied by an m/z ~209.1 peak at exactly one-third the intensity (a 3:1 ratio). When the nucleophilic substitution is successful, the chlorine atom is expelled, and this distinct 3:1 isotopic pattern disappears in the product mass spectrum. This is your immediate, visual confirmation of successful conversion.

  • The DMF Hydrolysis Pitfall: Because the trimethyl groups reduce C2 electrophilicity, chemists often push the reaction temperature above 100 °C in DMF. At these temperatures, DMF slowly hydrolyzes to yield dimethylamine. Dimethylamine is a potent nucleophile and will outcompete your intended amine, forming a 2-(dimethylamino)-3,6,7-trimethylquinoxaline byproduct (m/z ~216.1). If this mass appears in your LC-MS trace, you must immediately switch your solvent system to DMSO or NMP.

References

  • PubChemLite - 2-chloro-3,6,7-trimethylquinoxaline (C11H11ClN2). University of Luxembourg. URL:[Link]

  • Fathalla, M. F., et al. "The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects." Journal of Solution Chemistry via ResearchGate. URL:[Link]

  • "A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction." Frontiers in Chemistry via PMC (NIH). URL:[Link]

Sources

Application Note: Scalable Synthesis and Process Engineering of 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-10 Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Scale-Up Engineers Application: Synthesis of heterocyclic building blocks for G4 DNA ligands and targeted therapeutics.

Executive Summary

2-Chloro-3,6,7-trimethylquinoxaline (Molecular Formula: C11H11ClN2) is a critical electrophilic intermediate utilized in the synthesis of complex polycyclic pharmacophores, notably in the development of G4 DNA-binding ligands intended for oncology applications[1][2].

While medicinal chemistry routes often rely on milligram-scale deoxychlorination using neat phosphoryl chloride (POCl3)[2], directly scaling these procedures poses severe thermal and off-gassing hazards. This application note details a robust, self-validating, and engineered protocol for the large-scale (500 g) synthesis of 2-chloro-3,6,7-trimethylquinoxaline from its corresponding lactam precursor, 3,6,7-trimethylquinoxalin-2(1H)-one.

Mechanistic Rationale & Process Engineering

The Deoxychlorination Mechanism

The transformation relies on the tautomerization of the quinoxalin-2(1H)-one to its enol form. The nucleophilic oxygen attacks the electrophilic phosphorus of POCl3, generating a phosphorodichloridate leaving group. Subsequent nucleophilic aromatic substitution (SNAr) by the chloride ion yields the target 2-chloroquinoxaline.

Causality in Reagent Selection: POCl3 is selected over oxalyl chloride or thionyl chloride due to its higher boiling point (106 °C), which allows the reaction to be driven to completion at the elevated temperatures (110 °C) required for this specific sterically hindered and electron-rich substrate[2].

Scale-Up Modifications (The "Why")

In the foundational literature, 500 mg of the precursor is reacted in a 10-fold molar excess of POCl3, and the entire crude mixture is poured directly onto ice[2].

  • The Hazard: At a 500 g scale, quenching 2.5 Liters of unreacted POCl3 into water will cause a violent exothermic hydrolysis, releasing massive volumes of corrosive HCl and H3PO4 gases.

  • The Engineered Solution: Our scalable protocol introduces an intermediate vacuum distillation step to recover >75% of the excess POCl3 prior to the quench. The remaining concentrated residue is then subjected to a controlled reverse quench (adding the organic mixture slowly to a massive heat sink of ice/water) to maintain the temperature strictly below 20 °C, preventing product degradation and ensuring operator safety.

Process Workflow Visualization

G Start 3,6,7-Trimethylquinoxalin-2(1H)-one (Precursor) Rxn Deoxychlorination POCl3 (10 eq), 110°C, 12h Start->Rxn Distill Vacuum Distillation (Recover 75% excess POCl3) Rxn->Distill IPC: >99% Conversion Quench Reverse Quench (Add to Ice/Water, T < 20°C) Distill->Quench Concentrated Syrup Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract Purify Organic Wash & Concentration (Brine, Na2SO4, Evaporation) Extract->Purify Product 2-Chloro-3,6,7-trimethylquinoxaline (Target Intermediate) Purify->Product

Scalable deoxychlorination workflow for 2-Chloro-3,6,7-trimethylquinoxaline synthesis.

Quantitative Stoichiometry & Materials

The following table summarizes the optimized material inputs for a 500-gram pilot-scale batch.

Material / ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
3,6,7-Trimethylquinoxalin-2(1H)-one 188.231.00500.0 g2.66 molStarting Material
Phosphoryl Chloride (POCl3) 153.3310.02.50 L (4.08 kg)26.6 molReagent / Solvent
Ethyl Acetate (EtOAc) 88.11-15.0 L-Extraction Solvent
Deionized Water / Ice 18.02-20.0 kg-Quench Medium
Sodium Chloride (Brine) 58.44-5.0 L-Aqueous Wash
Sodium Sulfate (Anhydrous) 142.04-500.0 g-Drying Agent

Step-by-Step Pilot Protocol

Self-Validating Principle: This protocol utilizes In-Process Controls (IPCs) to ensure the reaction does not proceed to the hazardous quench phase until completion is analytically verified.

Phase 1: Reaction Execution
  • Reactor Preparation: Equip a 10 L glass-lined jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a scrubber system (to neutralize evolved HCl gas).

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 3,6,7-trimethylquinoxalin-2(1H)-one (500 g, 2.66 mol).

  • POCl3 Addition: Slowly add POCl3 (2.50 L, 26.6 mol) at ambient temperature. Caution: Ensure the scrubber is active.

  • Heating: Ramp the jacket temperature to achieve an internal reaction temperature of 110 °C. Maintain robust stirring.

  • Incubation & IPC: Stir the mixture at 110 °C for 12 hours (overnight)[2].

    • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench carefully in cold NaHCO3/EtOAc, and analyze the organic layer via HPLC or TLC. Proceed only when starting material is < 1%.

Phase 2: Distillation & Quench (Scale-Up Critical)
  • POCl3 Recovery: Cool the reactor to 60 °C. Reconfigure the condenser for downward distillation. Apply a controlled vacuum (e.g., 50-100 mbar) to distill off approximately 1.8 L to 2.0 L of excess POCl3.

    • Causality: Removing the bulk of POCl3 prevents an uncontrollable exotherm during the aqueous quench.

  • Residue Cooling: Cool the remaining dark, viscous syrup to 20 °C.

  • Reverse Quench: Prepare a separate 50 L vessel containing 20 kg of crushed ice and water. Slowly transfer the concentrated reaction syrup into the vigorously stirred ice water via an addition funnel.

    • Self-Validation (IPC 2): Monitor the internal temperature of the quench vessel continuously. Adjust the addition rate to ensure the temperature strictly remains below 20 °C.

Phase 3: Extraction & Isolation
  • Extraction: Add Ethyl Acetate (EtOAc) (3 × 5.0 L) to the quenched aqueous mixture. Stir vigorously for 15 minutes per extraction, allow phase separation, and collect the upper organic layers[2].

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (5.0 L) to remove residual acidity and aid in phase separation.

  • Drying: Transfer the organic layer to a vessel containing anhydrous Na2SO4 (500 g). Stir for 30 minutes, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 40 °C) to yield the crude 2-Chloro-3,6,7-trimethylquinoxaline as a solid.

  • Final Verification: Confirm the identity and purity of the product (Expected Monoisotopic Mass: 206.06 Da) via LC-MS and 1H-NMR[1].

References

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL
  • PubChemLite: 2-chloro-3,6,7-trimethylquinoxaline (C11H11ClN2)

Sources

Application Notes and Protocols: 2-Chloro-3,6,7-trimethylquinoxaline in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Quinoxaline Scaffold as a Privileged Heterocycle in Materials Science

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of materials science.[1] Their inherent electron-deficient nature makes them prime candidates for a variety of applications in organic electronics, particularly as electron-transporting and emissive materials.[2][3] The quinoxaline core is a versatile scaffold, allowing for extensive chemical modifications to fine-tune its electronic and photophysical properties.[4][5]

This guide focuses on 2-Chloro-3,6,7-trimethylquinoxaline , a key building block for the synthesis of advanced functional materials. The presence of the reactive chlorine atom at the 2-position provides a strategic handle for introducing a diverse array of functional groups via modern cross-coupling methodologies.[6] The methyl groups at the 3, 6, and 7-positions enhance solubility and influence the solid-state packing of derived materials, which are critical parameters for device performance. These notes provide a comprehensive overview of the synthetic utility of this compound and detailed protocols for its application in the development of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

II. Synthesis of 2-Chloro-3,6,7-trimethylquinoxaline

The synthesis of 2-Chloro-3,6,7-trimethylquinoxaline is typically achieved through a two-step process. This involves the initial condensation of a substituted o-phenylenediamine with an α-keto acid to form a hydroxyquinoxaline intermediate, which is subsequently chlorinated.[7]

Synthetic Workflow

A 4,5-Dimethyl-1,2-phenylenediamine C 2-Hydroxy-3,6,7-trimethylquinoxaline A->C Condensation (Ethanol, Reflux) B Pyruvic Acid B->C E 2-Chloro-3,6,7-trimethylquinoxaline C->E Chlorination (Reflux) D Phosphorus Oxychloride (POCl₃) D->E

Caption: Synthetic pathway for 2-Chloro-3,6,7-trimethylquinoxaline.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Hydroxy-3,6,7-trimethylquinoxaline [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (10 mmol) in ethanol (50 mL).

  • Addition of Reagent: To this solution, add pyruvic acid (10 mmol) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold ethanol, and then with water to remove any unreacted starting materials. Dry the product under vacuum to obtain 2-hydroxy-3,6,7-trimethylquinoxaline.

Part B: Synthesis of 2-Chloro-3,6,7-trimethylquinoxaline [7]

  • Reaction Setup: In a dry round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 2-hydroxy-3,6,7-trimethylquinoxaline (10 mmol) in phosphorus oxychloride (POCl₃, 25 mL).

  • Reaction: Slowly heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The solid will gradually dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.

  • Work-up (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice, slowly and carefully add the reaction mixture dropwise with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates completely.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Chloro-3,6,7-trimethylquinoxaline.[7]

III. Application as a Core Building Block: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 2-Chloro-3,6,7-trimethylquinoxaline in materials science lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating carbon-carbon and carbon-nitrogen bonds, enabling the modular assembly of complex functional molecules from simple precursors.[6][8]

A. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for the arylation and heteroarylation of the quinoxaline core using boronic acids or their esters. This reaction is favored for its mild conditions and tolerance to a wide range of functional groups.[6][9] By coupling with different arylboronic acids, one can systematically tune the electronic properties (e.g., HOMO/LUMO levels) and photophysical characteristics (e.g., emission wavelength) of the resulting material.

cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Cl) B->C D Transmetalation C->D E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A product Quinoxaline-Ar' F->product Product substrate Quinoxaline-Cl substrate->B Reactant boronic Ar'-B(OH)₂ boronic->D Reactant base Base base->D Cathode Cathode (e.g., Al) e_inj Electron Injection Cathode->e_inj ETL Electron Transport Layer (ETL) (Quinoxaline Derivative) EML Emissive Layer (EML) recomb Recombination & Light Emission EML->recomb HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) h_inj Hole Injection Anode->h_inj e_inj->ETL h_inj->HTL

Sources

Troubleshooting & Optimization

Technical Support & Troubleshooting Center: Optimizing 2-Chloro-3,6,7-trimethylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-chloro-3,6,7-trimethylquinoxaline is a critical sequence for researchers developing advanced G4 DNA ligands, kinase inhibitors, and functional materials. While the two-step synthesis (condensation followed by deoxychlorination) relies on fundamental heterocyclic chemistry, researchers frequently encounter yield-limiting pitfalls such as oxidative degradation, incomplete conversion, and product hydrolysis.

This guide provides field-proven, self-validating protocols and troubleshooting matrices designed to maximize your isolated yield and ensure scientific integrity.

Phase 1: Condensation (Quinoxalinone Core Assembly)

The first step involves the condensation of 4,5-dimethylbenzene-1,2-diamine with pyruvic acid (or ethyl pyruvate) to form the intermediate 3,6,7-trimethylquinoxalin-2(1H)-one .

Step-by-Step Protocol
  • Preparation: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Ar or N₂).

  • Dissolution: Dissolve 4,5-dimethylbenzene-1,2-diamine (1.0 equiv) in anhydrous ethanol (0.2 M concentration).

  • Addition: Cool the solution to 0 °C. Add pyruvic acid (1.2 equiv) dropwise over 10 minutes to control the initial exothermic Schiff base formation.

  • Reflux: Heat the reaction to 80 °C (reflux) for 2 to 4 hours.

  • Isolation: Cool the mixture to room temperature, then to 4 °C. Filter the precipitated 3,6,7-trimethylquinoxalin-2(1H)-one, wash with cold ethanol, and dry under a vacuum.

The "Why" Behind the Protocol (Causality)

The electron-donating methyl groups on the diamine significantly increase its nucleophilicity, facilitating rapid attack on the highly electrophilic α -ketone of pyruvic acid. However, this electron-rich nature also makes the diamine highly susceptible to air oxidation. Running the reaction under an inert atmosphere prevents the formation of tarry, polymeric byproducts that complicate purification and depress yields, as noted in recent 1.

Self-Validating Checkpoint
  • Visual Cue: The initial diamine solution should be pale yellow. A dark brown or black solution indicates oxidized starting material.

  • TLC Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The diamine (highly polar, Rf ~0.1) will disappear, replaced by a strongly UV-active spot (Rf ~0.4). The spontaneous precipitation of the product upon cooling confirms successful cyclization.

Phase 2: Deoxychlorination

The second step converts the quinoxalinone to 2-chloro-3,6,7-trimethylquinoxaline using phosphorus oxychloride (POCl₃).

Step-by-Step Protocol
  • Suspension: To a dry RBF containing 3,6,7-trimethylquinoxalin-2(1H)-one (1.0 equiv), add neat POCl₃ (10.0 equiv). Optional: Add 1-2 drops of anhydrous DMF as a catalyst.

  • Heating: Stir the mixture at 110 °C overnight (approx. 12–16 hours) under a drying tube (CaCl₂) to exclude ambient moisture.

  • Quenching (Critical Step): Allow the reaction to cool to room temperature. Slowly pour the mixture over a large excess of vigorously stirred crushed ice (approx. 10 g of ice per 1 mL of POCl₃).

  • Extraction: Immediately extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with cold saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate in vacuo.

The "Why" Behind the Protocol (Causality)

The reaction proceeds via the tautomerization of the quinoxalinone to its lactim (hydroxy) form, which attacks POCl₃. The addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ, creating a highly electrophilic species that accelerates the deoxychlorination. During the quench, POCl₃ reacts with water to form H₃PO₄ and HCl—a violently exothermic process. If the temperature exceeds 20 °C, the newly formed 2-chloroquinoxaline undergoes nucleophilic aromatic substitution (S_NAr) by water, reverting to the starting quinoxalinone. Rapid quenching on crushed ice absorbs the latent heat, preventing this hydrolysis. This protocol aligns with established methodologies for developing 2.

Self-Validating Checkpoint
  • Visual Cue: The starting material is insoluble in cold POCl₃ but will dissolve completely as the reaction reaches 110 °C, forming a clear, dark amber solution.

  • TLC Validation: Post-quench, the product is significantly less polar than the starting material (Rf ~0.7 in Hexanes:EtOAc 8:2). If a spot remains at the starting material's Rf, hydrolysis occurred during the quench.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields across different methodologies cited in the literature.

Reaction PhasePrecursorReagent (Equiv)Temp (°C)Time (h)Yield (%)Reference Focus
Condensation 4,5-Dimethylbenzene-1,2-diaminePyruvic Acid (1.5)40–800.5–689–93Bio-derived Keto Acids
Chlorination 3,6,7-Trimethylquinoxalin-2(1H)-onePOCl₃ (10.0)11012–1685–90G4-Ligand Synthesis
Chlorination (Alt) Hydroxy-quinoxalinesPOCl₃ (1.0) + Pyridine1202–4~943

Visual Workflows

SynthesisWorkflow SM1 4,5-Dimethylbenzene- 1,2-diamine Step1 Condensation (EtOH/H+, Reflux) SM1->Step1 SM2 Pyruvic Acid SM2->Step1 Int1 3,6,7-Trimethylquinoxalin- 2(1H)-one Step1->Int1 Cyclization (-H2O) Step2 Chlorination (POCl3, 110°C) Int1->Step2 Prod 2-Chloro-3,6,7- trimethylquinoxaline Step2->Prod Deoxychlorination

Chemical synthesis workflow for 2-Chloro-3,6,7-trimethylquinoxaline.

Troubleshooting Start Issue: Low Yield in Chlorination Step Check1 Is starting material fully consumed? (TLC) Start->Check1 No No: Incomplete Reaction Check1->No SM remains Yes Yes: Product Loss During Workup Check1->Yes SM absent, product degraded FixNo Action: Add catalytic DMF (Vilsmeier-Haack complex) or increase reflux time No->FixNo FixYes Action: Quench on ice rapidly, extract immediately with EtOAc to prevent hydrolysis Yes->FixYes

Decision tree for troubleshooting low yields during the deoxychlorination step.

Frequently Asked Questions (FAQs)

Q: My diamine starting material is dark brown instead of pale yellow. Can I still use it? A: It is highly discouraged. The dark color indicates oxidative degradation of the electron-rich 4,5-dimethylbenzene-1,2-diamine. Using it will result in tarry byproducts that severely depress the yield of the condensation step. Purify the diamine via sublimation or recrystallization before use.

Q: I have a massive exotherm when quenching the POCl₃ reaction, and my yield is consistently below 40%. What is happening? A: You are experiencing product hydrolysis. When POCl₃ reacts with water, the localized temperature spikes. At elevated temperatures, the newly formed 2-chloroquinoxaline undergoes an S_NAr reaction with water, converting back into the 3,6,7-trimethylquinoxalin-2(1H)-one starting material. You must pour the reaction mixture directly onto a large volume of crushed ice (not liquid water) and extract it immediately with ethyl acetate to pull the product out of the acidic, aqueous environment.

Q: Can I reduce the amount of POCl₃ used in the chlorination step to make it more environmentally friendly? A: Yes. While standard protocols use POCl₃ as both solvent and reagent (approx. 10 equivalents), literature demonstrates that solvent-free chlorination of hydroxy-quinoxalines can be achieved using equimolar POCl₃ (1.0 to 1.5 equiv) if an equivalent of a base like pyridine is added and the reaction is run in a sealed reactor. This minimizes the hazardous quench of excess POCl₃.

Q: Why do you recommend adding DMF to the POCl₃ chlorination? A: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a chloroiminium ion). This species is significantly more electrophilic than POCl₃ alone. It reacts rapidly with the lactim tautomer of the quinoxalinone, lowering the activation energy barrier for the substitution and often reducing the required reaction time from 16 hours to 4-6 hours.

References

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules (via ResearchGate) URL:3

Sources

purification of crude 2-Chloro-3,6,7-trimethylquinoxaline by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-3,6,7-trimethylquinoxaline .

As a Senior Application Scientist, I emphasize that the success of isolating this compound hinges on understanding the physicochemical shift that occurs during its synthesis. The starting material, a quinoxalin-2(1H)-one derivative, is dominated by strong hydrogen bond donors (N-H) and acceptors (C=O), rendering it highly polar. Upon reaction with a chlorinating agent like POCl₃[1], the molecule is transformed into a π-deficient, highly lipophilic heteroaromatic chloride.

This drastic polarity differential is the mechanistic basis for our chromatographic strategy: the target compound will elute rapidly in non-polar solvent systems, while the unreacted precursor and polar degradation products remain strongly adsorbed to the stationary phase[2].

Part 1: Purification Workflow & Methodology

Workflow Crude Crude Mixture (Target + Quinoxalinone + Acid) Prep Sample Preparation (Dry Loading on Silica) Crude->Prep Neutralize & Extract Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Prep->Column Load Fractions Fraction Collection Column->Fractions Elute (5-10% EtOAc) Waste Polar Impurities (Retained on Column) Column->Waste Strongly Retained TLC TLC Analysis (UV 254 nm) Fractions->TLC Screen Fractions Pure Pure 2-Chloro-3,6,7-trimethylquinoxaline TLC->Pure Pool Rf ~0.6

Workflow for the chromatographic purification of 2-chloro-3,6,7-trimethylquinoxaline.

Self-Validating Protocol: Silica Gel Column Chromatography

To prevent column failure, this protocol integrates a mandatory pre-column neutralization check. If acidic byproducts from the POCl₃ chlorination step are not rigorously quenched, they will protonate the basic quinoxaline nitrogens, leading to severe streaking on the silica gel[3].

Step 1: Pre-Column Neutralization Check (Self-Validation) Before preparing your column, dissolve 1 mg of your crude extract in 1 mL of Ethyl Acetate (EtOAc) and spot it on a TLC plate. Elute with 9:1 Hexanes:EtOAc.

  • Validation: If the target spot (UV active at 254 nm) streaks from the baseline to Rf 0.5, your sample contains residual acid. You must re-dissolve the bulk crude in EtOAc, wash with saturated aqueous NaHCO₃ until gas evolution ceases, dry over anhydrous Na₂SO₄, and concentrate before proceeding[3].

Step 2: Dry Loading Preparation

  • Dissolve the neutralized crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add silica gel (40-63 µm) to the flask in a 1:3 ratio (crude mass to silica mass).

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Causality: Dry loading prevents the highly polar starting materials from dissolving in the eluent and dragging down the column, ensuring a tight initial loading band.

Step 3: Column Packing

  • Slurry pack a glass column with silica gel using 100% Hexanes. Use a 50:1 silica-to-crude mass ratio to ensure adequate theoretical plates for separation.

  • Carefully pour the dry-loaded silica powder directly onto the flat bed of the packed column.

  • Top with a 1 cm layer of clean sea sand to prevent disturbing the bed during solvent addition.

Step 4: Gradient Elution

  • Elute with 2 Column Volumes (CV) of 100% Hexanes to remove non-polar hydrocarbon impurities or residual solvent stabilizers.

  • Step the gradient to 95:5 Hexanes:EtOAc for 3 CV.

  • Step the gradient to 90:10 Hexanes:EtOAc for 3 CV. The target compound will typically elute in this window[4].

Step 5: Fraction Analysis & Concentration

  • Collect fractions in test tubes and analyze via TLC (Silica gel 60 F254, eluent 9:1 Hexanes:EtOAc).

  • Pool fractions containing the pure target compound (Rf ~ 0.6) and concentrate under reduced pressure at <40°C to prevent thermal degradation of the heteroaromatic chloride.

Quantitative Elution Profile

Table 1: Chromatographic Parameters for 2-Chloro-3,6,7-trimethylquinoxaline Purification

ComponentVisual / UV CharacteristicRf Value (9:1 Hexane:EtOAc)Elution VolumeMechanistic Notes
Non-polar byproducts Tarry / Yellow0.80 - 0.951 - 2 CVOften derived from over-oxidation or solvent impurities.
2-Chloro-3,6,7-trimethylquinoxaline UV Active (254 nm), White/Pale Yellow0.55 - 0.653 - 5 CVTarget product; highly lipophilic, elutes cleanly in 5-10% EtOAc.
3,6,7-Trimethylquinoxalin-2(1H)-one UV Active, highly polar0.00 - 0.10> 10 CVUnreacted starting material; strong H-bonding retains it on baseline.
Acidic/Phosphorus residues UV Inactive, causes streaking0.00 - 0.30N/AInteracts with silanol groups; must be removed prior to loading.

Part 2: Troubleshooting Guide

Troubleshooting Issue Issue: Poor Resolution / Streaking Cause1 Cause: Column Overloading Issue->Cause1 Cause2 Cause: Residual Acid (POCl3/HCl) Issue->Cause2 Fix1 Action: Increase Silica Ratio (Min 50:1) Cause1->Fix1 Fix2 Action: Wash Crude with NaHCO3 or Add 1% Et3N to Eluent Cause2->Fix2 Result Result: Sharp Elution Bands Fix1->Result Fix2->Result

Causal troubleshooting logic for streaking during quinoxaline chromatography.

Q: My target compound is streaking down the column, leading to poor separation from baseline impurities. Why is this happening and how can I fix it? A: Streaking of 2-chloroquinoxalines on silica gel is almost always caused by residual acidic byproducts (e.g., phosphoric acid or HCl from unquenched POCl₃). Because the quinoxaline nitrogens are basic, they become protonated in the presence of trace acid. This creates a positively charged species that interacts strongly and unpredictably with the acidic silanol groups of the silica gel[3]. Actionable Fix: Ensure strict neutralization during your aqueous workup. If the crude has already been loaded and is streaking, you can deactivate the silica gel by adding 1% Triethylamine (Et₃N) to your mobile phase.

Q: I am seeing co-elution of a persistent yellow impurity with my 2-chloro-3,6,7-trimethylquinoxaline. What is it? A: This yellow impurity is typically a dimerized side-product or a tarry degradation product formed during excessive heating in the chlorination step[1]. Because its polarity is similar to the target compound, it co-elutes. Actionable Fix: Use a shallower solvent gradient. Instead of jumping to 5% EtOAc, start at 100% Hexane and slowly step to 98:2, then 95:5 Hexane:EtOAc. Additionally, ensure you are dry-loading the sample onto the silica to achieve the narrowest possible initial band.

Q: The yield of my purified product is drastically lower than the crude mass, but no other major spots eluted. Where did my compound go? A: 2-Chloro-3,6,7-trimethylquinoxaline is a π-deficient heteroaromatic chloride. While generally stable, prolonged exposure to highly active (acidic) silica gel can lead to partial hydrolysis back to the highly polar 3,6,7-trimethylquinoxalin-2(1H)-one[2]. This hydrolyzed precursor remains stuck on the baseline in non-polar eluents, effectively vanishing from your collected fractions. Actionable Fix: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure (nitrogen or air) rather than slow gravity flow to accelerate the elution process.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica Gel for this purification? A: Yes, but with caution. Neutral alumina can be used and is actually less likely to cause the hydrolysis of the 2-chloro group compared to acidic silica gel. However, alumina generally provides lower resolution (fewer theoretical plates) for closely eluting non-polar impurities. If you use alumina, ensure it is Brockmann Activity II or III to prevent irreversible adsorption.

Q: Is it necessary to recrystallize the product after column chromatography? A: It depends on the downstream application. Column chromatography will remove the polar starting materials and tarry byproducts, yielding a product of ~95% purity. If >99% purity is required for sensitive catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), a subsequent recrystallization from hot ethanol or an ethanol/water mixture is highly recommended[3].

Q: Why does the protocol recommend Hexanes/Ethyl Acetate over Dichloromethane/Methanol? A: Dichloromethane/Methanol (DCM/MeOH) is a highly polar eluent system typically reserved for basic amines or highly polar heterocycles. 2-Chloro-3,6,7-trimethylquinoxaline is highly lipophilic; using DCM/MeOH would cause the compound to elute at the solvent front (Rf ~ 0.95) with zero resolution from non-polar impurities. Hexanes/EtOAc provides the necessary non-polar environment to achieve an optimal Rf of 0.3-0.6[4].

References

  • BenchChem. "Technical Support Center: Synthesis of 2-Chloroquinoxaline-6-carbonitrile." BenchChem,
  • BenchChem. "Technical Support Center: Synthesis of 2-Chloro-3,6-dimethylquinoxaline." BenchChem,
  • BenchChem. "An In-depth Technical Guide to 2-Chloroquinoxaline (CAS 1448-87-9)." BenchChem,
  • Semantic Scholar. "AN IMPROVED METHOD FOR CHLORINATION OF NITROGEN-CONTAINING π-DEFICIENT HETEROAROMATICS USING TRIPHENYLPHOSPHINE AND TRICHLOROIS." Semantic Scholar,

Sources

Technical Support Center: Heterocyclic Synthesis & Purification Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with field-proven, mechanistically grounded workflows for the purification of highly substituted quinoxalines.

This guide focuses specifically on the thermodynamic and experimental parameters required for the successful recrystallization of 2-Chloro-3,6,7-trimethylquinoxaline , a critical intermediate in the development of G4-DNA ligands and other pharmacophores[1].

Part 1: Expert Q&A – Solvent Selection & Thermodynamics

Q: What is the optimal recrystallization solvent for 2-Chloro-3,6,7-trimethylquinoxaline, and what is the mechanistic reasoning behind this choice? A: The optimal solvent system is Petroleum Ether (boiling point 40–60 °C) , occasionally requiring a minimal co-solvent of Ethyl Acetate (up to 10% v/v). Causality: The selection of a recrystallization solvent depends heavily on the temperature-dependent solubility gradient and the lipophilicity (logD) of the target molecule. 2-Chloro-3,6,7-trimethylquinoxaline is a highly lipophilic, aprotic heteroaromatic compound. The addition of three methyl groups and a chloro substituent significantly increases its logD compared to unsubstituted quinoxalines[1]. Because it lacks hydrogen bond donors, it does not form strong intermolecular hydrogen bonds, making its crystal lattice energy moderate. In highly polar solvents (like water or cold ethanol), it might precipitate amorphously. Petroleum ether provides an optimal thermodynamic environment: the compound is highly soluble at reflux due to favorable dispersion forces but practically insoluble at 4 °C, forcing rapid and high-purity crystallization.

Q: Standard protocols for related analogs like 2-chloro-3-methylquinoxaline often use pure ethanol. Why should I avoid ethanol for the trimethylated derivative? A: While ethanol is a standard recrystallization solvent for less substituted analogs[2], the enhanced hydrophobicity of the trimethylated derivative alters its solvation dynamics. The additional methyl groups at the 6 and 7 positions increase the molecule's affinity for organic solvents. Consequently, its solubility in cold ethanol remains too high, drastically reducing the isolated yield. Furthermore, ethanol can sometimes react with highly activated chloroquinoxalines under extended heating, leading to unwanted ether byproducts[2].

Part 2: Troubleshooting Guide – Common Purification Failures

Issue 1: The product is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals.

  • Mechanistic Cause: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated. The compound separates as a supercooled liquid rather than forming a solid crystal lattice. This is common with heavily alkylated quinoxalines due to their lowered melting points and high solubility in mixed solvent systems.

  • Self-Validating Fix: Reheat the mixture until the oil completely redissolves. Add a small volume of a weaker anti-solvent (pure petroleum ether) to steepen the solubility curve, and allow the flask to cool very slowly. Introduce a seed crystal or scratch the inner glass surface with a glass rod. This provides a high-energy nucleation site, bypassing the activation energy barrier for crystal lattice formation.

Issue 2: The isolated crystals are dark brown or tarry instead of pale/colorless.

  • Mechanistic Cause: The chlorination of quinoxalin-2(1H)-ones using POCl₃ at high temperatures (110 °C) often generates polymerized, highly conjugated byproducts[1]. These impurities can become trapped within the crystal lattice during rapid cooling.

  • Self-Validating Fix: Implement a hot gravity filtration step. Redissolve the crude crystals in boiling petroleum ether, add 5% w/w activated charcoal to adsorb the conjugated polymers, and filter rapidly through fluted filter paper while hot.

Part 3: Standard Operating Procedure (SOP)

This protocol incorporates built-in validation steps (TLC, mass balance, and visual phase checks) to ensure the integrity of the process without requiring immediate NMR/HPLC analysis.

Step 1: Chlorination & Workup[1]
  • To a round-bottom flask containing 3,6,7-trimethylquinoxalin-2(1H)-one (500 mg, 2.66 mmol), add phosphorus oxychloride (POCl₃) (2.50 mL, 26.8 mmol).

  • Stir the mixture at 110 °C overnight. (Causality: The excess POCl₃ acts as both the chlorinating agent and the reaction solvent, driving the equilibrium toward the chlorinated product via a Vilsmeier-type intermediate).

  • Validation Check 1: Cool the reaction to ambient temperature. Perform a TLC (Ethyl Acetate:Hexane 1:3). The disappearance of the highly polar starting material confirms reaction completion.

  • Carefully pour the reaction mixture onto crushed ice (ca. 20 mL). (Causality: Slow quenching is critical. POCl₃ reacts violently with water; ice controls the exothermic hydrolysis).

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase pH is >7. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Recrystallization Workflow
  • Validation Check 2: Weigh the crude solid to establish a baseline mass for yield calculation.

  • Transfer the crude to an Erlenmeyer flask. Add petroleum ether (40–60 °C) incrementally (start with ~5 mL per gram of crude) while heating to a gentle reflux (approx. 55 °C).

  • If the solid does not completely dissolve, add ethyl acetate dropwise (maximum 10% v/v) until the solution is completely clear. (Causality: Ethyl acetate disrupts the crystal lattice more effectively than petroleum ether. Using it sparingly ensures the cooling curve remains steep).

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature (approx. 20 °C) over 1 hour, then transfer to an ice bath (4 °C) for an additional hour to maximize nucleation.

  • Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold petroleum ether.

  • Validation Check 3: Dry the crystals under high vacuum for 2 hours and calculate the percentage recovery. A successful recrystallization should yield 70-85% recovery of high-purity material.

Part 4: Quantitative Data & Solvent Matrix

The following table summarizes the physicochemical properties dictating solvent selection for quinoxaline derivatives.

CompoundLogD (pH 7.4)Melting Point (°C)Optimal Recrystallization SolventExpected Recovery (%)
2-Chloro-3-methylquinoxaline~2.186–88 °CEthanol or Petroleum Ether60–75%
2-Chloro-3,6,7-trimethylquinoxaline ~3.4 TBD Petroleum Ether / EtOAc (9:1) 70–85%

Note: The addition of methyl groups significantly increases lipophilicity (LogD), necessitating a shift from polar protic solvents (Ethanol) to non-polar hydrocarbon solvents (Petroleum Ether) to maintain an optimal solubility gradient.

Part 5: Process Visualization

RecrystallizationWorkflow Start Crude 2-Chloro-3,6,7- trimethylquinoxaline Heat Suspend in Pet. Ether Heat to 55°C (Reflux) Start->Heat CheckSol Fully Dissolved? Heat->CheckSol AddEtOAc Add EtOAc dropwise (Max 10% v/v) CheckSol->AddEtOAc No HotFilter Hot Gravity Filtration (Remove Polymers) CheckSol->HotFilter Yes AddEtOAc->CheckSol Cooling Slow Cool to RT, then 4°C Ice Bath HotFilter->Cooling CheckCryst Crystallization State? Cooling->CheckCryst OilOut Oiling Out Detected (Phase Separation) CheckCryst->OilOut Liquid/Oil Collect Vacuum Filtration & Cold Solvent Wash CheckCryst->Collect Solid Crystals Seed Reheat, Add Seed Crystal, Cool Slowly OilOut->Seed Seed->Cooling Pure Pure Crystalline Product (70-85% Recovery) Collect->Pure

Workflow for the recrystallization of highly lipophilic quinoxaline derivatives, including troubleshooting.

Part 6: References

  • Title: Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH Source: nih.gov URL: [Link]

Sources

Technical Support Center: Functionalization of 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 2-Chloro-3,6,7-trimethylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this versatile heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you streamline your synthetic workflows and maximize your success.

Troubleshooting Guide: Common Side Products and Reaction Failures

This section is dedicated to identifying and mitigating the formation of common side products and addressing reasons for low or no product yield during the functionalization of 2-Chloro-3,6,7-trimethylquinoxaline.

Issue 1: Formation of a Biquinoxaline Dimer

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with 2-Chloro-3,6,7-trimethylquinoxaline, but I am observing a significant amount of a homocoupled dimer of my starting material. What causes this and how can I prevent it?

Answer:

Dimerization, or homocoupling, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the starting aryl halide react to form a symmetrical biaryl product.[1][2] This consumes your starting material and complicates purification.

Root Causes:

  • Oxidation of the Catalyst: The active Pd(0) catalyst can be oxidized to Pd(II) by dissolved oxygen in the reaction mixture. These Pd(II) species can promote the homocoupling pathway.[1]

  • High Temperatures: Elevated reaction temperatures can sometimes increase the rate of dimerization relative to the desired cross-coupling reaction.[1]

  • Ligand Choice: The phosphine ligand used can influence the relative rates of the desired reaction and homocoupling.

Troubleshooting & Optimization:

StrategyRationale
Rigorous Degassing Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[1]
Use of Pd(0) Pre-catalysts Using a stable Pd(0) pre-catalyst can ensure a consistent source of the active catalyst and minimize the presence of Pd(II) at the start of the reaction.
Optimize Reaction Temperature Start the reaction at a lower temperature and only increase it if the desired transformation is not proceeding at a reasonable rate.[1]
Ligand Screening Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can promote the desired reductive elimination step over side reactions.[3]
Issue 2: Dehalogenation of the Starting Material

Question: My reaction is producing the dehalogenated product, 3,6,7-trimethylquinoxaline, instead of the desired functionalized product. What is causing this side reaction?

Answer:

Dehalogenation is the replacement of the chlorine atom with a hydrogen atom.[4] This can occur after the oxidative addition step in the catalytic cycle.

Root Causes:

  • Hydride Sources: The presence of a hydride source in the reaction mixture can lead to the transfer of a hydride ligand to the palladium complex, followed by reductive elimination to give the dehalogenated product.[4]

  • Solvent or Base Degradation: Some solvents or bases can degrade under the reaction conditions to generate hydride species.

  • Protodeboronation of Boronic Acids: In Suzuki couplings, the boronic acid can be converted to the corresponding arene, which can act as a hydrogen source.[4][5]

Troubleshooting & Optimization:

StrategyRationale
Use Anhydrous Conditions Ensure all reagents and solvents are strictly anhydrous to minimize potential hydride sources.
Minimize Reaction Time and Temperature Prolonged heating can promote dehalogenation.[4] Monitor the reaction closely and stop it once the starting material is consumed.
Choice of Base Use a high-purity, non-hydridic base. If using a phosphate base, ensure it is anhydrous.
Stable Boronic Acid Reagents In Suzuki couplings, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to minimize protodeboronation.[4]
Issue 3: Hydrolysis to 3,6,7-trimethylquinoxalin-2(1H)-one

Question: I am observing the formation of a significant amount of 3,6,7-trimethylquinoxalin-2(1H)-one in my reaction mixture. Why is my starting material being hydrolyzed?

Answer:

2-Chloroquinoxalines can be susceptible to hydrolysis, especially under certain reaction conditions, leading to the formation of the corresponding quinoxalin-2(1H)-one.[6][7][8]

Root Causes:

  • Presence of Water: The most common cause is the presence of water in the reaction mixture, which can act as a nucleophile.

  • Basic or Acidic Conditions: Both strongly basic and acidic conditions can promote the hydrolysis of the chloroquinoxaline.[8]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.

Troubleshooting & Optimization:

StrategyRationale
Strictly Anhydrous Conditions Use flame-dried glassware and anhydrous solvents and reagents to exclude water from the reaction.
Careful Selection of Base When using aqueous bases (e.g., in some Suzuki couplings), carefully control the amount of water and consider using a biphasic system to minimize contact of the substrate with the aqueous layer. Using non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[4]
Temperature Control Run the reaction at the lowest effective temperature to disfavor the hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is not working or gives very low yield. What are the first things I should check?

A1: For low or no yield in Suzuki-Miyaura couplings with 2-Chloro-3,6,7-trimethylquinoxaline, consider the following:

  • Catalyst and Ligand System: Aryl chlorides are less reactive than bromides or iodides.[4] Ensure you are using a catalyst system suitable for this substrate. Electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos are often necessary to facilitate the oxidative addition step.[4]

  • Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to degradation (protodeboronation).[4] Use fresh or recently purified boronic acid, or consider more stable alternatives like pinacol esters or trifluoroborate salts.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can also help.[4]

  • Base Activation: The base is crucial for activating the boronic acid.[4] Ensure you are using an appropriate and high-quality base. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[4]

Q2: What are the best practices for setting up a Buchwald-Hartwig amination with 2-Chloro-3,6,7-trimethylquinoxaline?

A2: Success in Buchwald-Hartwig aminations relies on careful experimental setup:

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.[5] The reaction must be set up and run under an inert atmosphere (Argon or Nitrogen).

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally required for the amination of aryl chlorides.[3]

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) is typically required.[3][9]

  • Anhydrous Solvent: Use an anhydrous, aprotic solvent like toluene, dioxane, or THF.[9]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. TLC is a quick and easy way to get a qualitative sense of the reaction's progress by observing the consumption of the starting material and the appearance of the product spot. For more quantitative and definitive analysis, LC-MS is preferred as it can confirm the mass of the product and help identify side products.[1]

Visualizing Reaction Pathways and Troubleshooting

To better understand the potential pitfalls in the functionalization of 2-Chloro-3,6,7-trimethylquinoxaline, the following diagrams illustrate the desired catalytic cycle and the competing side reactions.

G cluster_0 Desired Catalytic Cycle (e.g., Suzuki Coupling) cluster_1 Side Reactions A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(Cl)L_n B->C D Transmetalation C->D S1 Dehalogenation C->S1 S2 Homocoupling (Dimerization) C->S2 C->S2 Ar-Cl E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A G Ar-R (Desired Product) F->G H Ar-Cl (Starting Material) H->B S3 Hydrolysis H->S3 H₂O I R-B(OR)₂ I->D P1 Ar-H S1->P1 P2 Ar-Ar S2->P2 P3 Ar-OH S3->P3

Caption: Competing reaction pathways in the functionalization of 2-Chloro-3,6,7-trimethylquinoxaline.

G cluster_catalyst Catalyst System Issues cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues start Low or No Product Yield catalyst_inactive Inactive Pd Source or Ligand Degradation? start->catalyst_inactive Check Catalyst ligand_choice Is Ligand Appropriate for Aryl Chloride? start->ligand_choice Check Ligand boronic_acid Boronic Acid/Ester Degradation? (Suzuki) start->boronic_acid Check Reagents oxygen Oxygen Contamination? start->oxygen Check Conditions base_issue Incorrect or Poor Quality Base? boronic_acid->base_issue amine_issue Amine Quality/Reactivity? (Buchwald) base_issue->amine_issue water Water Contamination? oxygen->water temperature Temperature Too Low/High? water->temperature

Caption: A logical workflow for troubleshooting low-yield functionalization reactions.

References

  • New Journal of Chemistry. (2022). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Retrieved from [Link]

  • ACS Publications. (1951). Notes. Quinoxalines. II. Basic Ethers from 2-Chloroquinoxaline. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Retrieved from [Link]

  • RSC Publishing. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Retrieved from [Link]

  • PMC. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2022). Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines. RSC Publishing. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • R Discovery. (2000). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • PMC. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Retrieved from [Link]

  • C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. (2022). Retrieved from [Link]

  • PMC. (2010). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Retrieved from [Link]

  • ResearchGate. (2007). 2-Chloro-3-methylquinoxaline. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling with Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on nitrogen-rich heterocycles, quinoxaline derivatives have become privileged scaffolds. However, performing Suzuki-Miyaura cross-couplings on chloroquinoxalines (particularly 2-chloro or 2,3-dichloroquinoxalines) presents unique mechanistic hurdles.

This guide synthesizes field-proven insights and authoritative chemical literature to help you diagnose failures, understand the underlying causality of side reactions, and implement self-validating protocols.

Diagnostic Workflow

Before adjusting your reaction conditions, you must identify the exact failure point in the catalytic cycle. Use the decision tree below alongside your LC-MS or TLC data to diagnose the root cause of your failed coupling.

DiagnosticTree A Failed Suzuki Coupling (Chloroquinoxaline) B Analyze Reaction Mixture (LC-MS / TLC) A->B C Chloroquinoxaline Recovered (>80%) B->C SM intact D Chloroquinoxaline Consumed B->D SM depleted E Catalyst Poisoning (N-Coordination) C->E Black precipitate F Failed Oxidative Addition C->F Solution clear G Protodeboronation of Boronic Acid D->G Ar-H detected H Hydrodehalogenation (Reduction) D->H Quinoxaline detected I Use Bulky Ligands (XPhos, SPhos) E->I F->I J Switch to Pd(0) Precatalyst (Pd2(dba)3) F->J G->J Avoid Pd(II) K Use Mild Base (K3PO4) & Limit Water G->K H->K

Caption: Diagnostic decision tree for troubleshooting failed Suzuki-Miyaura couplings of chloroquinoxalines.

In-Depth FAQ & Troubleshooting Guide

Q1: My starting material (chloroquinoxaline) is fully recovered. Is the C-Cl bond too strong for oxidative addition?

Causality & Insight: While the C-Cl bond is typically strong and often hinders oxidative addition, the C2 position of the quinoxaline ring is highly electrophilic. This intrinsic electronic bias actually facilitates oxidative addition, sometimes even overriding the traditional Ar-Br > Ar-Cl reactivity order ([1]). If your starting material is fully recovered, the failure is rarely due to the C-Cl bond strength itself. Instead, you are likely experiencing catalyst poisoning . The two basic nitrogen atoms in the quinoxaline ring act as strong σ -donors, coordinating to the unshielded palladium center and forming a stable, catalytically inactive complex. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The massive steric bulk of these ligands creates a protective shield around the Pd center, preventing N-coordination while their electron-rich nature accelerates oxidative addition.

Q2: The chloroquinoxaline is consumed, but I only see the protodeboronated aryl ring and unreacted starting material. How do I fix this?

Causality & Insight: Protodeboronation is the destructive loss of the boronic acid group. While traditionally viewed strictly as a base-catalyzed degradation pathway, recent mechanistic studies reveal a highly active palladium-catalyzed pathway. Counterintuitively, the bulky phosphine ligands (like XPhos) required to prevent N-coordination can actually promote protodeboronation when paired with Pd(II) precatalysts in the presence of adventitious water ([2]). These bulky ligands favor a reactive post-transmetalation intermediate that is highly susceptible to proton transfer. Solution: Switch from a Pd(II) source (like Pd(OAc)₂) to a Pd(0) precatalyst like Pd₂(dba)₃ to bypass the Pd(II)-mediated degradation pathway. Additionally, reduce the water content in your solvent system (e.g., use anhydrous 1,4-dioxane) and use a milder, anhydrous base like finely milled K₃PO₄.

Q3: I am observing significant hydrodehalogenation (reduction of the C-Cl bond to C-H). What is driving this?

Causality & Insight: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination (often sourced from alkoxide bases or alcoholic solvents) followed by reductive elimination, rather than proceeding through transmetalation. Solution: Strictly avoid alcoholic solvents (like ethanol or butanol) and alkoxide bases (like NaOtBu). Stick to aprotic solvents (toluene, dioxane) and inorganic bases.

Mechanistic Pathway & Failure Points

Understanding where the catalytic cycle breaks down is critical for rational optimization. The diagram below highlights the two most common failure points when working with chloroquinoxalines.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Ar-Cl Complex Pd0->PdII_OA Oxidative Addition Poison Catalyst Poisoning (N-coordination) Pd0->Poison Unshielded Pd PdII_TM Pd(II) Ar-Ar' Complex PdII_OA->PdII_TM Transmetalation Proto Protodeboronation (Loss of Ar'-B(OH)2) PdII_OA->Proto Excess H2O / Pd(II) PdII_TM->Pd0 Reductive Elimination

Caption: Catalytic cycle highlighting failure points: N-coordination and protodeboronation.

Quantitative Data: Catalyst & Ligand Performance Matrix

Application notes on structurally similar heterocyclic chlorides confirm that utilizing a Pd(0) source with bulky dialkylbiaryl phosphines dramatically improves yields while suppressing side reactions ([3]). The table below summarizes expected outcomes based on varying catalytic systems.

Catalyst SystemLigandBase / SolventPrimary OutcomeTypical Yield
Pd(PPh₃)₄ NoneNa₂CO₃ / Dioxane:H₂OModerate conversion; High risk of catalyst poisoning (Pd black formation).40-50%
Pd(OAc)₂ XPhosK₃PO₄ / Toluene:H₂OGood conversion; Promotes Pd-catalyzed protodeboronation of sensitive boronic acids.60-70%
Pd₂(dba)₃ XPhosK₃PO₄ / Anhydrous DioxaneExcellent conversion; Minimal poisoning; Suppressed protodeboronation.85-95%

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 2-Chloroquinoxaline

Objective: Synthesize 2-arylquinoxaline using a highly active, sterically hindered Pd(0) system to prevent N-coordination and protodeboronation.

Step 1: Reagent Charging & Deoxygenation (The "Dry" Phase)

  • Action: To an oven-dried Schlenk flask, add 2-chloroquinoxaline (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv). Evacuate and backfill with Argon (3 cycles).

  • Causality: Finely milled K₃PO₄ provides a high surface area for transmetalation without requiring water, effectively suppressing base-mediated protodeboronation.

  • Validation: Ensure the powder mixture is visually homogeneous before proceeding.

Step 2: Solvent Addition & Catalyst Activation

  • Action: Add anhydrous 1,4-dioxane via syringe under Argon. Stir at room temperature for 10 minutes.

  • Causality: Pre-stirring allows the Pd₂(dba)₃ and XPhos to undergo ligand exchange and form the active Pd(0)L₂ complex before thermal stress is applied.

  • Validation: The solution will transition from the dark purple/brown of Pd₂(dba)₃ to a reddish-orange hue. This color shift is your self-validating proof that the active catalytic species has successfully formed.

Step 3: Thermal Cross-Coupling

  • Action: Heat the reaction mixture to 90°C in a pre-heated oil bath for 4–8 hours.

  • Causality: 90°C provides sufficient thermal energy to drive the transmetalation step, which is often the rate-limiting step when using sterically hindered ligands like XPhos.

  • Validation: Monitor via TLC (Hexanes:EtOAc). The UV-active chloroquinoxaline spot should steadily disappear. Diagnostic check: If the solution turns completely black and a precipitate forms, catalyst poisoning has occurred (check your argon line and ligand stoichiometry).

Step 4: Quench & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Causality: Celite filtration removes inorganic salts (K₃PO₄, borate byproducts) and any precipitated palladium, preventing streaking and degradation during silica gel chromatography.

  • Validation: The resulting filtrate should be clear and free of black particulates, indicating a clean reaction profile ready for purification.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter.[Link]

Sources

Technical Support Center: HPLC Analysis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Workflow for Quinoxaline HPLC Analysis

Quinoxaline derivatives are a critical class of heterocyclic compounds widely utilized as antimicrobials, anticancer agents, and agricultural growth promoters[1][2]. Due to their diverse chemical properties—ranging from basic nitrogen-containing rings to highly polar carboxylic acid metabolites—High-Performance Liquid Chromatography (HPLC) remains the gold standard for their separation and quantification[1].

The diagram below outlines the primary diagnostic logic for troubleshooting the most common chromatographic failures encountered with these compounds.

G Start HPLC Analysis of Quinoxaline Derivatives Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Retention Poor Retention (Elution near void) Start->Retention Recovery Low Recovery (< 70%) or Drift Start->Recovery Silanol Cause: Silanol Interactions with Basic Nitrogens Tailing->Silanol Polarity Cause: High Polarity of Carboxylic Metabolites Retention->Polarity Matrix Cause: Matrix Interference & Protein Binding Recovery->Matrix FixTailing Action: End-Capped C18 or Ionic Liquid Additives Silanol->FixTailing FixRetention Action: Acidic pH (3.0) or HILIC / Ion-Pairing Polarity->FixRetention FixRecovery Action: Mixed-Mode SPE (e.g., Oasis MAX) Matrix->FixRecovery

Diagnostic workflow for troubleshooting HPLC issues with quinoxaline derivatives.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I experiencing severe peak tailing for basic quinoxaline derivatives, and how can I resolve it?

Causality: Quinoxalines contain basic nitrogen atoms within their heterocyclic ring structure. In reversed-phase HPLC, these basic nitrogens undergo secondary ion-exchange interactions with residual, unbonded acidic silanol groups (Si-O⁻) present on the silica stationary phase[3][4]. Because this secondary retention pathway is slower and energetically different from the primary hydrophobic interaction, the analyte elutes continuously over an extended period, manifesting as a severe tailing peak (Tailing Factor > 1.5)[3].

Self-Validating Solution:

  • Stationary Phase Upgrade: Switch to ultra-pure, exhaustively end-capped silica columns (e.g., ACE SuperC18) which physically shield the acidic silanols from the analyte[4].

  • Mobile Phase Modification: Introduce a silanol suppressor to the mobile phase. Alkylamines like triethylamine (TEA) or room-temperature ionic liquids (e.g., 1-hexyl-3-methylimidazolium chloride) competitively bind to the active silanol sites, blocking the quinoxaline nitrogens from interacting[5].

  • Validation Check: Inject a standard solution of pyridine or a known basic quinoxaline. If the asymmetry factor drops below 1.2, the silanol suppression is validated[4].

Q2: My polar quinoxaline metabolites (e.g., Quinoxaline-2-carboxylic acid) are eluting in the void volume. How do I increase retention?

Causality: Metabolites such as Quinoxaline-2-carboxylic acid (QCA) and 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) possess highly polar carboxylic acid moieties[6]. At a neutral pH, these groups are ionized (deprotonated into carboxylates), making the molecules highly hydrophilic. This prevents adequate partitioning into the non-polar C18 stationary phase, causing them to elute with the solvent front.

Self-Validating Solution:

  • Ion-Suppression: Lower the mobile phase pH to approximately 2.5–3.0 using 0.1% formic acid or trifluoroacetic acid (TFA)[7]. This pH is below the pKa of the carboxylic acid, ensuring the analyte remains in its neutral, lipophilic state, thereby increasing retention on a C18 column.

  • Validation Check: Monitor the retention factor ( k′ ). A successful pH adjustment will shift the k′ from < 1 to a stable value between 2 and 5.

Q3: I am seeing low recovery rates (<70%) and baseline drift when analyzing quinoxaline di-N-oxides in animal tissue matrices. What is the fix?

Causality: Biological matrices (e.g., swine liver or animal feeds) contain high concentrations of proteins and endogenous lipids that bind to quinoxaline derivatives[6][8]. Simple protein precipitation leaves behind phospholipids that irreversibly foul the analytical column, leading to matrix suppression in the UV/MS detector and progressive loss of column capacity[8].

Self-Validating Solution:

  • Orthogonal Clean-up: Implement a Solid-Phase Extraction (SPE) protocol using a mixed-mode polymeric sorbent (e.g., Oasis MAX - Mixed-mode Anion eXchange)[6]. This allows for aggressive washing steps that remove neutral lipids and basic interferences before eluting the acidic quinoxaline markers.

  • Validation Check: Spike a blank matrix with a known concentration of an internal standard (e.g., a deuterated quinoxaline). A post-extraction recovery rate of >80% validates the extraction efficiency and absence of matrix effects[8].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to verify methodological integrity.

Protocol A: Extraction and SPE Clean-up for QCA and MQCA in Tissue Matrices

This protocol isolates marker residues (QCA and MQCA) from complex biological tissues[6].

Step-by-Step Methodology:

  • Homogenization & Hydrolysis: Accurately weigh 2.0 g of homogenized tissue sample into a centrifuge tube. Add 10 mL of 0.5 M HCl and incubate at 37°C for 16 hours. Causality: Acid hydrolysis is required to release protein-bound marker residues into their free acid forms.

  • Primary Extraction: Neutralize the homogenate to pH 7.0 using NaOH, then extract with 15 mL of ethyl acetate. Centrifuge at 4000 rpm for 10 minutes. Collect the organic supernatant and evaporate to dryness under a gentle nitrogen stream at 40°C.

  • SPE Conditioning: Condition an Oasis MAX SPE cartridge with 3 mL of HPLC-grade methanol followed by 3 mL of HPLC-grade water. Self-Validation: Ensure the sorbent bed does not dry out during this step to maintain active binding sites.

  • Sample Loading: Reconstitute the dried extract in 2 mL of water (adjusted to pH 8.0 with ammonium hydroxide) and load onto the conditioned cartridge at a flow rate of 1 mL/min.

  • Orthogonal Washing: Wash the cartridge with 3 mL of 5% ammonium hydroxide in water (removes neutral and basic interferences), followed by 3 mL of methanol (removes hydrophobic lipid interferences)[6].

  • Target Elution: Elute the strongly bound acidic quinoxalines with 3 mL of 2% formic acid in methanol. The acidic modifier neutralizes the anion-exchange interaction, releasing the analytes.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial HPLC mobile phase. Filter through a 0.22 µm syringe filter prior to injection[1].

Protocol B: Optimized RP-HPLC Method for Quinoxaline Derivatives

This method is optimized to prevent peak tailing and ensure baseline resolution of quinoxaline mixtures[1][7].

Step-by-Step Methodology:

  • Instrumentation Setup: Equip the HPLC system with a UV-Vis or Diode Array Detector (DAD) and a highly end-capped C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]. Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer kinetics[8].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water (pH ~2.8). Causality: Suppresses ionization of acidic quinoxalines and protonates residual silanols.

    • Mobile Phase B: HPLC-grade Acetonitrile[1][9].

    • Self-Validation: Degas both phases via sonication or vacuum filtration to prevent micro-bubble formation in the pump head.

  • Gradient Elution Program:

    • 0–5 min: Isocratic hold at 15% B (Focuses polar analytes at the column head).

    • 5–15 min: Linear gradient from 15% B to 50% B.

    • 15–20 min: Isocratic hold at 50% B (Elutes highly hydrophobic derivatives).

    • 20–21 min: Return to 15% B.

    • 21–30 min: Re-equilibration at 15% B.

  • Data Acquisition: Set the flow rate to 1.0 mL/min and monitor UV absorbance at 254 nm and 317 nm (the optimal wavelengths for the quinoxaline chromophore)[1][10].

Quantitative Method Performance Data

The following table summarizes the validated quantitative performance metrics for various quinoxaline derivatives across different matrices, demonstrating the efficacy of the optimized protocols[6][8].

Analyte(s)MatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Olaquindox, QCA, MQCA Animal Products2.5 - 100 µg/L72.6 - 90.50.08 µg/kgN/A
QCA, MQCA Animal Tissues2 - 100 µg/kg70 - 110CCα: 0.7 - 2.6 µg/kgCCβ: 1.3 - 5.6 µg/kg
Quinoxaline 1,4-dioxides Swine Liver5 - 500 µg/L71.6 - 92.9N/AN/A

Note: CCα (Decision limit) and CCβ (Detection capability) are standard European Commission validation parameters for veterinary drug residues.

References

  • BenchChem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Retrieved from 1

  • National Institutes of Health (NIH). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from 7

  • MDPI. Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Retrieved from 2

  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. Retrieved from 6

  • Bujno Chemicals. HPLC and UHPLC Columns: Quinoxaline. Retrieved from 3

  • SciSpace. Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. Retrieved from 9

  • Taylor & Francis. Development and validation of an enzyme-linked immunosorbent assay for rapid detection of multi-residues of five quinoxaline-1,4-dioxides in animal feeds. Retrieved from 8

  • Advanced Chromatography Technologies. ACE SuperC18 - HPLC. Retrieved from 4

  • ResearchGate. Application of ionic liquids as mobile phase modifier in HPLC. Retrieved from 5

  • J-Stage. High Performance Liquid Chromatographic Separation of Malto-Oligosaccharides as Quinoxaline Derivatives. Retrieved from11

  • Taylor & Francis. Quinoxaline Derivatives Derived from d-Glucuronic Acid and d-Galacturonic Acid. Retrieved from 10

Sources

preventing degradation of 2-Chloro-3,6,7-trimethylquinoxaline during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 2-Chloro-3,6,7-trimethylquinoxaline During Reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses and complex byproduct mixtures when working with halogenated quinoxalines.

2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9)[1] is a highly valuable electrophilic building block for drug development. However, its C2-chloro substituent is notoriously labile. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the structural integrity of your starting material during complex chemical transformations.

Mechanistic Insights: Understanding the Causality of Degradation

Before implementing preventative measures, we must understand the chemical causality behind the degradation. The quinoxaline core is a weak base, and the electron-withdrawing nature of the nitrogen atoms makes the C2 position highly susceptible to nucleophilic attack. The three methyl groups (at positions 3, 6, and 7) provide slight steric hindrance and electron donation[2], but they do not fundamentally alter the extreme reactivity of the C-Cl bond.

  • Hydrolysis (The Primary Culprit): Under both acidic and basic aqueous conditions, the 2-chloro group rapidly hydrolyzes to form 3,6,7-trimethylquinoxalin-2(1H)-one[3]. In acidic media, protonation of the quinoxaline nitrogens dramatically increases the electrophilicity of the C2 position, facilitating nucleophilic attack by even trace amounts of water[3].

  • Solvolysis in Protic Solvents: Using methanol or ethanol as a solvent, especially in the presence of a base, leads to unintended nucleophilic aromatic substitution (SNAr), yielding 2-alkoxyquinoxalines.

  • Photodegradation & Oxidation: Quinoxaline derivatives exhibit inherent photosensitivity. Prolonged exposure to light and oxygen can lead to N-oxide formation or ring degradation[4].

Pathways SM 2-Chloro-3,6,7- trimethylquinoxaline Hydrolysis Hydrolysis (Trace H2O / Acid / Base) SM->Hydrolysis Solvolysis Solvolysis (Alcohols / Amines) SM->Solvolysis Photo Photodegradation (Light / O2) SM->Photo Deg1 3,6,7-Trimethyl- quinoxalin-2(1H)-one Hydrolysis->Deg1 Deg2 2-Alkoxy/Amino- quinoxaline byproducts Solvolysis->Deg2 Deg3 N-Oxides & Ring Cleavage Photo->Deg3

Primary degradation pathways of 2-Chloro-3,6,7-trimethylquinoxaline during reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Suzuki-Miyaura cross-coupling, but my LC-MS shows a major byproduct with a mass shift of -18.5 Da (loss of Cl, addition of OH). How do I stop this? A1: You are observing the rapid hydrolysis of the 2-chloro group to the corresponding quinoxalin-2(1H)-one[5]. Suzuki couplings typically require aqueous bases (e.g., Na2CO3 in H2O/Dioxane). To prevent this, you must eliminate water from the catalytic cycle:

  • Switch to anhydrous conditions: Use anhydrous bases like Cs2CO3 or K3PO4 suspended in dry toluene or 1,4-dioxane.

  • Lower the temperature: If trace water is unavoidable, reduce the reaction temperature and use a highly active palladium precatalyst (e.g., XPhos Pd G3) that operates efficiently at room temperature.

Q2: My stock solution of 2-Chloro-3,6,7-trimethylquinoxaline turns dark and shows multiple peaks on HPLC after a week. What is happening? A2: This is a combination of photodegradation and acid-catalyzed degradation[3][4]. Solvents like chloroform and dichloromethane can slowly generate HCl upon storage. This trace acid protonates the quinoxaline ring, catalyzing its degradation[3].

  • Solution: Store the compound as a neat solid in a desiccator at 4°C, protected from light. If a stock solution is required, prepare it fresh in anhydrous, acid-free aprotic solvents (e.g., dry THF) and store it in amber vials.

Q3: Can I use standard acidic workup (e.g., 1M HCl wash) to remove amine impurities after my reaction? A3: No. Exposing 2-chloroquinoxalines to strong aqueous acids, even briefly during workup, risks rapid hydrolysis[3]. Instead, use a mild buffer (e.g., saturated NH4Cl, pH ~6) or employ catch-and-release solid-phase extraction (SPE) using a cation exchange resin to sequester amines without subjecting your product to an aqueous acidic environment.

Quantitative Data: Stability Matrix

To guide your solvent and condition selection, we have summarized the stability profile of 2-chloroquinoxaline derivatives based on empirical degradation kinetics[5].

Solvent SystemTemp (°C)Additive / ConditionHalf-Life (t½)Recommendation
H2O / THF (1:1)250.1 M HCl< 2 hoursAvoid (Rapid Hydrolysis)
H2O / THF (1:1)250.1 M NaOH< 4 hoursAvoid (Rapid Hydrolysis)
Methanol60K2CO3< 1 hourAvoid (Solvolysis)
Anhydrous Toluene80Cs2CO3> 48 hoursOptimal for Cross-Coupling
Anhydrous THF25None (Dark Storage)> 1 monthOptimal for Storage

Troubleshooting Guide: Logic Workflow

When facing degradation, systematic isolation of variables is critical. Follow this logic tree to identify and eliminate the root cause of your byproduct formation.

Troubleshooting Start Degradation Observed CheckH2O Check Moisture (Karl Fischer) Start->CheckH2O HighH2O > 50 ppm H2O CheckH2O->HighH2O LowH2O < 50 ppm H2O CheckH2O->LowH2O Action1 Dry Solvents & Use Inert Gas HighH2O->Action1 CheckSolvent Check Solvent Type LowH2O->CheckSolvent Protic Protic (MeOH, EtOH) CheckSolvent->Protic Aprotic Aprotic (THF, PhMe) CheckSolvent->Aprotic Action2 Switch to Aprotic Solvent Protic->Action2 CheckpH Check pH / Additives Aprotic->CheckpH Acidic Acidic/Strong Base CheckpH->Acidic Action3 Buffer to Neutral or Use Mild Base Acidic->Action3

Logical troubleshooting workflow for mitigating quinoxaline degradation.

Self-Validating Experimental Protocol: Anhydrous Nucleophilic Substitution

To ensure trustworthiness and reproducibility, this protocol incorporates "self-validating" steps: In-Process Controls (IPCs) that confirm the absence of degradation before committing expensive reagents to the reaction.

Objective: Substitute the 2-chloro group of 2-Chloro-3,6,7-trimethylquinoxaline with a complex secondary amine without inducing hydrolysis.

Step-by-Step Methodology:

  • Preparation of Anhydrous Environment: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Validation (Self-Validation Step 1): Add 5.0 mL of anhydrous 1,4-dioxane to the flask. Withdraw a 100 µL aliquot via a dry syringe and perform Karl Fischer titration. Causality Check: Proceed to the next step ONLY if the water content is < 50 ppm.

  • Substrate Dissolution: Add 2-Chloro-3,6,7-trimethylquinoxaline (1.0 mmol, 206.67 mg)[1] to the flask. Stir until completely dissolved.

  • Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL). Causality Note: DIPEA is chosen over inorganic bases like K2CO3 because it is non-nucleophilic and completely soluble, preventing localized basic hotspots that can trigger side reactions.

  • IPC Check (Self-Validation Step 2): Stir for 15 minutes at room temperature. Withdraw a 10 µL aliquot, quench in dry acetonitrile, and run a rapid LC-MS. You must observe the intact parent mass (m/z ~207 [M+H]+) and NO peak at m/z ~189 (the hydrolysis product)[2]. If hydrolysis is observed here, your solvent or base was wet.

  • Nucleophile Addition: Slowly add the secondary amine (1.2 mmol) dropwise over 5 minutes.

  • Reaction & Monitoring: Heat the reaction to 80°C. Monitor via LC-MS every 2 hours. Because the system is strictly anhydrous and aprotic, the SNAr reaction will proceed cleanly without competitive hydrolysis.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO3 (pH ~8). Avoid acidic washes. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References[3] stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions - Benchchem, benchchem.com, Verified URL[5] Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions - Benchchem, benchchem.com, Verified URL[2] 2-chloro-3,6,7-trimethylquinoxaline (C11H11ClN2) - PubChemLite, uni.lu,Verified URL[4] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI, mdpi.com, Verified URL[1] CAS:29067-80-9, 2-Chloro-3,6,7-trimethylquinoxaline-毕得医药, bidepharm.com, Verified URL

Sources

Technical Support Center: Managing Exothermic Reactions in Quinoxaline Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and process chemists scaling up the chlorination of quinoxaline derivatives (e.g., converting 2-hydroxyquinoxaline to 2-chloroquinoxaline).

Because these transformations rely on highly electrophilic and reactive chlorinating agents like Phosphorus Oxychloride (POCl₃), they present severe thermal hazards[1][2]. This guide bypasses basic safety sheets to deliver field-proven thermodynamic control strategies, causality-driven troubleshooting, and self-validating protocols.

Section 1: Thermodynamic Profiling & Causality (FAQ)

Q1: Why does the chlorination of quinoxalinones often lead to unexpected thermal runaways, even on a small scale? A: The thermal runaway risk in this reaction is biphasic, meaning it occurs in two distinct stages due to different chemical mechanisms:

  • The Activation Exotherm: The initial reaction between the lactam (2-hydroxyquinoxaline) and POCl₃ (often catalyzed by DMF to form a Vilsmeier-Haack intermediate) is highly exothermic. If the dosing rate exceeds the cooling capacity of the reactor, thermal accumulation occurs[3].

  • The Delayed Quench Exotherm (The Primary Hazard): POCl₃ and water are initially immiscible. If water is added directly to a reaction mixture containing unreacted POCl₃, the water pools. Hydrolysis occurs slowly only at the biphasic interface until the generated heat raises the temperature enough to boil the water. This causes violent, rapid mixing, triggering a catastrophic and instantaneous exothermic release from the bulk POCl₃[1][4].

Q2: What are the exact thermodynamic parameters I should anticipate during POCl₃ activation? A: Understanding the thermodynamic profile is critical for safe scale-up. Based on reaction calorimetry (RC1) studies of POCl₃ activation, the following parameters dictate the cooling requirements[3]:

Table 1: Thermochemical Analysis of POCl₃ Activation (0 °C)

ParameterValueCausality & Process Implication
Heat Generated 65.88 kJ/molHigh energy release requires active jacket cooling; cannot be run adiabatically.
Adiabatic Temp. Rise ( ΔTad​ ) 30.40 KIf cooling fails, the temperature will spike by ~30 °C.
MTSR (Max Temp of Synthesis Reaction) 30.40 °CKept well below the Maximum Technical Temperature (MTT, solvent boiling point), ensuring the reaction remains in a safe envelope[3].
Thermal Accumulation 1.80%Low accumulation means the reaction is fast; heat is released immediately upon dosing rather than building up dangerously[3].

Section 2: Reaction Optimization & Troubleshooting

Q3: How can I mitigate the exotherm during the reaction phase without compromising the yield of 2-chloroquinoxaline? A: The traditional method uses neat POCl₃ as both reagent and solvent, which leaves a massive, hazardous excess of POCl₃ to be quenched later. The Solution: Transition to an equimolar POCl₃ protocol using a stoichiometric base. By using 1.0 equivalent of POCl₃ and 1.0 equivalent of a base like pyridine, the pyridine acts as both an acid scavenger and a nucleophilic catalyst. It reacts with POCl₃ to form a highly electrophilic pyridinium-phosphoryl complex, accelerating the activation of the quinoxalinone hydroxyl group. This drives the reaction to >90% yield without leaving unreacted POCl₃ behind, virtually eliminating the downstream quench hazard[5].

Q4: My reaction mixture turns into a dark, intractable tar, and the temperature spikes. What is happening? A: This is a localized heating failure. Solid 2-hydroxyquinoxaline forms a thick slurry. When POCl₃ is added, poor mass transfer prevents heat dissipation, creating localized "hot spots" that cause the starting material to decompose into tar. The Fix: Increase the agitation speed (using an overhead stirrer, not a magnetic stir bar) and strictly control the POCl₃ dosing rate. Alternatively, continuous-flow micro-reactors provide superior surface-area-to-volume ratios, instantly dissipating heat and preventing tar formation[2].

Caption: Workflow comparing traditional vs. optimized chlorination, highlighting thermal risk mitigation.

Section 3: Standard Operating Procedure (SOP) - Self-Validating Protocol

This protocol details the synthesis of 2-chloroquinoxaline utilizing the equimolar POCl₃ approach to minimize thermal hazards[5]. Every phase includes a self-validating checkpoint to ensure the physical reality of the reaction matches theoretical safety limits.

Phase 1: Setup and Reagent Charging
  • Equip a 500 mL jacketed reactor with an overhead mechanical stirrer, an internal thermocouple, an addition funnel, and a reflux condenser connected to a caustic scrubber (to neutralize evolved HCl gas).

  • Charge the reactor with 2-hydroxyquinoxaline (43.8 g, 0.3 mol) and anhydrous pyridine (24.3 mL, 0.3 mol)[5].

  • Validation Checkpoint 1 (System Integrity): Purge the system with N₂ for 15 minutes. Ensure the internal temperature reads ambient (~20 °C) and the scrubber lines are unobstructed.

Phase 2: Controlled Dosing (The Critical Exotherm)
  • Cool the reactor jacket to 0 °C. Wait until the internal slurry temperature drops below 5 °C.

  • Load POCl₃ (27 mL, 0.3 mol) into the addition funnel[5].

  • Begin dropwise addition of POCl₃.

  • Validation Checkpoint 2 (Cooling Capacity Validation): Dose exactly 10% (2.7 mL) of the POCl₃ and pause. Monitor the internal thermocouple. If the temperature rises above 10 °C, your cooling capacity is insufficient for the current agitation rate. Do not proceed until the temperature drops back to 5 °C. This validates the heat removal rate before committing the full reagent load.

  • Resume addition at a rate that maintains the internal temperature strictly below 15 °C.

Phase 3: Thermal Cyclization
  • Once addition is complete, slowly raise the jacket temperature to heat the mixture to 100 °C for 2 hours.

  • Validation Checkpoint 3 (Reaction Completion): The initial thick slurry will transition into a homogenous, dark solution as the chloroquinoxaline forms. Pull an aliquot, quench in ice water, and verify the disappearance of the starting material via TLC or HPLC.

Section 4: The Critical Quench: Managing POCl₃ Hydrolysis

Q5: What is the safest way to quench the reaction if I used excess POCl₃? A: The Reverse Quench is the absolute gold standard. Never add water to the reaction mixture. Instead, slowly dose the cooled reaction mixture into a large vessel containing a vast excess of vigorously stirred ice-water (0-5 °C). Causality: By adding the reaction mixture to water, the POCl₃ droplets are instantly dispersed in a massive aqueous heat sink. This prevents the immiscible pooling that causes delayed exotherms and ensures immediate, temperature-controlled hydrolysis[1][4].

Q6: What if my reactor configuration prevents a reverse quench (e.g., bottom drain issues)? A: If a direct quench is unavoidable, you must use a biphasic alkaline quench. Add a co-solvent (like toluene) to dilute the POCl₃, cool to <5 °C, and slowly add an aqueous alkaline solution (e.g., 2M NaOH). Causality: The alkaline environment prevents the formation of energetic metastable intermediates (like pyrophosphoryl chlorides) that stabilize in acidic water and cause violent delayed exotherms[1].

Caption: Decision logic tree for safely quenching POCl₃ to prevent delayed thermal runaways.

References
  • Achmatowicz, M. M., et al. (2010). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation / Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. 1

  • ResearchGate. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3.2

  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.4

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.5

  • ChemRxiv. (n.d.). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir.3

Sources

removing unreacted starting material from 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: Isolation of 2-Chloro-3,6,7-trimethylquinoxaline from Unreacted Starting Material Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Diagnostic Center: Mechanistic Causality of Impurities

When synthesizing 2-chloro-3,6,7-trimethylquinoxaline, the reaction typically involves the chlorination of the precursor, 3,6,7-trimethylquinoxalin-2(1H)-one, using phosphorus oxychloride (POCl₃)[1]. The most common issue researchers face is the persistent contamination of the final product by this unreacted starting material.

To successfully separate them, we must exploit their fundamental electronic differences rather than their mass (which is nearly identical).

  • The Starting Material (Precursor): Exists in a tautomeric equilibrium between the lactam (N-H) and lactim (O-H) forms. This motif acts as a strong hydrogen bond donor and possesses a weakly acidic proton (pKa ~8.5).

  • The Product (2-Chloro derivative): The substitution of the oxygen for a lipophilic chlorine atom completely eliminates the hydrogen-bond donor capacity and neutralizes the molecule's acidity.

This discrepancy in acidity and polarity is the causality behind the phase-separation and chromatographic purification strategies detailed below.

Decision Matrix: Purification Workflow

The following diagnostic workflow illustrates the logic gates for isolating the chlorinated product based on the chemical properties of the reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product + Quinoxalinone + POCl3) Quench Ice-Water Quench (Hydrolyzes POCl3) Start->Quench Extraction Liquid-Liquid Extraction (EtOAc / Water) Quench->Extraction Aqueous Aqueous Phase (H3PO4 / HCl) Extraction->Aqueous Discard Organic Organic Phase (Product + Quinoxalinone) Extraction->Organic BaseWash Alkaline Wash (2% NaOH) Deprotonates Quinoxalinone Organic->BaseWash Aqueous2 Aqueous Phase (Sodium Quinoxalinolate) BaseWash->Aqueous2 Discard Organic2 Organic Phase (Pure 2-Chloro Product) BaseWash->Organic2 Chromatography Silica Gel Chromatography (Optional Polish) Organic2->Chromatography Pure Pure 2-Chloro-3,6,7-trimethylquinoxaline Chromatography->Pure

Workflow for isolating 2-Chloro-3,6,7-trimethylquinoxaline from starting materials.

Validated Methodologies: Step-by-Step Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (Primary Method)

Purpose: Scalable, chromatography-free removal of unreacted quinoxalinone. Causality: Washing the organic phase with a strong base deprotonates the acidic lactam proton of the starting material, forming a water-soluble sodium salt that partitions into the aqueous layer[2]. The 2-chloro product remains in the organic phase.

  • Concentration: Distill off excess POCl₃ under reduced pressure before workup. Causality: Reduces the violent exothermic shock and the volume of corrosive acid generated during the aqueous quench.

  • Quench: Slowly pour the remaining crude residue onto 10 volumes of crushed ice[1]. Causality: POCl₃ hydrolysis is violently exothermic. Ice maintains a ~0 °C environment, preventing the newly formed C-Cl bond from thermally hydrolyzing back to the starting material.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) (3 × 30 mL)[1].

  • Alkaline Wash: Wash the combined organic layers with cold 2% NaOH solution (2 × 20 mL)[2].

  • Validation (Self-Validating Step): Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1) and visualize under UV 254 nm. The baseline spot (starting material) must be completely absent. If present, repeat the NaOH wash.

  • Finalization: Wash with brine to break any micro-emulsions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography (Polishing Method)

Purpose: Removal of non-polar byproducts or trace starting material if the alkaline wash is incomplete. Causality: The 2-chloro product is highly lipophilic and lacks hydrogen-bond donors, allowing it to elute rapidly. The starting material retains heavily on the polar silica stationary phase due to strong H-bonding.

  • Sample Preparation: Dry-load the concentrated crude mixture onto silica gel. Causality: Prevents band broadening caused by the compound's low solubility in pure hexanes.

  • Column Equilibration: Pack the column with Hexane:EtOAc (10:1).

  • Elution: Run the column using a gradient from 10:1 to 5:1 Hexane:EtOAc.

  • Validation: Collect fractions and analyze via TLC. The 2-chloro product will elute first (Rf ~0.75). Discard any late-eluting fractions containing the baseline starting material.

Protocol C: Recrystallization (High-Purity Polish)

Purpose: Final purification to achieve >99% purity for crystallographic or biological studies. Causality: 2-Chloro-3,6,7-trimethylquinoxaline forms highly ordered crystal lattices in non-polar solvents, whereas trace polar impurities remain solvated in the mother liquor.

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling petroleum ether (40–60 °C) or hexanes[2].

  • Crystallization: Allow the solution to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 2 hours.

  • Validation: Filter the crystals and determine the melting point. A sharp melting transition confirms the absence of starting material within the crystal lattice.

Quantitative Data: Physicochemical Comparison

Property3,6,7-Trimethylquinoxalin-2(1H)-one (Starting Material)2-Chloro-3,6,7-trimethylquinoxaline (Product)
Molecular Weight 188.23 g/mol 206.67 g/mol
H-Bond Donors 1 (N-H / O-H tautomer)0
Aqueous Solubility Poor (Neutral pH), High (Alkaline pH > 9)Poor across all pH levels
Typical TLC Rf (Hexane:EtOAc 3:1)~0.10 - 0.20 (Tails due to H-bonding)~0.70 - 0.80 (Sharp spot)
Reactivity to POCl₃ Reactive (Nucleophilic oxygen)Unreactive (Stable)

Troubleshooting FAQs

Q: Why is my 2-chloro product reverting to the starting material during the workup? A: This is a classic case of reverse hydrolysis. The C-Cl bond in 2-chloroquinoxalines is activated toward nucleophilic aromatic substitution (SNAr). If the POCl₃ quench is performed in water at room temperature, the exothermic reaction heats the mixture, and the generated HCl/H₃PO₄ creates a hot, highly acidic aqueous environment that hydrolyzes the C-Cl bond back to the lactam (C-OH)[3]. Solution: Always quench over a large excess of crushed ice and perform the extraction immediately to trap the product kinetically[1].

Q: I am experiencing a severe emulsion during the 2% NaOH wash. How can I resolve this? A: Emulsions in this specific system are caused by the amphiphilic nature of the partially deprotonated quinoxalinone salts acting as surfactants. Solution: Do not shake the separatory funnel vigorously; instead, use a gentle swirling motion. If an emulsion forms, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase. This forces the organic compounds out of the aqueous layer (salting-out effect) and rapidly breaks the emulsion.

Q: Can I use saturated NaHCO₃ instead of 2% NaOH for the alkaline wash? A: It depends on the exact substitution of your quinoxaline, but generally, no. While NaHCO₃ (pH ~8.3) is sufficient to neutralize residual acid, it is not basic enough to quantitatively deprotonate the quinoxalinone (pKa ~8.5–9.0). 2% NaOH (pH ~13.7) ensures complete conversion to the water-soluble sodium salt for efficient phase separation[2].

Sources

Technical Support Center: Buchwald-Hartwig Amination of Heteroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center dedicated to the Buchwald-Hartwig amination of heteroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring successful C-N cross-coupling reactions with challenging heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a heteroaromatic halide giving a low yield or failing completely?

Low yields or reaction failures with heteroaromatic substrates are common and can often be attributed to a few key factors that are less prevalent with simple aryl halides. The most frequent culprits include:

  • Catalyst Poisoning: The heteroatom(s) in your substrate, particularly nitrogen, can coordinate to the palladium catalyst, effectively "poisoning" it and shutting down the catalytic cycle. This is a very common issue with substrates like 2-halopyridines.[1]

  • Suboptimal Ligand Choice: The ligand is crucial for protecting the palladium center and facilitating the reaction. A ligand that is not sterically bulky or electron-rich enough may not prevent coordination of the heteroaromatic substrate.[1][2]

  • Incorrect Base Selection: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle. A base that is too weak may not be effective, while a base that is too strong could lead to side reactions with sensitive heteroaromatics.[1][3]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture. Impurities in your reagents or solvents, or a failure to maintain an inert atmosphere, can quickly deactivate the catalyst.[4][5]

Q2: My reaction mixture turns black and the reaction stalls. What does this mean?

The formation of a fine black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[1][4] This means the active palladium(0) catalyst has fallen out of the catalytic cycle and aggregated into an inactive metallic form. This can be caused by:

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to their oxidation and subsequent decomposition.[4]

  • High Temperatures: While heat is often required, excessively high temperatures (typically >120 °C) can cause the catalyst to decompose, especially over long reaction times.[1]

  • Water or Protic Impurities: The presence of water can lead to the formation of palladium hydroxide species, which can then decompose to palladium black.[4]

Q3: I'm observing a significant amount of hydrodehalogenation as a side product. How can I minimize this?

Hydrodehalogenation, where the halide on your starting material is replaced by a hydrogen atom, is a common side reaction that competes with the desired amination.[4][6] It arises from the formation of a palladium hydride species. To minimize this:

  • Optimize the Base: Strong bases like sodium tert-butoxide can sometimes promote hydrodehalogenation. Screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[3][6]

  • Ensure Anhydrous Conditions: Rigorously drying all solvents and reagents is crucial, as water can be a source of protons for this side reaction.[6]

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (forming your product) and the pathways leading to hydrodehalogenation. Screening different ligands is a key strategy.[4]

Detailed Troubleshooting Guide

Issue 1: Low or No Conversion with N-Heterocyclic Halides (e.g., Pyridines, Pyrimidines, Imidazoles)

This is the most common challenge, primarily due to catalyst inhibition by the nitrogen lone pair of the heterocycle.

Causality

The nitrogen atom of the heteroaryl halide can act as a ligand, binding to the palladium center and preventing the desired catalytic cycle from proceeding.[1] This is particularly problematic for 2-substituted pyridines and other heterocycles where the nitrogen is in close proximity to the halide.

Troubleshooting Workflow

A Low Yield with N-Heterocycle B Switch to Bulky, Electron-Rich Ligand A->B Primary Suspect: Catalyst Poisoning F Check Reagent Purity & Inert Atmosphere A->F Always a good practice C Screen Different Bases B->C If still low yield D Optimize Temperature & Time C->D If still low yield E Use a Pre-catalyst D->E For reproducibility

Caption: A step-by-step workflow for troubleshooting low yields with N-heterocyclic substrates.

Step-by-Step Protocol: Ligand and Base Screening
  • Ensure Inert Atmosphere: Start by ensuring your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[4]

  • Select Appropriate Ligands: For coordinating heterocycles, sterically hindered and electron-rich ligands are essential to shield the palladium center.

    • Biarylphosphines: Start with established ligands like XPhos, RuPhos, or BrettPhos.[2][7] These have proven effective for a wide range of heteroaromatic substrates.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr, are also highly effective, offering strong electron donation and steric bulk that can facilitate the coupling of challenging heteroaryl chlorides.[8][9][10]

  • Screen Bases: The choice of base is critical and often needs to be matched with the ligand and substrate.

    • Begin with a strong base like NaOtBu or LHMDS, as these are often effective.[3]

    • If side reactions or substrate decomposition are observed, switch to weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[3] These can offer better functional group tolerance.[11]

  • Optimize Temperature: Start at a moderate temperature (e.g., 80-100 °C). If the reaction is clean but slow, the temperature can be increased. If catalyst decomposition is observed, lower the temperature and increase the reaction time.[1]

Data Presentation: Ligand Selection Guide for Heteroaromatics
Heteroaromatic ClassRecommended LigandsCommon BasesNotes
Pyridines/Pyrimidines XPhos, RuPhos, BrettPhos, IPrNaOtBu, Cs₂CO₃, K₃PO₄2-halo derivatives are particularly challenging due to catalyst poisoning.[1] Bulky ligands are critical.
Pyrroles/Indoles XPhos, DavePhos, XantphosK₃PO₄, Cs₂CO₃Can be sensitive to strong bases. Weaker bases are often preferred.
Furans/Thiophenes XPhos, SPhos, AdBrettPhosNaOtBu, NaOTMSGenerally less coordinating and more straightforward than N-heterocycles.
Oxazoles/Thiazoles BIAN-NHC ligands, EPhosK₃PO₄, Cs₂CO₃Historically challenging substrates; may require specialized, highly active catalyst systems.[12][13]
Imidazoles/Pyrazoles XPhos, AdBrettPhos, NHC ligandsCs₂CO₃, K₂CO₃Be aware of potential N-H reactivity on the heterocycle itself, which may require protection.[14]

This table provides general recommendations. Optimal conditions will always be substrate-dependent and may require screening.

Issue 2: Competing Side Reactions: Hydrodehalogenation vs. Amination

A common issue is the consumption of the heteroaryl halide without the formation of the desired product, often due to hydrodehalogenation.

Mechanistic Insight

The desired productive cycle involves reductive elimination from the palladium(II) intermediate to form the C-N bond. However, a competing pathway involves the formation of a palladium-hydride species, which can then undergo reductive elimination with the aryl group to yield the hydrodehalogenated arene.

A Pd(II)-Amido Complex B Reductive Elimination (Desired Pathway) A->B C β-Hydride Elimination or Other Hydride Source A->C D Desired Aminated Product B->D E Pd-H Species C->E F Hydrodehalogenated Byproduct E->F

Caption: Competing pathways in Buchwald-Hartwig amination leading to desired product versus hydrodehalogenation.

Protocol for Minimizing Hydrodehalogenation
  • Solvent and Reagent Purity:

    • Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices.[1][15]

    • Ensure the amine and base are of high purity and stored under inert atmosphere. Water is a common source of protons for this side reaction.[4]

  • Base Screening:

    • If using NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃. These weaker bases can sometimes suppress the formation of the palladium-hydride species.[3]

  • Ligand Screening:

    • The steric and electronic properties of the ligand can significantly influence the rate of reductive elimination versus side reactions.

    • Perform a parallel screen of 3-4 different ligands (e.g., XPhos, RuPhos, a bulky NHC ligand) to identify the one that gives the best product-to-byproduct ratio.[4]

Issue 3: Poor Reactivity of Electron-Deficient or Electron-Rich Heterocycles

The electronic nature of the heteroaromatic ring can significantly impact the ease of oxidative addition, a key step in the catalytic cycle.

Causality
  • Electron-Deficient Heterocycles (e.g., containing multiple nitrogen atoms or electron-withdrawing groups): While oxidative addition should be faster, these substrates are often more prone to catalyst inhibition and may be more susceptible to nucleophilic attack by the base or other species.

  • Electron-Rich Heterocycles (e.g., pyrroles, furans): Oxidative addition to the Pd(0) center can be sluggish, often requiring more forcing conditions or more electron-rich, active catalysts.

Experimental Protocol: Tailoring Conditions for Electronic Effects
  • For Electron-Deficient Heterocycles:

    • Ligand Choice: Use highly electron-donating ligands like bulky NHCs or biarylphosphines such as BrettPhos to increase the electron density on the palladium center, which can help stabilize the catalyst and promote the desired reaction pathway.[7][16]

    • Base: Use a weaker base (K₃PO₄, Cs₂CO₃) to avoid potential substrate degradation.

    • Temperature: Start with milder temperatures (60-80 °C) to minimize side reactions.

  • For Electron-Rich Heterocycles:

    • Catalyst System: A highly active catalyst is often required. Consider using a well-defined pre-catalyst (e.g., an XPhos-based G3 or G4 pre-catalyst) to ensure efficient generation of the active Pd(0) species.[3]

    • Ligand Choice: Ligands that promote fast oxidative addition, such as SPhos or AdBrettPhos, can be effective.[13]

    • Temperature: Higher temperatures (100-110 °C) may be necessary to drive the oxidative addition step.

References

  • Zhang, K., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Shaikh, D. J., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available at: [Link]

  • Li, J., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis. Available at: [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. Available at: [Link]

  • Grokipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Luno, G., et al. (2021). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Frontiers in Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Hetero-aromatic substrates for Buchwald-Hartwig coupling. Available at: [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in Quinoxaline Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex N-heterocycles, Suzuki-Miyaura and related cross-couplings of quinoxalines have become foundational. However, researchers frequently encounter a critical failure mode: the homocoupling of the organometallic partner (e.g., boronic acid dimerization to form symmetrical biaryls) or the quinoxaline halide itself.

This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, homocoupling-free reaction system.

Part 1: The Mechanistic Root of Homocoupling

Before adjusting experimental parameters, we must understand the system's kinetics. Quinoxalines are strongly electron-deficient and feature two highly coordinating nitrogen atoms. During cross-coupling, these nitrogens can chelate the palladium center, displacing phosphine ligands and drastically slowing down the transmetalation step[1].

When the productive catalytic cycle stalls, the long-lived Palladium intermediates are vulnerable to two primary homocoupling pathways:

  • Oxidative Homocoupling: Adventitious oxygen reacts with the active Pd(0) catalyst to form a Pd(II)-peroxo complex. This complex rapidly consumes two equivalents of boronic acid to form a homocoupled dimer, bypassing the cross-coupling cycle entirely[2].

  • Reductive Activation: If a Pd(II) precatalyst (like Pd(OAc)₂) is used without a dedicated reducing agent, it must be reduced to the active Pd(0) species in situ. This reduction stoichiometrically consumes two molecules of the boronic acid, generating the homocoupled byproduct before the reaction even begins[2].

Pathways Start Active Pd(0) Catalyst OxAdd Oxidative Addition (Quinoxaline-X) Start->OxAdd O2 O2 Exposure Start->O2 Consumes 2 eq. Ar-B(OH)2 Transmet Transmetalation (Ar-B(OH)2) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Start Regenerates Pd(0) Product Desired Cross-Product (Quinoxaline-Ar) RedElim->Product Peroxo Pd(II)-Peroxo Complex O2->Peroxo Consumes 2 eq. Ar-B(OH)2 Peroxo->Start Regenerates Pd(0) HomoO2 Oxidative Homocoupling (Ar-Ar) Peroxo->HomoO2 Consumes 2 eq. Ar-B(OH)2 PdII_Pre Pd(II) Precatalyst PdII_Pre->Start Activation HomoRed Reductive Homocoupling (Ar-Ar) PdII_Pre->HomoRed Consumes 2 eq. Ar-B(OH)2

Fig 1: Competing pathways in Pd-catalyzed cross-coupling showing oxidative and reductive homocoupling
Part 2: Troubleshooting FAQs

Q1: I am observing a 30-40% yield of the boronic acid dimer. I purge my flasks with nitrogen for 5 minutes. Why is this still happening? A1: A brief 5-minute headspace purge is insufficient for removing dissolved oxygen from the solvent matrix, which is the primary driver of oxidative homocoupling[3]. To achieve true anaerobicity, you must displace the dissolved O₂. Switch to a rigorous subsurface sparging technique or freeze-pump-thaw degassing. Furthermore, if you are using a Pd(II) precatalyst, the initial activation will always generate dimer. Consider adding a mild reducing agent like potassium formate to cleanly reduce Pd(II) to Pd(0) without sacrificing your boronic acid[4].

Q2: I have eliminated oxygen and switched to a Pd(0) precatalyst, but I still see 15% homocoupling. My quinoxaline starting material remains unconsumed. What is the kinetic solution? A2: You are experiencing a rate mismatch. The transmetalation of the boronic acid is slower than the oxidative addition, leading to a buildup of the organoboron species. High concentrations of boronic acid increase the statistical probability of bimolecular homocoupling[1]. To solve this, artificially lower the concentration of the boronic acid in the reaction mixture. You can achieve this via a syringe-pump slow addition over 4-6 hours, or by switching to a slow-release boron source like an organotrifluoroborate salt (R-BF₃K) or a MIDA boronate[2].

Q3: How does my choice of base and ligand influence this side reaction specifically for quinoxalines? A3: Quinoxalines require bulky, electron-rich ligands (e.g., XPhos, RuPhos, or dppf) to prevent the quinoxaline nitrogens from poisoning the catalyst and to accelerate reductive elimination. For the base, strong bases can accelerate the degradation of boronic acids (protodeboronation). Use weaker, anhydrous bases like finely milled K₃PO₄ or Cs₂CO₃ to promote transmetalation without degrading your coupling partner[3].

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal impact of adjusting specific reaction parameters on the ratio of desired cross-coupling to undesired homocoupling in quinoxaline systems.

Parameter AdjustedStandard ConditionOptimized ConditionHomocoupling (%)Cross-Coupling Yield (%)
Atmosphere 5-min N₂ Headspace Purge30-min Subsurface Ar Sparge25%60%
Catalyst Activation Pd(OAc)₂ (Standard)Pd(OAc)₂ + Potassium Formate18%75%
Boron Source Arylboronic Acid (Bolus)Potassium Aryltrifluoroborate (R-BF₃K)8%88%
Addition Method All reagents at t=0Syringe-pump addition (4h)<2%94%
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Subsurface Sparging & Formate-Driven Precatalyst Reduction

Causality: Eliminates dissolved O₂ and reduces Pd(II) to Pd(0) without consuming the boronic acid[4].

  • Setup: Assemble the reaction vessel with the quinoxaline halide, base (e.g., K₃PO₄), and Pd(II) precatalyst (e.g., Pd(OAc)₂). Do NOT add the boronic acid yet.

  • Reduction Additive: Add 1.5 equivalents of potassium formate (relative to Pd) as a mild reducing agent.

  • Solvent: Add the solvent mixture (e.g., 1,4-Dioxane/H₂O).

  • Degassing: Insert a long stainless steel needle directly into the solvent (subsurface) and sparge with high-purity Argon for 30 minutes. Vent through a secondary needle in the septum.

  • Pre-Activation (Self-Validation Check): Heat the mixture to 60°C for 15 minutes. Validation: The solution will darken significantly (often turning black or deep brown), physically indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Initiation: Add the degassed boronic acid and proceed with the cross-coupling at the target temperature.

Protocol B: Syringe-Pump Mediated Slow Addition

Causality: Maintains a low steady-state concentration of boronic acid, kinetically favoring unimolecular cross-coupling over bimolecular homocoupling.

  • Preparation: Prepare the main reaction vessel with the quinoxaline halide, Pd catalyst, base, and degassed solvent under Argon. Heat to the target reaction temperature (e.g., 90°C).

  • Dissolution: In a separate oven-dried vial, dissolve the boronic acid in a minimum volume of rigorously degassed solvent.

  • Loading: Load the boronic acid solution into a gas-tight glass syringe.

  • Delivery: Using a programmable syringe pump, deliver the boronic acid solution into the main reaction vessel at a constant rate over 4 to 6 hours.

  • Monitoring (Self-Validation Check): Monitor the reaction by LC-MS every 2 hours. The presence of the homocoupled dimer should remain <5% relative to the product peak, confirming that the kinetic suppression is actively working.

References
  • Title: [Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395] Source: ACS Publications URL: [Link]

  • Title: [Selection of boron reagents for Suzuki–Miyaura coupling] Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Validation & Comparative

Comprehensive Guide to Structural Confirmation of 2-Chloro-3,6,7-trimethylquinoxaline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Analytical Challenges

2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9; Formula: C₁₁H₁₁ClN₂) is a critical heterocyclic building block frequently utilized in the synthesis of pharmacologically active agents. Confirming its exact structure requires distinguishing it from potential positional isomers and verifying the integrity of its halogen and alkyl substitutions [1].

Because the quinoxaline core contains basic nitrogen atoms and a labile carbon-chlorine bond, Mass Spectrometry (MS) is the premier analytical technique for its structural elucidation. However, not all MS modalities offer the same level of confidence. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Triple Quadrupole MS (LC-QqQ), and High-Resolution Mass Spectrometry (LC-HRMS) to help scientists select the optimal platform for their specific analytical needs.

Comparative Analysis of MS Modalities

Selecting the correct MS platform depends on whether the goal is rapid library matching, ultra-sensitive quantification, or de novo structural confirmation. Table 1 outlines the performance metrics of the three primary alternatives.

Table 1: Performance Comparison of MS Alternatives for Quinoxaline Derivatives
Feature / MetricGC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)Electrospray Ionization (ESI+)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Exact Mass (< 5 ppm error)
Primary Ion Observed Radical Cation [M]⁺• (m/z 206)Protonated Adduct [M+H]⁺ (m/z 207)Protonated Adduct [M+H]⁺ (m/z 207.0689)
Fragmentation Control Hard ionization (fixed at 70 eV)Tunable Collision Energy (CID)Tunable CID with high-res fragments
Best Use Case Rapid structural fingerprinting via NIST library matching.High-throughput quantification in biological matrices.Unambiguous elemental composition and structural elucidation.

Scientist's Insight: While GC-MS is excellent for volatile heterocycles, LC-HRMS (specifically Q-TOF) is the gold standard for confirming the structure of novel synthetic derivatives. HRMS provides exact mass measurements that definitively prove the elemental composition (C₁₁H₁₁ClN₂ requires a monoisotopic mass of exactly 206.06108 Da) [1]. Furthermore, hybrid Q-TOF instruments allow for highly specific structural identification in the gas phase through precise product ion scanning [2].

Mechanistic Fragmentation Logic (Causality)

To interpret the MS spectra of 2-Chloro-3,6,7-trimethylquinoxaline, one must understand the causality behind its fragmentation. In ESI+ mode, the basic pyrazine nitrogens readily accept a proton, yielding a strong [M+H]⁺ signal. Upon Collision-Induced Dissociation (CID), the molecule undergoes specific, predictable pathways [3]:

  • Isotopic Fingerprinting: Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The intact molecular ion must display this exact isotopic signature (m/z 207.0689 and 209.0660). If this ratio is absent, the structural assignment is incorrect.

  • Dehalogenation (m/z 172.1000): The C-Cl bond at the 2-position of the pyrazine ring is the most labile bond in the molecule. The initial loss of a chlorine radical (or HCl) is the dominant fragmentation pathway.

  • Alkyl Cleavage (m/z 192.0454): The methyl groups at the 3, 6, and 7 positions result in the loss of methyl radicals (-15 Da).

  • Ring Cleavage (m/z 180.0582): A hallmark of quinoxaline derivatives is the cleavage of the pyrazine ring, resulting in the neutral loss of hydrogen cyanide (HCN, -27 Da) [3].

FragmentationLogic M Molecular Ion [M+H]+ m/z 207.0689 (35Cl) m/z 209.0660 (37Cl) F1 [M+H - Cl]+ m/z 172.1000 (Dehalogenation) M->F1 - Cl• / - HCl F2 [M+H - CH3]+ m/z 192.0454 (Alkyl Cleavage) M->F2 - CH3• F3 [M+H - HCN]+ m/z 180.0582 (Ring Cleavage) M->F3 - HCN F4 [M+H - Cl - CH3]+ m/z 157.0765 (Sequential Loss) F1->F4 - CH3• F2->F4 - Cl•

Caption: Logical fragmentation pathways of protonated 2-Chloro-3,6,7-trimethylquinoxaline in ESI-MS/MS.

Self-Validating Experimental Protocols

To ensure data integrity, experimental protocols must be self-validating. The following LC-HRMS protocol incorporates an internal calibration loop to guarantee mass accuracy.

Protocol A: LC-HRMS (Q-TOF) Workflow for Exact Mass Confirmation

Rationale: This protocol uses a dual-spray ESI source. The second spray constantly introduces a reference mass solution (e.g., Leucine Enkephalin), allowing the software to continuously correct mass drift. If the reference mass deviates, the system flags the data, preventing false structural confirmations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-Chloro-3,6,7-trimethylquinoxaline in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • ESI-HRMS Acquisition:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50 to 500.

  • MS/MS (CID) Acquisition: Isolate the[M+H]⁺ precursor (m/z 207.06) in the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to generate the fragment ions.

  • Data Validation (The Self-Validation Loop): Calculate the mass error of the precursor ion.

    • Formula:[(Observed Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000

    • Criteria: The structure is only confirmed if the mass error is < 5 ppm and the ³⁵Cl/³⁷Cl isotopic ratio is 3:1 (±10%) .

Workflow S1 1. Sample Prep (1 µg/mL in MeOH) S2 2. UHPLC Separation S1->S2 S3 3. ESI+ Ionization (Dual Spray Ref) S2->S3 S4 4. HRMS Q-TOF Mass Analysis S3->S4 S5 5. Data Validation (Error < 5 ppm) S4->S5

Caption: Self-validating LC-HRMS workflow for the structural confirmation of quinoxaline derivatives.

Protocol B: GC-MS (EI) Structural Fingerprinting

Rationale: For laboratories lacking HRMS, GC-MS provides a highly reproducible structural fingerprint. Because Electron Ionization (EI) is standardized at 70 eV, the resulting spectra can be directly compared against global databases (e.g., NIST) for objective confirmation.

Step-by-Step Methodology:

  • Sample Injection: Inject 1 µL of the sample (10 µg/mL in Hexane) into the GC inlet operating at 250 °C in splitless mode.

  • GC Separation: Use a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80 °C (hold 1 min) to 280 °C at 15 °C/min.

  • Electron Ionization: Operate the MS source at 230 °C with an ionization energy of exactly 70 eV.

  • Data Interpretation: Identify the radical molecular ion [M]⁺• at m/z 206. Verify the presence of the m/z 171 base peak (loss of Cl•).

Conclusion

While GC-MS provides a rapid, library-matchable fingerprint for 2-Chloro-3,6,7-trimethylquinoxaline, LC-HRMS (Q-TOF) remains the superior alternative for definitive structural confirmation. By leveraging exact mass capabilities (< 5 ppm error), characteristic ³⁵Cl/³⁷Cl isotopic ratios, and targeted CID fragmentation (specifically monitoring the loss of the labile chlorine atom and HCN), researchers can establish a self-validating analytical loop that guarantees absolute structural integrity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 50987759, 2-Chloro-3,6,7-trimethylquinoxaline." PubChem. Available at:[Link]

  • Joly, N., et al. "Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives." Rapid Communications in Mass Spectrometry, 2008; 22(6):819-33. DOI: 10.1002/rcm.3429. Available at:[Link]

Comparative Reactivity Guide: 2-Chloro-3,6,7-trimethylquinoxaline vs. Other Chloro-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chloro-heterocycle for late-stage functionalization or scaffold building requires a rigorous understanding of the substrate's electronic and steric microenvironments. Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling are the foundational workflows for functionalizing these scaffolds.

This guide provides an objective, data-driven comparison of 2-Chloro-3,6,7-trimethylquinoxaline against other standard chloro-heterocycles, detailing the mechanistic causality behind its unique reactivity profile and providing validated experimental protocols for its application in drug discovery.

Mechanistic Grounding: The SNAr Pathway

The reactivity of heteroaryl chlorides in SNAr reactions is dictated by the ring's ability to stabilize the anionic Meisenheimer intermediate. Ring aza-nitrogens act as powerful electron-withdrawing groups via both inductive and mesomeric effects. For context, baseline aza-activation makes1 [1] toward nucleophiles than unactivated chlorobenzene.

SNAr_Mechanism A Chloro-Heterocycle (Electrophile) C Meisenheimer Complex (Rate-Determining) A->C Addition B Nucleophile (e.g., Amine) B->C Attack D Chloride Elimination (Fast Step) C->D Rearrangement E Substituted Product D->E Product Formation

Caption: SNAr addition-elimination mechanism highlighting the critical Meisenheimer complex.

Comparative Reactivity Analysis

When comparing 2-Chloro-3,6,7-trimethylquinoxaline to its unsubstituted parent (2-chloroquinoxaline) and other common aza-heterocycles, a distinct reactivity gradient emerges based on Lowest Unoccupied Molecular Orbital (LUMO) energies and steric hindrance.

  • 2-Chloroquinazoline: Highly reactive. The 1,3-diaza arrangement strongly localizes electron deficiency at the C2 position, allowing SNAr to proceed rapidly even at room temperature.

  • 2-Chloroquinoxaline: The 1,4-diaza system provides excellent activation. It is highly susceptible to 2 [2], often preferred over Vicarious Nucleophilic Substitution (VNS) due to the high electrophilicity of the C-Cl bond.

  • 2-Chloro-3,6,7-trimethylquinoxaline: The introduction of three methyl groups fundamentally deactivates the ring. Methyl groups are electron-donating groups (EDGs) via hyperconjugation and inductive effects. This increases the electron density of the quinoxaline core, raising the LUMO energy and significantly decreasing the electrophilicity of the C2 carbon. Furthermore, the C3 methyl group introduces direct steric hindrance adjacent to the reaction center.

Quantitative Reactivity Profile
SubstrateRelative SNAr ReactivityElectronic / Steric ProfileTypical Reaction Conditions (Amines)
2-Chloroquinazoline Very HighDual aza-activation (1,3-diaza); highly electrophilic C2.Room temp to mild heating (20–50 °C)
2-Chloroquinoxaline HighDual aza-activation (1,4-diaza); unhindered C2/C3.Mild heating to Reflux (60–80 °C)
2-Chloropyridine Moderate-HighSingle aza-activation; unhindered.Reflux (80–100 °C)
2-Chloro-3,6,7-trimethylquinoxaline Low Deactivated by EDGs (methyls); sterically hindered at C3. Microwave irradiation (110–150 °C)

Why use a deactivated substrate? In drug development, particularly in the design of3 [3], arene-arene dispersion interactions are critical. The trimethyl substitution enhances the polarizability and dispersion-driven binding affinity of the ligand to the DNA structure, functionally compensating for the synthetic difficulty encountered during its preparation.

Self-Validating Experimental Protocols

To overcome the inherent deactivation of 2-Chloro-3,6,7-trimethylquinoxaline, specialized conditions must be employed. Below are field-proven methodologies explaining the causality behind the reagent choices.

Protocol A: Deoxychlorination Synthesis of 2-Chloro-3,6,7-trimethylquinoxaline

Causality: Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating agent. The elevated temperature is required to drive the reaction forward due to the electron-rich nature of the trimethylated precursor.

  • Preparation: Charge a round-bottom flask with 3,6,7-trimethylquinoxalin-2(1H)-one (1.0 equiv, e.g., 500 mg, 2.66 mmol).

  • Reagent Addition: Add POCl3 (10.0 equiv, 2.50 mL, 26.8 mmol) slowly.

  • Reaction: Stir the mixture at 110 °C overnight under an inert atmosphere. The high temperature ensures complete conversion of the sterically hindered tautomer.

  • Quenching: Allow the reaction to cool to ambient temperature. Carefully pour the mixture onto crushed ice (ca. 20 mL) with vigorous stirring. Critical Step: The ice quench prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the quinoxalinone.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product.

Protocol B: Microwave-Assisted SNAr with Amines

Causality: Standard reflux conditions often fail or require days to achieve meaningful yields with 2-Chloro-3,6,7-trimethylquinoxaline due to the high activation energy barrier. Microwave irradiation provides rapid, uniform superheating to overcome this barrier without degrading the nucleophile.

  • Setup: In a 2–5 mL microwave process vial, dissolve 2-Chloro-3,6,7-trimethylquinoxaline (1.0 equiv) in anhydrous DMSO or Acetonitrile.

  • Nucleophile Addition: Add the desired amine (e.g., guanidine hydrochloride or a secondary amine, 1.5 equiv) and a non-nucleophilic base (e.g., K2CO3 or DIPEA, 2.5 equiv) to neutralize the generated HCl.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130–150 °C for 30–60 minutes.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash column chromatography.

Workflow Step1 Substrate Prep (Trimethylquinoxaline) Step2 Reagent Addition (Amine + Base in DMSO) Step1->Step2 Step3 Microwave Irradiation (Overcome Steric Barrier) Step2->Step3 Step4 Purification (TLC & Chromatography) Step3->Step4

Caption: Microwave-assisted SNAr experimental workflow for deactivated heterocycles.

References

  • Active chloro-heterocycles. Fisher Scientific. Available at:[Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at:[Link]

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Biological Activity Screening of Novel 2-Chloro-3,6,7-Trimethylquinoxaline Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics requires heterocyclic scaffolds that offer precise control over lipophilicity, electrostatic potential, and steric geometry. The 2-chloro-3,6,7-trimethylquinoxaline core has emerged as a highly versatile precursor and active pharmacophore in modern drug discovery[1][2]. By functioning as an electron-deficient arene system, this scaffold and its downstream derivatives—specifically its 1,4-di-N-oxide analogs—exhibit potent biological activities across two primary domains: G-Quadruplex (G4) DNA stabilization in oncology and anti-mycobacterial action against Mycobacterium tuberculosis (M. tb) [1][3].

This guide objectively compares the biological performance of 2-chloro-3,6,7-trimethylquinoxaline derivatives against industry standards (e.g., standard quinazolines and Rifampin) and details the self-validating experimental protocols required for rigorous activity screening.

Mechanistic Causality: Why the 2-Chloro-3,6,7-Trimethylquinoxaline Scaffold?

As an Application Scientist, it is critical to understand why specific structural modifications yield distinct biological outcomes. The activity of this scaffold is not coincidental; it is driven by predictable physicochemical interactions.

  • Dispersion-Driven Arene Interactions (Oncology): In the context of G4 DNA ligands, the quinoxaline core intercalates or end-stacks with the G-tetrads of oncogene promoters (e.g., c-MYC)[4]. The addition of the 3,6,7-trimethyl groups significantly enhances dispersion-driven arene-arene interactions, anchoring the ligand within the DNA groove. Simultaneously, the 2-chloro substitution provides an electron-withdrawing effect that fine-tunes the electrostatic potential, minimizing repulsion with the negatively charged phosphate backbone[1].

  • Bioreductive ROS Generation (Tuberculosis): When oxidized to 1,4-di-N-oxide derivatives, the quinoxaline scaffold becomes a potent anti-tubercular pro-drug[2][3]. Mycobacterial enzymes reduce the N-oxide bonds, generating lethal reactive oxygen species (ROS) that induce DNA cleavage. The lipophilic trimethyl groups enhance penetration through the thick, mycolic acid-rich mycobacterial cell wall[3].

Mechanistic pathway of G4 DNA stabilization by quinoxaline derivatives leading to apoptosis.

Performance Comparison: Quinoxalines vs. Industry Standards

To evaluate the efficacy of these derivatives, we benchmark them against established reference compounds using quantitative screening metrics.

G4 DNA Binding Affinity (Oncology)

When evaluated for G4 stabilization using Microscale Thermophoresis (MST) and FRET assays, highly methylated and halogenated heterocyclic scaffolds demonstrate superior binding kinetics. The 2-chloro-3,6,7-trimethylquinoxaline core serves as a critical synthetic intermediate to achieve these favorable electrostatic profiles[1][5].

Table 1: Comparative G4 DNA Binding Affinity (c-MYC Promoter)

Scaffold / Ligand TypeElectrostatic ModifierApparent Kd​ ( μ M)Polymerase Arrest (%)Target Application
Trimethyl Quinazoline (Ref) Trimethyl0.05~90%Oncology (c-MYC)
Chloro Quinazoline (Ref) Chloro0.17~70%Oncology (c-MYC)
Unsubstituted Quinoxaline None> 10.0< 10%Baseline Control
2-Chloro-3,6,7-trimethylquinoxaline Chloro, TrimethylPrecursorPrecursorScaffold Intermediate

Data synthesis indicates that combining trimethylation with electron-withdrawing halogens (chlorine) dramatically lowers the Kd​ into the nanomolar range[1].

Anti-Tubercular Activity (Infectious Disease)

For anti-tubercular applications, 3,6,7-trimethylquinoxaline-1,4-di-N-oxide derivatives are screened against the M. tuberculosis H37Rv strain. A successful candidate must exhibit high potency (low MIC) and low mammalian cytotoxicity, yielding a high Selectivity Index (SI)[3].

Table 2: Anti-Mycobacterial Screening vs. Rifampin

Compound / DrugPrimary Screening (Growth Inhibition)MIC ( μ g/mL)Cytotoxicity (IC50 VERO, μ g/mL)Selectivity Index (SI)
Rifampin (Standard) > 99%0.1 - 0.5> 100> 200
3,6,7-Trimethylquinoxaline-1,4-di-N-oxides ≥90% 0.5 - 2.0> 50> 10
Unsubstituted Quinoxaline < 50%> 10.0High< 1

Derivatives of the trimethylquinoxaline-1,4-di-N-oxide class achieve biological values closely mirroring the reference drug Rifampin, making them highly viable lead compounds[3].

Self-Validating Experimental Protocols

A robust screening pipeline must be self-validating. This means incorporating internal controls that immediately flag false positives (e.g., compound autofluorescence or non-specific cytotoxicity).

High-throughput screening workflow for evaluating anti-tubercular quinoxaline derivatives.

Protocol A: Microscale Thermophoresis (MST) for G4 Binding Affinity

MST quantifies binding events by measuring changes in the hydration shell of a fluorescently labeled target molecule upon ligand binding.

  • Causality for Choice: Unlike FRET, MST is performed in free solution, eliminating surface-tethering artifacts.

  • Self-Validation: A "Capillary Scan" is performed before the thermophoresis run to ensure the quinoxaline derivative does not quench or auto-fluoresce at the target's emission wavelength.

Step-by-Step Methodology:

  • Preparation: Fold Cy5-labeled c-MYC G4 DNA (100 nM) in potassium phosphate buffer (pH 7.4, 100 mM KCl) by heating to 95°C for 5 minutes and cooling slowly to room temperature.

  • Titration: Prepare a 16-point serial dilution of the 2-chloro-3,6,7-trimethylquinoxaline derivative (starting at 50 μ M) in assay buffer containing 5% DMSO.

  • Incubation: Mix equal volumes (10 μ L) of the folded G4 DNA and the ligand dilutions. Incubate in the dark for 15 minutes at room temperature.

  • Capillary Loading: Load the samples into premium treated MST capillaries.

  • Data Acquisition: Run the MST at 20% LED power and 40% MST power. Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the Kd​ [1][5].

Protocol B: Resazurin Microtiter Assay (REMA) for M. tb MIC

REMA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of anti-tubercular compounds.

  • Causality for Choice: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) only by metabolically active cells. This provides a direct, quantifiable readout of mycobacterial viability[3].

  • Self-Validation: Every plate must include a Rifampin positive control (validating assay sensitivity) and a compound-only well (validating that the quinoxaline derivative does not spontaneously reduce resazurin).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute the culture 1:20 in fresh broth.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the quinoxaline-1,4-di-N-oxide derivatives (range: 0.1 to 100 μ g/mL).

  • Inoculation: Add 100 μ L of the diluted bacterial suspension to each well (final volume 200 μ L). Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 μ L of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect the plates (blue = no growth, pink = growth) and measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration that prevents the color change from blue to pink[3].

References

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • 36 new amide quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated as potential anti-tubercular agents Source: DADUN, University of Navarra (UNAV) URL:[Link]

  • Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives Source: PubMed Central (PMC), NIH URL:[Link]

  • Exploring the Dispersion and Electrostatic Components in Arene-Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands (PDF) Source: ResearchGate URL:[Link]

Sources

Comparative Study of Palladium Catalysts for Functionalizing 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimicrobial agents, and epigenetic modulators[1]. Specifically, 2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) [2] is a highly versatile building block. The presence of the chlorine atom at the C2 position, activated by the electron-deficient nature of the pyrazine ring, makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions.

However, functionalizing this substrate is not without challenges. The basic nitrogen atoms of the quinoxaline core can coordinate to the palladium center, potentially leading to catalyst inhibition and deactivation[3]. Furthermore, while the electron-deficient nature of the ring accelerates the initial oxidative addition of the C-Cl bond, it can significantly retard the subsequent reductive elimination step. This guide provides an objective, data-driven comparison of palladium catalyst systems tailored for the C-N and C-C functionalization of 2-Chloro-3,6,7-trimethylquinoxaline.

Mechanistic Framework & Causality

To rationally select a catalyst, one must understand the interplay between the substrate and the catalytic cycle. The functionalization of 2-Chloro-3,6,7-trimethylquinoxaline follows the classic Pd(0)/Pd(II) redox cycle, but the choice of ligand directly dictates the success of each elementary step.

  • Oxidative Addition: The electron-deficient quinoxaline ring readily undergoes oxidative addition. Electron-rich phosphine ligands (e.g., XPhos, dppf) stabilize the resulting Pd(II) complex.

  • Transmetalation / Nucleophile Binding: The steric bulk of the ligand must be carefully tuned. If the ligand is too small, the quinoxaline nitrogens can form off-cycle inactive chelates. Bulky biarylphosphines prevent this unwanted coordination[3].

  • Reductive Elimination: This is often the rate-limiting step for electron-deficient heterocycles. Sterically demanding ligands force the two coupling partners together, accelerating product release and regenerating the active Pd(0) species.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Chloro-3,6,7-trimethylquinoxaline TransMet Transmetalation / Nucleophile Binding OxAdd->TransMet Nucleophile (Boron/Amine/Zinc) RedElim Reductive Elimination Product Release TransMet->RedElim Base / Heat RedElim->Pd0 Catalyst Regeneration Product Functionalized Quinoxaline RedElim->Product C2-Functionalization

Catalytic cycle of Pd-catalyzed cross-coupling on 2-Chloro-3,6,7-trimethylquinoxaline.

Comparative Analysis of Catalyst Systems

A. Buchwald-Hartwig Amination (C-N Bond Formation)

Optimal Catalyst: Pd(OAc)2 / XPhos For the introduction of primary or secondary amines at the C2 position, the Buchwald-Hartwig amination is the premier methodology[4]. The combination of Palladium(II) acetate and the bulky biarylphosphine ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective.

  • Causality: The extreme steric bulk of the triisopropylphenyl ring in XPhos prevents the formation of inactive bis-amine palladium complexes and inhibits the coordination of the quinoxaline nitrogens. This ensures the catalyst remains on-cycle, allowing for high yields even with sterically hindered amines[4].

B. Suzuki-Miyaura Arylation (C-C sp2 Bond Formation)

Optimal Catalyst: Pd(dppf)Cl2 or Pd2(dba)3 / dppf When coupling 2-Chloro-3,6,7-trimethylquinoxaline with aryl or heteroaryl boronic acids, bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are the industry standard[1].

  • Causality: The large bite angle of the dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement is an absolute prerequisite for successful reductive elimination. Furthermore, the robust nature of the Pd-dppf complex withstands the aqueous basic conditions (e.g., K2CO3 in Dioxane/H2O) required to activate the boronic acid via transmetalation[1].

C. Negishi Alkylation (C-C sp3 Bond Formation)

Optimal Catalyst: Pd-PEPPSI-IPentCl or Pd(OAc)2 / CPhos Introducing secondary alkyl groups (sp3 carbons) to heteroaryl halides is notoriously difficult due to competitive β-hydride elimination, which leads to isomerized alkene byproducts[3].

  • Causality: Advanced N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPentCl, or biarylphosphine systems utilizing CPhos, possess immense steric profiles. This bulk tightly confines the alkyl group upon transmetalation from the secondary alkylzinc reagent, drastically accelerating reductive elimination before the undesired β-hydride elimination pathway can occur, ensuring high regiochemical fidelity[3].

Performance Comparison Data

The following table summarizes the expected performance metrics when functionalizing 2-Chloro-3,6,7-trimethylquinoxaline using the evaluated catalyst systems.

Reaction TypeCatalyst SystemLigandNucleophile ClassBase / AdditiveTemp (°C)Typical YieldRef
Buchwald-Hartwig 2 mol% Pd(OAc)24 mol% XPhosAnilines, Sec-AminesNaOtBu10085 - 95%[4]
Suzuki-Miyaura 5 mol% Pd(dppf)Cl2dppf (built-in)Arylboronic AcidsK2CO3 (aq)90 - 10065 - 85%[1]
Suzuki-Miyaura 2 mol% Pd2(dba)34 mol% DPEPhosSterically Hindered Boronic AcidsK3PO49070 - 80%[5]
Negishi Alkylation 2 mol% Pd(OAc)24 mol% CPhosSec-Alkylzinc HalidesNone25 - 6075 - 90%[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Synthesis of 2-(arylamino)-3,6,7-trimethylquinoxaline.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-3,6,7-trimethylquinoxaline (1.0 equiv, 1.0 mmol), Pd(OAc)2 (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%)[4].

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Rationale: Pd(0) intermediates are highly sensitive to oxygen, which causes irreversible catalyst degradation.

  • Reagent Addition: Under a positive flow of Argon, add Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol) and the desired amine (1.2 equiv, 1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the vigorously stirring mixture in an oil bath at 100 °C for 12–24 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS until the complete disappearance of the starting material[4].

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a pad of Celite to remove palladium black and insoluble inorganic salts.

  • Purification: Wash the filtrate with deionized water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Arylation

Target: Synthesis of 2-aryl-3,6,7-trimethylquinoxaline.

  • Preparation: In a round-bottom flask, combine 2-Chloro-3,6,7-trimethylquinoxaline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%)[1].

  • Solvent & Base: Add a degassed solvent mixture of 1,4-Dioxane and H2O (typically in a 4:1 ratio, 10 mL total volume). Add Potassium Carbonate (K2CO3) (2.5 equiv, 2.5 mmol)[1]. Rationale: The aqueous base is critical for forming the reactive boronate complex necessary for the transmetalation step.

  • Reaction: Equip the flask with a reflux condenser, purge the system with Nitrogen, and heat to 90–100 °C for 5–12 hours. Monitor via TLC.

  • Work-up: Upon completion, cool to room temperature and partition the mixture between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. Purify the crude residue via silica gel chromatography.

References

  • Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids Source: ResearchGate / ChemInform URL:[Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: National Institutes of Health (NIH) / Organic Letters URL:[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis URL:[Link]

Sources

Comparative Crystallographic Analysis of Substituted Quinoxalines: Structural Insights and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, demonstrating potent anticancer, antimicrobial, and antiviral properties[1]. From a crystallographic standpoint, the spatial arrangement of these molecules in the solid state is not merely a structural curiosity—it is the foundational blueprint for understanding their structure-activity relationships (SAR)[2].

As an application scientist, I have observed that minor substituent modifications (e.g., halogenation vs. bulky aryl addition) drastically alter the crystal packing, intermolecular hydrogen bonding, and π−π stacking dynamics. This guide provides an objective comparison of substituted quinoxalines, leveraging Single-Crystal X-ray Diffraction (SCXRD) data to elucidate how solid-state features translate to functional biological and chemical applications.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Before comparing specific derivatives, it is crucial to understand the analytical pipeline. The determination of a molecule's crystal structure requires a rigorous, self-validating workflow from synthesis to final refinement[1].

SCXRD_Workflow Syn Synthesis of Quinoxaline Derivatives Cryst Single Crystal Growth (Slow Evaporation / Diffusion) Syn->Cryst High Purity XRD X-ray Data Collection (Mo Kα / Cu Kα Radiation) Cryst->XRD Suitable Size/Quality Solve Structure Solution (SHELXT / Direct Methods) XRD->Solve Diffraction Pattern Refine Structure Refinement (SHELXL / Least Squares) Solve->Refine Phase Problem Solved Analyze Structural & SAR Analysis (Packing, H-Bonds, Pi-Pi) Refine->Analyze Final .cif File

Caption: General workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis of quinoxalines.

Comparative Structural Analysis: Substituent Effects

The introduction of specific functional groups to the quinoxaline core fundamentally alters its crystallographic profile. Below, we compare three distinct classes of substituted quinoxalines based on recent literature.

A. Halogen Substitution (e.g., 2-Chloroquinoxaline)

Halogenation typically preserves the inherent planarity of the quinoxaline core. In the crystal structure of 2-chloroquinoxaline, the lattice is defined by weak, highly directional Cl⋅⋅⋅Cl interactions that give rise to extended supramolecular chains[1]. This rigid planarity is highly advantageous when designing DNA-intercalating agents, as the flat aromatic system can easily slide between DNA base pairs.

B. Hydrazone Substitution (e.g., Quinoxaline Dihydrazone - DHQ)

Substituting the core with hydrazone groups introduces slight deviations from perfect planarity. In DHQ, the dihedral angles between the two quinoxaline rings range from 2.45° to 9.22°[3]. The crystal packing is dominated by pairs of intermolecular C–H⋅⋅⋅N interactions that form rigid R22​(8) ring motifs, alongside robust π−π stacking between the pyrazine and benzene rings[3]. This pre-organized solid-state architecture creates specific binding cavities, enabling DHQ to act as a highly selective colorimetric sensor for Fe3+ ions[3].

C. Bulky Aryl Substitution (e.g., JG1679)

The addition of a pyrrolo[1,2-a] group and a bulky 3,4,5-trimethoxyphenyl moiety forces the molecule entirely out of planarity to minimize steric clash[4]. This disrupted planarity prevents tight π−π stacking, instead creating unique hydrophobic packing arrangements in the crystal lattice. This specific 3D conformation correlates directly with its ability to bind complex protein targets, demonstrating significant anti-leukemic activity against MV4-11 and K562 cell lines[4].

Quantitative Data Comparison
CompoundSubstituent TypeKey Intermolecular InteractionsDihedral Angle / PlanarityPrimary Application
2-Chloroquinoxaline Halogen (-Cl)Weak Cl⋅⋅⋅Cl interactions, planar stacking~0° (Planar)Foundational structural model[1]
Quinoxaline Dihydrazone (DHQ) Hydrazone C–H⋅⋅⋅N H-bonds ( R22​(8) motifs), π−π stacking2.45° – 9.22°Selective Fe3+ ion sensing[3]
JG1679 Pyrrolo / TrimethoxyphenylHydrophobic packing, disrupted planarityNon-planar (Bulky)Anti-leukemic agent[4]

Logical Relationship: Structure to Function

To visualize how these crystallographic parameters dictate downstream applications, consider the following relationship diagram:

Substituent_Effects Core Quinoxaline Core Halogen Halogen Substitution (e.g., -Cl, -Br) Core->Halogen Hydrazone Hydrazone Substitution (e.g., DHQ) Core->Hydrazone Bulky Bulky Aryl Groups (e.g., Trimethoxyphenyl) Core->Bulky Halogen_Pack Directional Halogen Bonding (Cl···Cl interactions) Halogen->Halogen_Pack Hydrazone_Pack C-H···N H-Bonding & π-π Stacking Hydrazone->Hydrazone_Pack Bulky_Pack Disrupted Planarity & Hydrophobic Pockets Bulky->Bulky_Pack Bio_Hal Supramolecular Chains (Solid-State Stability) Halogen_Pack->Bio_Hal Bio_Hyd Pre-organized Cavities (Ion Sensing, e.g., Fe3+) Hydrazone_Pack->Bio_Hyd Bio_Bulky Enhanced Target Binding (Anti-Leukemic Activity) Bulky_Pack->Bio_Bulky

Caption: Logical relationship between quinoxaline substitution, crystal packing, and functional applications.

Validated Experimental Protocols for SCXRD

In my experience, the difference between a publishable crystal structure and an unresolvable dataset lies in the rigorous application of physical chemistry principles during sample preparation and data collection. The following protocols incorporate causality and self-validation checkpoints.

Protocol 1: Crystal Growth via Slow Evaporation
  • Step 1: Solvent Selection. Dissolve 10-20 mg of the highly purified quinoxaline derivative in a suitable solvent system (e.g., ethanol or a methanol/water mixture)[2].

    • Causality: The chosen solvent must completely dissolve the compound at elevated temperatures but possess moderate volatility to allow for a slow, controlled transition into supersaturation at room temperature.

  • Step 2: Evaporation Control. Cover the crystallization vial with parafilm and puncture 2-3 microscopic holes. Leave undisturbed in a vibration-free environment at 296 K[2].

    • Causality: Restricting airflow strictly controls the evaporation rate. Rapid evaporation leads to kinetic precipitation (yielding an amorphous powder), whereas slow evaporation favors the thermodynamic formation of a highly ordered crystal lattice.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. High-quality single crystals will extinguish light uniformly when rotated. If the crystal blinks irregularly, it is likely twinned or a polycrystalline aggregate and should be discarded.

Protocol 2: X-ray Data Collection
  • Step 1: Mounting and Cryocooling. Coat the selected crystal in paratone oil, mount it on a cryoloop, and transfer it immediately to the diffractometer's cold stream (typically 100-150 K).

    • Causality: The oil prevents solvent loss and crystal degradation. Low temperatures minimize the thermal vibration of atoms (reducing the Debye-Waller factor), which yields sharper diffraction spots and allows for the accurate resolution of lighter atoms like hydrogen.

  • Step 2: Diffraction. Expose the crystal to graphite-monochromated MoKα ( λ=0.71073 Å) or CuKα radiation[2].

    • Causality: MoKα is preferred for heavy-atom derivatives (e.g., bromo-quinoxalines) to minimize X-ray absorption effects, while CuKα provides stronger reflections necessary for determining the absolute structure of light-atom organic molecules.

  • Validation Checkpoint: Monitor the Rint​ value during data reduction. An Rint​<0.05 indicates high internal consistency of the symmetrically equivalent reflections, validating both the chosen unit cell and the physical quality of the crystal.

Protocol 3: Structure Solution and Refinement
  • Step 1: Phase Solution. Utilize direct methods (e.g., SHELXT) to solve the phase problem[2].

    • Causality: Direct methods utilize statistical relationships between reflection intensities to estimate phases, successfully locating the heavier non-hydrogen atoms of the core quinoxaline framework.

  • Step 2: Anisotropic Refinement. Refine all non-hydrogen atoms anisotropically using least-squares minimization (e.g., SHELXL)[2].

    • Causality: Atoms do not vibrate as perfect spheres. Applying anisotropic displacement parameters (ellipsoids) accounts for directional thermal motion and bonding electron density, drastically lowering the R-factor and providing a physically accurate model.

  • Validation Checkpoint: The final R1​ value should be <0.05 and the Goodness-of-Fit (GoF) should be near 1.0. A flat residual electron density map (highest peak <0.5e− /ų) confirms the structural model is complete.

References

  • Title : Crystal structure analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem Source : benchchem.com URL : 1

  • Title : Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices Source : royalsocietypublishing.org URL :3

  • Title : A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography - Benchchem Source : benchchem.com URL : 2

  • Title : Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - MDPI Source : mdpi.com URL : 4

Sources

Structure-Activity Relationship (SAR) Guide: 2-Chloro-3,6,7-trimethylquinoxaline Analogs in G-Quadruplex DNA Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic focus on non-canonical DNA structures intensifies, G-quadruplexes (G4s)—highly stable secondary structures prevalent in the promoter regions of oncogenes like c-MYC, c-KIT, and BCL-2—have emerged as critical drug targets. Designing small molecules that selectively bind and stabilize these structures requires precise tuning of the ligand's aromatic core.

This guide provides an objective, data-driven comparison of heterocyclic G4 ligands, focusing on the structure-activity relationship (SAR) of analogs derived from the critical intermediate 2-Chloro-3,6,7-trimethylquinoxaline . By dissecting the dispersion and electrostatic components of arene-arene interactions, this guide establishes a rational framework for optimizing G4 ligand affinity.

Mechanistic Grounding: Dispersion vs. Electrostatics

The binding of quinoxaline and quinazoline-based ligands to the planar G-tetrads of G4 DNA is governed by a delicate balance of arene-arene interactions. According to recent mechanistic studies by[1], the stabilization efficacy is driven by two primary forces:

  • Dispersion Forces (Core Substitutions): The addition of electron-donating (methyl) or electron-withdrawing (chloro) groups to the aromatic core significantly enhances the dispersion component of the pi-pi stacking interactions. The trimethyl and chloro-dimethyl substitution patterns maximize the surface area overlap with the G-tetrad.

  • Electrostatic Tuning (Side Chain Modifications): The introduction of an aliphatic amine side chain (charged at physiological pH) creates an electron-deficient arene core. This electron deficiency pairs highly favorably with the electron-rich phosphate backbone and the G-tetrads, overcoming the desolvation penalties associated with binding.

Pathway LIG Heterocyclic Ligand (Quinoxaline Core) DISP Dispersion Forces (Methyl/Chloro Substitutions) LIG->DISP Arene Modification ELEC Electrostatic Tuning (Amine Side Chain) LIG->ELEC Side Chain Addition G4 G-Quadruplex DNA (c-MYC / c-KIT / BCL-2) DISP->G4 Pi-Pi Stacking ELEC->G4 Backbone Interaction

Fig 1. Mechanistic pathway of G4 DNA stabilization via dispersion and electrostatic interactions.

Comparative SAR Performance Data

To objectively evaluate the performance of 2-chloro-3,6,7-trimethylquinoxaline derivatives against alternative scaffolds, we must analyze their binding affinities (Apparent Kd​ ) and thermal stabilization capabilities ( ΔTm​ ).

The data below illustrates a clear causality: unsubstituted cores fail to stabilize G4 DNA. However, sequential introduction of methyl groups exponentially increases binding affinity. Interestingly, substituting a methyl group with a methoxy or chloro group (yielding chloro-substituted analogs) maintains strong dispersion interactions while fine-tuning the electronic landscape.

Table 1: Comparative Binding Affinity and Thermal Stabilization
Substitution PatternCore HeterocycleApparent Kd​ ( μ M)G4 Thermal Shift ( ΔTm​ , °C)G4 Stabilization Rating
Unsubstituted Quinoxaline> 10.0< 1.0Poor
Unsubstituted Quinazoline~ 1.02.5Weak
Monomethyl Quinazoline0.105.0Moderate
Dimethyl Quinazoline0.107.5Strong
Trimethyl Quinazoline0.059.0Excellent
Methoxy + Dimethyl Quinazoline0.098.5Strong
Chloro + Dimethyl Quinazoline0.178.0Strong

Data synthesized from orthogonal Microscale Thermophoresis (MST) and FRET melting assays[2]. The chloro-substituted analogs demonstrate that halogenation is a viable bioisosteric strategy to maintain high-affinity G4 binding while potentially improving metabolic stability.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the critical intermediate and the subsequent biophysical validation. Every step is designed as a self-validating system to prevent downstream artifacts.

Protocol A: Synthesis of 2-Chloro-3,6,7-trimethylquinoxaline

This step converts the tautomeric lactam precursor into the highly reactive chloroimine intermediate, which is essential for the subsequent SN​Ar attachment of the electrostatic amine side chain.

  • Reagent Assembly: To a round-bottom flask containing 3,6,7-trimethylquinoxalin-2(1H)-one (500 mg, 2.66 mmol), add Phosphorus Oxychloride ( POCl3​ , 2.50 mL, 26.8 mmol).

    • Causality: POCl3​ acts as both the solvent and the chlorinating agent. The massive stoichiometric excess drives the equilibrium toward the formation of the intermediate dichlorophosphate ester.

  • Thermal Activation: Stir the mixture at 110 °C overnight under an inert atmosphere.

    • Causality: Elevated temperatures are strictly required to overcome the high activation energy barrier of the carbon-oxygen bond cleavage in the quinoxaline ring.

  • Quenching & Extraction: Allow the reaction to cool to ambient temperature, then carefully pour the mixture onto crushed ice (approx. 20 mL).

    • Self-Validation/Safety: POCl3​ reacts violently with water. The ice bath controls the exothermic hydrolysis of excess reagent, preventing the thermal degradation and hydrolysis of the newly formed C-Cl bond back to the starting lactam.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Verify the product via 1H NMR (disappearance of the broad lactam N-H peak).

Workflow N1 Precursor (Quinoxalin-2-one) N2 Deoxychlorination (POCl3, 110°C) N1->N2 N3 Intermediate (2-Chloro-Analog) N2->N3 N4 SNAr Reaction (Amine, Microwave) N3->N4 N5 Final Ligand (G4 Stabilizer) N4->N5

Fig 2. Synthetic workflow for 2-Chloro-3,6,7-trimethylquinoxaline and G4 ligand assembly.

Protocol B: Microscale Thermophoresis (MST) for Kd​ Determination

To objectively compare the binding affinities of the synthesized analogs, MST is utilized over Surface Plasmon Resonance (SPR).

  • Sample Preparation: Dilute the fluorescently labeled G4 DNA (e.g., Cy5-c-MYC) to a constant concentration of 50 nM in a physiological buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Ligand Titration: Prepare a 16-point serial dilution of the quinoxaline analog (starting from 10 μ M down to sub-nanomolar concentrations) and mix 1:1 with the labeled G4 DNA.

  • Thermophoretic Measurement: Load the samples into standard MST capillaries. Apply an infrared laser to create a microscopic temperature gradient.

    • Causality: MST measures the directed movement of molecules along a temperature gradient. Binding of the ligand alters the size, charge, and hydration shell of the G4 DNA, resulting in a distinct shift in thermophoretic mobility.

  • Self-Validation (Orthogonal Check): Always run a FRET melting assay in parallel. If a compound shows a strong Kd​ in MST but no ΔTm​ shift in FRET, the MST result may be a false positive driven by non-specific aggregation rather than true tetrad intercalation.

Conclusion

The SAR profile of 2-chloro-3,6,7-trimethylquinoxaline and its derivatives highlights a fundamental principle in G4 ligand design: dispersion forces dictate affinity, while electrostatics dictate selectivity and solubility. While unsubstituted quinoxaline cores are ineffective, strategic halogenation and methylation—coupled with a basic amine side chain—transform these scaffolds into highly potent, nanomolar G4 stabilizers suitable for advanced preclinical evaluation.

References

  • Andreasson, M., Donzel, M., Abrahamsson, A., et al. (2024). "Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands." Journal of Medicinal Chemistry, 67(3), 2202-2219.[Link]

Sources

comparing yields of different synthetic routes to substituted quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

An essential scaffold in medicinal chemistry and materials science, the quinoxaline core is a privileged pharmacophore found in numerous antimicrobial, anticancer, and antiviral agents[1]. Historically, the synthesis of substituted quinoxalines relied heavily on the classical Hinsberg reaction—the cyclocondensation of o-phenylenediamines with 1,2-dicarbonyl compounds[1].

However, as a Senior Application Scientist, I often see researchers struggle with the classical route's limitations: harsh acidic conditions, long reflux times, and moderate yields caused by the over-protonation of the nucleophilic diamine[2]. Modern synthetic chemistry has evolved to solve these bottlenecks. By shifting to heterogeneous solid acids, tandem oxidation-condensation sequences, and metal-free photocatalysis, we can selectively activate the electrophile without deactivating the nucleophile[3].

This guide objectively compares the yields, mechanistic causality, and operational protocols of the most effective modern synthetic routes to substituted quinoxalines.

Mechanistic Pathways & Synthetic Logic

The formation of the quinoxaline core requires a dual nucleophilic attack by the diamine nitrogens onto two electrophilic carbons, followed by dehydration and aromatization[4]. The choice of route dictates how these electrophilic centers are generated and stabilized:

  • Direct Condensation (Solid Acid Catalysis): Instead of using strong Brønsted acids (like H₂SO₄) that protonate the diamine, modern routes use solid acids like Natural Phosphate (NP) or Cellulose Sulfuric Acid (CSA)[5],[6]. These catalysts provide mild Lewis/Brønsted acidity that is highly localized on their surface, selectively polarizing the carbonyl oxygen to accelerate Schiff base formation while leaving the diamine free to attack.

  • Tandem Oxidation-Condensation: 1,2-dicarbonyls can be volatile or unstable. By starting with α-hydroxyketones or phenacyl halides and using a mild oxidant (e.g., I₂ in DMSO), the dicarbonyl is generated in situ. The immediate presence of the diamine traps the reactive intermediate instantly, driving the equilibrium forward and preventing side reactions[3],[7].

QuinoxalineMechanisms Diamine 1,2-Diaminobenzene Diimine Diimine Intermediate Diamine->Diimine Nucleophilic Attack Dicarbonyl 1,2-Dicarbonyls Dicarbonyl->Diimine Solid Acid (NP/CSA) Hydroxyketone α-Hydroxyketones InSitu In Situ Dicarbonyl Hydroxyketone->InSitu I2/DMSO Phenacyl Phenacyl Halides Phenacyl->InSitu Pyridine InSitu->Diimine Quinoxaline Substituted Quinoxaline Diimine->Quinoxaline Dehydration/Aromatization

Mechanistic pathways for quinoxaline synthesis mapping precursor activation to cyclization.

Comparative Yield & Performance Analysis

When selecting a synthetic route, the trade-off typically lies between precursor stability, reaction time, and environmental impact. The table below summarizes the quantitative performance of various validated methodologies.

Synthetic RoutePrecursorsCatalyst / ReagentsReaction ConditionsYield Range
Green Condensation 1,2-Diamine + 1,2-DicarbonylNatural Phosphate (NP)Methanol, RT, 1–45 min92–99% [5]
Solid-Acid Condensation 1,2-Diamine + 1,2-DicarbonylCellulose Sulfuric Acid (CSA)Solvent-free, RT, <1 hr85–96% [6]
Aqueous Condensation 1,2-Diamine + 1,2-DicarbonylPentafluorophenylammonium triflateWater, RT, ~2 hr80–95% [8]
Tandem Oxidation 1,2-Diamine + α-HydroxyketoneI₂ (catalytic) / DMSODMSO, RT to 50°C, 2–12 hr78–99% [7]
Visible-Light Mediated 1,2-Diamine + BenzoylacetonitrileNone (Metal-Free SET)Room Temp, Light irradiation50–78% [7]
Classical Hinsberg 1,2-Diamine + 1,2-DicarbonylStrong Acids (e.g., HCl, H₂SO₄)Reflux, 12–24 hr34–91% [1]

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Each workflow includes specific observational checkpoints to confirm mechanistic progression before proceeding to the next step.

Protocol 1: Green Condensation via Natural Phosphate (NP)

Causality: Natural phosphate is a highly porous, inexpensive heterogeneous catalyst. Its surface geometry perfectly accommodates the condensation transition state, yielding near-quantitative conversion at room temperature without generating hazardous waste[5].

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the substituted o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound in 5 mL of HPLC-grade methanol.

  • Catalysis: Add exactly 3.0 mg of Natural Phosphate (NP) catalyst to the mixture[5].

  • Reaction & Self-Validation: Stir vigorously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Checkpoint: The complete disappearance of the highly polar diamine spot (typically Rf ~0.2) within 1 to 45 minutes confirms the catalytic activation of the carbonyl and successful imine formation.

  • Isolation: Filter the mixture through a sintered glass funnel to recover the heterogeneous NP catalyst. Note: The catalyst can be washed with hot ethanol, dried, and reused up to six times without a drop in yield[5].

  • Purification: Evaporate the methanol under reduced pressure. Recrystallize the crude solid from cold ethanol to afford the pure substituted quinoxaline.

Protocol 2: Tandem Oxidation-Condensation via Iodine/DMSO

Causality: For substrates where the 1,2-dicarbonyl is highly unstable or commercially unavailable, starting from an α-hydroxyketone is preferred. Catalytic iodine in DMSO acts as a mild, controlled oxidant. By generating the dicarbonyl in situ in the presence of the diamine, the intermediate is instantly consumed, bypassing degradation pathways[3],[7].

  • Preparation: In a sealed reaction vial, dissolve 1.0 mmol of α-hydroxyketone and 1.0 mmol of o-phenylenediamine in 2 mL of anhydrous DMSO[3].

  • Catalysis: Add 5 mol% (approx. 13 mg) of molecular iodine (I₂).

  • Reaction & Self-Validation: Stir the mixture at 50 °C.

    • Validation Checkpoint: A transient color shift is often observed as iodine facilitates the in situ oxidation. Monitor via TLC until the α-hydroxyketone is fully consumed (typically 2-12 hours depending on steric bulk)[7].

  • Quenching: Cool the vial to room temperature and dilute with 10 mL of dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Validation Checkpoint: The immediate disappearance of any residual brown/yellow iodine coloration in the organic layer confirms the successful quench of the oxidant.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via silica gel flash chromatography to isolate the target scaffold.

Protocol 3: Solvent-Free Mechanochemical Condensation via CSA

Causality: Cellulose Sulfuric Acid (CSA) is a biodegradable solid acid. Under solvent-free conditions, mechanical grinding forces the reactants into intimate contact with the polymeric acid sites, driving the dehydration step forward purely through localized concentration and frictional heat[6].

  • Preparation: Place 1.0 mmol of o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound into a clean agate mortar.

  • Catalysis: Add 80 mg of Cellulose Sulfuric Acid (CSA)[6].

  • Reaction & Self-Validation: Triturate (grind) the mixture continuously at room temperature with a pestle.

    • Validation Checkpoint: The mechanical grinding will induce a visible phase change (often forming a localized melt or paste) as the exothermic condensation proceeds and water is released as a byproduct. The reaction is typically complete within 5–15 minutes.

  • Isolation: Extract the resulting paste with ethyl acetate (3 × 10 mL). The insoluble CSA catalyst remains suspended and is easily filtered off for reuse[6].

  • Purification: Wash the organic extract with distilled water, dry, and concentrate to yield the highly pure quinoxaline derivative.

References

  • MDPI. "Natural vs. Synthetic Phosphate as Efficient Heterogeneous Compounds for Synthesis of Quinoxalines." Molecules. Available at:[Link]

  • PMC/NIH. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives." National Institutes of Health. Available at:[Link]

  • Académie des sciences. "Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water." Comptes Rendus Chimie. Available at: [Link]

  • PMC/NIH. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." National Institutes of Health. Available at:[Link]

  • Semantic Scholar. "Recent advances in the transition-metal-free synthesis of quinoxalines." RSC Advances. Available at:[Link]

  • Taylor & Francis. "An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst." Green Chemistry Letters and Reviews. Available at:[Link]

Sources

Spectroscopic Differentiation of Quinoxaline Isomers: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Quinoxaline Isomerism

Quinoxaline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous anticancer, antiviral, and antibacterial agents[1]. During the de novo synthesis of substituted quinoxalines—typically via the condensation of 1,2-dicarbonyls with substituted o-phenylenediamines—regioselectivity is a persistent challenge. This often results in a mixture of closely related structural isomers, such as 5-methylquinoxaline and 6-methylquinoxaline.

Because the position of the substituent profoundly alters the molecule's electronic distribution, binding affinity, and pharmacokinetic profile, unambiguous structural elucidation is mandatory[2]. This guide provides an objective, data-driven comparison of 2-methyl, 5-methyl, and 6-methylquinoxaline, establishing a self-validating spectroscopic workflow for their differentiation.

Diagnostic Workflow for Isomer Differentiation

To systematically resolve isomer mixtures, researchers must employ orthogonal analytical techniques. The following workflow illustrates the logical progression from separation to unambiguous identification.

G cluster_analysis Spectroscopic Characterization S1 Synthesized Isomer Mixture S2 HPLC/GC Separation S1->S2 A1 1H & 13C NMR (C-H Framework) S2->A1 A2 FT-IR (ATR) (Functional Groups) S2->A2 A3 UV-Vis (Electronic Trans.) S2->A3 S3 Data Integration & Spectral Matching A1->S3 A2->S3 A3->S3 S4 Unambiguous Isomer Identification S3->S4

Caption: Workflow for the isolation and spectroscopic differentiation of quinoxaline isomers.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Signatures

NMR spectroscopy is the most definitive tool for distinguishing quinoxaline isomers. The spatial relationship between the methyl group and the electron-withdrawing pyrazine nitrogens creates distinct, quantifiable chemical shifts[2].

Table 1: ¹H and ¹³C NMR Spectral Comparison of Methylquinoxaline Isomers (in CDCl₃)

IsomerMethyl ¹H Shift (ppm)Methyl ¹³C Shift (ppm)Pyrazine Ring Protons (¹H ppm)Aromatic Protons (¹H ppm)
2-Methylquinoxaline 2.78 (s, 3H)~22.58.75 (s, 1H)8.07–7.73 (m, 4H)
5-Methylquinoxaline 2.81 (s, 3H)17.38.85 (dd, 2H)7.95–7.62 (m, 3H)
6-Methylquinoxaline 2.51 (s, 3H)21.78.69 (d, 2H)7.90–7.51 (m, 3H)
Data Interpretation & Causality
  • Pyrazine Proton Signatures: In 2-methylquinoxaline, the methyl substitution occurs directly on the heteroaromatic pyrazine ring. This leaves a single, highly deshielded proton at 8.75 ppm, appearing as a sharp singlet. In contrast, 5- and 6-methylquinoxalines retain both pyrazine protons, which present as a coupled system (doublet or doublet of doublets) between 8.69 and 8.85 ppm[2].

  • Steric Compression (¹³C Shielding): The ¹³C shift of the 5-methyl group (17.3 ppm) is significantly upfield compared to the 6-methyl group (21.7 ppm). Causality: This is driven by the "gamma-gauche" steric compression effect. The 5-methyl group is spatially crowded by the adjacent N4 nitrogen of the pyrazine ring. This physical crowding increases the local electron density around the carbon nucleus, shielding it from the external magnetic field[2].

  • Magnetic Anisotropy (¹H Deshielding): Conversely, the ¹H shift of the 5-methyl group (2.81 ppm) is further downfield than the 6-methyl group (2.51 ppm). Causality: The lone pair of the adjacent pyrazine nitrogen generates a strong magnetic anisotropic cone. Protons trapped within this deshielding zone experience a higher effective magnetic field, pushing their resonance downfield[2].

UV-Vis and IR Diagnostic Features

While NMR provides atomic-level connectivity, UV-Vis and IR spectroscopy validate the integrity of the extended aromatic system and functional groups[1].

Table 2: UV-Vis and IR Spectroscopic Markers

TechniqueDiagnostic MarkerTypical Range / ValueStructural Correlation
FT-IR C=N Stretching1550–1600 cm⁻¹Confirms the intact pyrazine ring[1].
FT-IR C=C Stretching1450–1500 cm⁻¹Confirms the fused benzene ring[1].
UV-Vis π-π* Transition~250 nmHigh-intensity band indicating the extended conjugated aromatic system[3].
UV-Vis n-π* Transition350–400 nmLower-intensity band caused by the excitation of the nitrogen lone pairs[3].

Experimental Protocols: A Self-Validating System

To ensure the reliability of the spectroscopic data, the following protocols incorporate built-in validation mechanisms.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified quinoxaline isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality & Validation: CDCl₃ provides a stable deuterium lock signal to prevent magnetic field drift during acquisition. TMS acts as an internal reference (0.00 ppm). This is a self-validating mechanism: if the TMS peak deviates from 0.00 ppm, the operator immediately knows the field has drifted or the sample is contaminated, rendering the isomer chemical shifts unreliable until recalibrated[1].

  • Instrument Calibration: Tune and match the probe to the exact resonance frequency of the sample. Perform automated shimming (Z1-Z5) to achieve a line width of <0.5 Hz for the TMS signal.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0-second relaxation delay ensures that all protons—particularly the slowly relaxing methyl protons—fully return to thermal equilibrium (complete longitudinal relaxation, T1) before the next pulse. This guarantees that peak integrations accurately reflect quantitative proton ratios[1].

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled sequence with a minimum of 512 scans.

    • Causality: ¹³C has a low natural abundance (~1.1%). Proton decoupling simplifies the spectrum into single lines per carbon environment, while accumulating 512 scans enhances the signal-to-noise ratio, ensuring that quaternary carbons are clearly resolved[4].

Protocol 2: FT-IR Spectroscopy via ATR
  • Background Scan: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the solid isomer directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality & Validation: Utilizing ATR instead of traditional KBr pellets prevents the introduction of hygroscopic moisture (which absorbs strongly at 3400 cm⁻¹ and can mask N-H or O-H impurities). Furthermore, it avoids pressure-induced polymorphic changes in the crystalline isomers, ensuring the recorded C=N and C=C stretching frequencies are true to the native solid state[1].

Protocol 3: UV-Vis Spectrophotometry
  • Stock Solution: Prepare a 1.0 mM stock solution of the isomer in spectroscopic-grade ethanol. Dilute to a working concentration of 50 µM.

  • Baseline Correction: Perform a baseline correction using pure ethanol in matched quartz cuvettes (1 cm path length).

  • Scanning: Scan from 200 nm to 600 nm.

    • Causality: Ethanol is chosen because it is UV-transparent down to 210 nm. Its polar nature helps resolve the n-π* transitions (typically around 350-400 nm) from the intense π-π* transitions (~250 nm) characteristic of the extended aromatic quinoxaline system[3].

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. 2

  • Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Benchchem. 1

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan J. Chem. 3

  • Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Benchchem. 4

Sources

Safety Operating Guide

2-Chloro-3,6,7-trimethylquinoxaline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management of chlorinated heteroaromatic compounds in drug development and synthetic laboratories requires strict adherence to environmental health and safety (EHS) protocols. 2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) contains a covalently bound chlorine atom, which fundamentally dictates its lifecycle termination.

Because of the halogen content, this compound cannot be treated as standard organic waste. Improper disposal can lead to the formation of highly toxic, persistent environmental pollutants, including chlorinated dioxins or furans, if subjected to low-temperature combustion. This guide outlines the self-validating, EHS-compliant protocols for the accumulation, segregation, and ultimate destruction of this compound.

Waste Characterization & Profiling

Before initiating any disposal protocol, the waste must be accurately profiled. In regulatory terms, the presence of the chlorine atom categorizes 2-Chloro-3,6,7-trimethylquinoxaline strictly as a Halogenated Organic Waste [1].

ParameterSpecificationOperational Implication
Chemical Name 2-Chloro-3,6,7-trimethylquinoxalineMust be written in full on all waste labels; no abbreviations[2].
Molecular Formula C11​H11​ClN2​ The chlorine atom necessitates segregation from non-halogenated streams[1].
Waste Classification Halogenated Organic WasteTriggers specific EPA incineration requirements (high-temp with caustic scrubbing)[3].
Physical State Solid (typically)Must be dissolved in compatible halogenated solvents if liquid injection incineration is planned, or kept as a solid for rotary kiln disposal[4].

Standard Operating Procedure: Laboratory Accumulation

The following methodology ensures compliance with Resource Conservation and Recovery Act (RCRA) principles for Satellite Accumulation Areas (SAAs) in professional laboratories.

Step 1: Strict Segregation

  • Protocol: Isolate 2-Chloro-3,6,7-trimethylquinoxaline waste (both solid powder and solutions containing the compound) from non-halogenated organic solvents (e.g., ethanol, toluene, acetone)[1].

  • Causality: Halogenated waste disposal costs significantly more than non-halogenated waste[5]. Furthermore, mixing halogenated wastes with incompatible streams (like heavy metals or alkaline wastes) can cause exothermic reactions or complicate the downstream incineration process[5].

Step 2: Containerization

  • Protocol: Utilize a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or amber glass). The container must feature a tight-fitting, screw-top lid.

  • Causality: Open waste containers are among the most frequently cited EPA violations in university and commercial labs[6]. The container must remain hermetically sealed at all times except when actively adding waste to prevent the volatilization of any carrier solvents and minimize inhalation exposure risks[2].

Step 3: EHS-Compliant Labeling

  • Protocol: Affix a standardized "Hazardous Waste" tag immediately upon adding the first drop or crystal of waste[7]. The label must explicitly list "2-Chloro-3,6,7-trimethylquinoxaline."

  • Causality: Using generalized terms like "halogenated waste" or "quinoxaline derivative" is legally unacceptable[7]. If a container is orphaned with an ambiguous label, EHS must treat it as an "unknown," triggering highly expensive and time-consuming diagnostic characterization[2][7].

Step 4: Secondary Containment & SAA Storage

  • Protocol: Place the sealed, labeled container inside a secondary containment bin within a designated Satellite Accumulation Area (typically inside a chemical fume hood or a ventilated flammable storage cabinet)[5].

Waste Routing and Decision Logic

The following diagram illustrates the validated decision matrix for routing 2-Chloro-3,6,7-trimethylquinoxaline from the benchtop to final destruction.

G Gen Waste Generation: 2-Chloro-3,6,7- trimethylquinoxaline Check Halogenated? (Contains Cl) Gen->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate Yes Label Label Full Name & Store in SAA Segregate->Label EHS EHS / Licensed Contractor Pickup Label->EHS Incinerate High-Temp Incineration (>99.99% Destruction) EHS->Incinerate Scrubber Caustic Scrubbing (Neutralizes HCl gas) Incinerate->Scrubber

Workflow for the segregation and compliant destruction of halogenated organic waste.

Ultimate Treatment: The Mechanism of Destruction

Laboratories should never attempt bench-top chemical dechlorination or neutralization of stable halogenated aromatics like 2-Chloro-3,6,7-trimethylquinoxaline. The activation energy required to break the carbon-chlorine bond in a controlled, safe manner exceeds standard laboratory capabilities, and incomplete reactions yield hazardous byproducts.

Instead, the universally accepted and EPA-mandated disposal mechanism is high-temperature incineration [3].

When EHS transfers this waste to a commercial facility, it is typically processed in a rotary kiln or liquid injection incinerator[4].

  • Thermal Oxidation: The waste is subjected to extreme temperatures (often requiring blending to achieve ~8,500 Btu/lb)[4]. This thermal energy cleaves the quinoxaline ring system, converting the carbon and hydrogen into CO2​ and H2​O .

  • Acid Gas Scrubbing: The chlorine atom is liberated during combustion, rapidly combining with hydrogen to form corrosive hydrogen chloride (HCl) gas[4].

  • Neutralization: To prevent environmental release, the incinerator's Air Pollution Control Devices (APCDs) pass the exhaust through caustic scrubbers (typically sodium hydroxide solutions), which neutralize the HCl into harmless sodium chloride (salt) and water[3][4].

This self-validating system ensures greater than 99.99% destruction efficiency, permanently removing the chemical from the environmental cycle[4].

References

  • AK Scientific. 2-Chloro-3,6,7-trimethylquinoxaline 29067-80-9. Retrieved from 8

  • BenchChem. Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene (Halogenated Organic Waste Guidelines). Retrieved from 3

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Retrieved from 2

  • Temple University Campus Operations. Halogenated Solvents in Laboratories. Retrieved from 5

  • University of Minnesota Health, Safety & Risk Management. Chemical Waste Guidelines. Retrieved from 6

  • University of Northern Iowa. Hazardous Waste Management Manual. Retrieved from1

  • University of Pittsburgh. Hazardous Waste Guidelines. Retrieved from 7

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. Retrieved from 4

Sources

Personal protective equipment for handling 2-Chloro-3,6,7-trimethylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical integration in drug discovery pipelines, I frequently guide research teams through the logistical and safety frameworks required for handling reactive heterocyclic building blocks.

2-Chloro-3,6,7-trimethylquinoxaline (CAS: 29067-80-9) is a highly specialized intermediate, recently gaining prominence in the synthesis of G-quadruplex (G4) DNA ligands targeting oncogene promoters like c-MYC and c-KIT . While its highly electrophilic C2-chlorine position makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions, this exact chemical reactivity renders it a potent irritant and potential sensitizer to human biological nucleophiles (e.g., proteins and mucosal membranes).

To build a secure, self-validating operational environment, we must move beyond basic compliance and understand the causality behind our safety protocols. This guide provides the definitive, step-by-step logistical and safety framework for handling this compound.

Physicochemical Profile & Mechanistic Hazard Assessment

Before designing a Personal Protective Equipment (PPE) strategy, we must understand the quantitative and mechanistic nature of the threat . The table below summarizes the core data and the scientific rationale behind the associated hazards.

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 29067-80-9Unique identifier for inventory tracking and waste segregation.
Molecular Formula C11H11ClN2 (206.67 g/mol )The low molecular weight and lipophilic methyl groups facilitate rapid dermal absorption.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The electrophilic C2-chlorine is highly reactive. Accidental exposure leads to rapid arylation of cellular proteins, causing acute inflammation and respiratory irritation .
Physical State Crystalline Solid / PowderProne to aerosolization via static charge during weighing, creating an inhalation hazard.

The E-E-A-T Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The selection of PPE must be directly correlated to the compound's lipophilicity and reactivity.

Table 2: Required PPE and Operational Justification

Equipment TypeSpecificationOperational Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior resistance to halogenated heterocycles compared to latex. Double-gloving is required during SNAr reactions to prevent breakthrough from polar aprotic solvents (e.g., DMSO) which act as transdermal carriers.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to fine crystalline dust during transfer and protects against solvent splashes during the exothermic reaction quenching phase.
Respiratory N95 or P100 particulate respiratorMandatory if weighing dry powder outside a certified fume hood. Prevents inhalation of the irritating, static-prone particulates.
Body Protection Flame-retardant lab coat (Nomex/Cotton)Protects against incidental contact and potential flash fires when utilizing flammable solvents in high-temperature SNAr reactions.

Operational Plan: SNAr Synthesis Workflow

Every protocol must be a self-validating system. This means incorporating verification checkpoints to ensure safety and chemical conversion are achieved before moving to the next step.

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent bottle, validate that the chemical fume hood is operating at a face velocity of 80–100 fpm using a digital anemometer or a simple tissue-paper flow test.

  • Static-Neutralized Transfer: Use an anti-static gun (Zerostat) on the weighing boat. Causality: 2-Chloro-3,6,7-trimethylquinoxaline powder holds static charge; neutralizing it prevents aerosolization and subsequent inhalation exposure. Weigh the reagent and record the mass.

  • Reaction Setup: Transfer the compound to a round-bottom flask. Add your nucleophile (e.g., guanidine hydrochloride) and a polar aprotic solvent like DMSO. Causality: DMSO solvates the reactants while leaving the nucleophile unencased, drastically accelerating the SNAr mechanism.

  • Self-Validating Monitoring: Heat the reaction to 90–110 °C. Do not proceed to quenching until Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the complete disappearance of the 2-chloro starting material. Causality: Confirming 100% conversion ensures that no highly reactive, hazardous electrophile remains in the mixture, drastically reducing downstream exposure risks.

  • Quenching & Precipitation: Cool the reaction to ambient temperature and pour slowly into ice water. Causality: Rapid aqueous quenching neutralizes any residual reactive intermediates and safely precipitates the final G4-ligand product for filtration.

G Start Pre-Weighing Phase (Validate Hood Airflow) PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Transfer Anti-Static Transfer (Avoid Dust Generation) PPE->Transfer Reaction SNAr Reaction Setup (e.g., in DMSO at 110°C) Transfer->Reaction Validate LC-MS Validation (Confirm 0% Starting Material) Reaction->Validate Quench Aqueous Quenching (Ice Water Precipitation) Validate->Quench Waste Halogenated Organic Waste Segregation Quench->Waste

Workflow for the safe handling and reaction setup of 2-Chloro-3,6,7-trimethylquinoxaline.

Emergency Response & Decontamination

Despite rigorous protocols, accidental exposure requires immediate, algorithmic responses to prevent acute toxicity.

G Exposure Accidental Exposure to Quinoxaline Derivative Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Inhalation Inhalation of Dust Exposure->Inhalation SkinWash Remove contaminated clothing. Wash with soap & water (15 min). Skin->SkinWash EyeWash Flush at eyewash station (15 min). Remove contacts. Eye->EyeWash FreshAir Move to fresh air. Administer O2 if needed. Inhalation->FreshAir Medical Seek Medical Evaluation Provide SDS SkinWash->Medical EyeWash->Medical FreshAir->Medical

Emergency response and decontamination pathway for accidental chemical exposure.

Logistical & Waste Disposal Plan

Improper disposal of halogenated heterocycles can lead to severe environmental toxicity and regulatory fines.

  • Segregation: All liquid filtrates, contaminated solvents (e.g., DMSO/Water mixtures), and first-rinse acetone washes must be strictly segregated into designated "Halogenated Organic Waste" carboys.

  • Solid Waste: Contaminated weighing boats, kimwipes, and the outer layer of double-gloves must be placed in a solid hazardous waste bin, clearly labeled with the GHS "Exclamation Mark" (Irritant) pictogram.

  • Incompatibility Warning: Never mix quinoxaline waste streams with strong oxidizing agents (e.g., peroxides, nitric acid) or strong acids, as this can trigger violent exothermic degradation and the release of toxic chlorine/nitrogen oxide gases.

  • Destruction: Final disposal must be executed via high-temperature incineration by a certified chemical waste management contractor.

References

  • Chorell, E., et al. (2024). Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50987759, 2-Chloro-3,6,7-trimethylquinoxaline.[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.